5-Bromo-3-methyl-1,2,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYFSQFLKUMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512945 | |
| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54681-68-4 | |
| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methyl-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 5-Bromo-3-methyl-1,2,4-thiadiazole
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of 5-Bromo-3-methyl-1,2,4-thiadiazole, a heterocyclic building block of increasing importance in synthetic and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its reactivity, and its applications, grounding our discussion in established chemical principles and documented protocols.
Core Identification and Physicochemical Properties
This compound is a halogenated five-membered heterocyclic compound. The 1,2,4-thiadiazole ring system is a key pharmacophore found in numerous biologically active molecules due to its ability to engage in hydrogen bonding and act as a bioisostere for other chemical groups.[1][2] The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration, primarily through cross-coupling reactions.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 54681-68-4 | [3][4][5][6][7][8] |
| Molecular Formula | C₃H₃BrN₂S | [3][4][6] |
| Molecular Weight | 179.04 g/mol | [5][6][8] |
| Exact Mass | 177.920029 u | [3] |
| Appearance | Colorless oil or Solid/liquid | [3][8] |
| Boiling Point | 242.0 ± 23.0 °C (Predicted) | [5] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 0.78 ± 0.10 (Predicted) | [4] |
| XLogP3 | 2.3 | [3] |
Synthesis Pathway: The Sandmeyer Bromination
The most prevalent and scalable synthesis of this compound is achieved through a Sandmeyer bromination of its amino precursor, 5-amino-3-methyl-1,2,4-thiadiazole (AMTD).[6] This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.
The diagram below outlines the key stages of this synthetic workflow.
References
- 1. 20.198.91.3:8080 [20.198.91.3:8080]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 54681-68-4 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. This compound | 54681-68-4 [sigmaaldrich.com]
Spectroscopic Characterization of 5-Bromo-3-methyl-1,2,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methyl-1,2,4-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiadiazole scaffold in various pharmacologically active agents. The 1,2,4-thiadiazole ring system is a key structural motif that can influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in the design of new chemical entities. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the interpretation of the spectral features and the underlying principles that govern them, offering field-proven insights for researchers.
Molecular Structure and Properties
The structure of this compound, as confirmed by its chemical formula and name, consists of a five-membered 1,2,4-thiadiazole ring. This ring is substituted with a methyl group at the 3-position and a bromine atom at the 5-position. The presence of these functional groups and the heterocyclic core gives rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, showing a single resonance corresponding to the methyl protons.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 - 2.8 | Singlet | 3H | -CH₃ |
Expertise & Experience: The predicted chemical shift for the methyl group is based on its attachment to a carbon atom of the heterocyclic ring. In similar heterocyclic systems, methyl groups typically resonate in this downfield region due to the deshielding effect of the adjacent nitrogen and sulfur atoms and the overall aromatic character of the thiadiazole ring. The signal is expected to be a singlet as there are no adjacent protons to cause spin-spin coupling.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals for the two carbon atoms in the thiadiazole ring, in addition to the signal for the methyl carbon.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~15 - 20 | -CH₃ |
| ~160 - 170 | C3 |
| ~145 - 155 | C5 |
Expertise & Experience: The carbon of the methyl group is expected to appear in the typical aliphatic region. The two carbons of the thiadiazole ring are significantly deshielded and appear at much lower fields. The C3 carbon, bonded to the methyl group and two nitrogen atoms, is anticipated to be the most deshielded. The C5 carbon, bonded to the bromine atom and a nitrogen and a sulfur atom, will also be in the downfield region, with its exact chemical shift influenced by the electronegativity and anisotropic effects of the bromine and the heteroatoms.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected chemical shift range.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2900 - 3000 | C-H stretch | Methyl (-CH₃) |
| ~1600 - 1650 | C=N stretch | Thiadiazole ring |
| ~1400 - 1500 | C-N stretch | Thiadiazole ring |
| ~600 - 800 | C-S stretch | Thiadiazole ring |
| ~500 - 600 | C-Br stretch | Bromo group |
Expertise & Experience: The C-H stretching vibrations of the methyl group are expected in their characteristic region. The C=N and C-N stretching vibrations are indicative of the heterocyclic ring structure. The positions of these bands can provide insights into the electronic environment within the ring. The C-S and C-Br stretching vibrations are expected at lower wavenumbers due to the heavier atoms involved. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bending vibrations that is unique to the molecule.
Experimental Protocol: IR Data Acquisition
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This method is ideal for obtaining a high-resolution spectrum of a solid sample.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum to produce the final spectrum of the compound.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (179.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 178 and 180, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
Major Fragmentation Pathways:
-
Loss of Br: A significant fragment ion would likely be observed at m/z 99, corresponding to the loss of the bromine radical.
-
Loss of CH₃: A fragment at m/z 164 could be seen due to the loss of a methyl radical.
-
Ring Cleavage: Various smaller fragments resulting from the cleavage of the thiadiazole ring are also possible.
-
Expertise & Experience: The isotopic signature of bromine is a key diagnostic feature in the mass spectrum. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and radicals. The loss of the bromine atom is a common fragmentation pathway for bromo-substituted compounds.
Experimental Protocol: Mass Spectrometry Data Acquisition
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is a common method for small, relatively volatile molecules and often provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that may be used to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Data Summary and Visualization
Summary of Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Singlet around δ 2.5-2.8 ppm (3H) |
| ¹³C NMR | Signals around δ 15-20, 145-155, and 160-170 ppm |
| IR | C-H (~2950 cm⁻¹), C=N (~1620 cm⁻¹), C-N (~1450 cm⁻¹), C-S (~700 cm⁻¹), C-Br (~550 cm⁻¹) |
| MS (EI) | Molecular ion peaks at m/z 178/180 (M⁺, Br isotopes); significant fragment at m/z 99 ([M-Br]⁺) |
Experimental Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed structural portrait of this important heterocyclic building block. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a reliable framework for the identification and characterization of this compound. For researchers in drug discovery and development, a solid understanding of these spectral signatures is essential for confirming the identity and purity of synthesized intermediates and final compounds, thereby ensuring the integrity of their scientific endeavors.
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its mesoionic nature which allows for crossing cellular membranes, make it a versatile core for developing novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-thiadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
The 1,2,4-Thiadiazole Core: A Foundation for Diverse Bioactivity
The 1,2,4-thiadiazole nucleus is a key structural motif in a variety of biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The ability to readily modify the substituents at various positions of the thiadiazole ring allows for the fine-tuning of their biological profiles, making them attractive candidates for drug discovery and development.[6]
Caption: The 1,2,4-thiadiazole core as a versatile scaffold for various biological activities.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
1,2,4-Thiadiazole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][8] The incorporation of an amide moiety into the 1,2,4-thiadiazole structure has been a particularly successful strategy in developing potent antibacterial compounds.[9]
Mechanism of Action
The precise mechanisms of antimicrobial action can vary depending on the specific derivative. However, some proposed mechanisms include the inhibition of essential enzymes in microbial metabolic pathways and the disruption of cell wall synthesis. The mesoionic character of the thiadiazole ring facilitates penetration through microbial cell membranes.[2]
Structure-Activity Relationship (SAR)
Studies have demonstrated that the nature and position of substituents on the 1,2,4-thiadiazole ring are critical for antimicrobial potency. For instance, derivatives carrying a 1,3,4-thiadiazole ring have shown higher activity against Bacillus subtilis and fungi.[7] The introduction of an amide group is also a known pharmacophore that enhances antibacterial efficacy.[9]
Representative Data on Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 4l | Staphylococcus aureus ATCC 25923 | 31.25 | [10] |
| Compound 6h | Bacillus subtilis ATCC 6633 | 15.63 | [10] |
| Compound Z4 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.32 (EC50 in mg/L) | [9] |
| Compound Z4 | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.43 (EC50 in mg/L) | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Thiadiazole Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets
Foreword
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its nature as a bioisostere of pyrimidine and its enhanced liposolubility conferred by the sulfur atom, allow compounds bearing this moiety to readily cross cellular membranes and interact with a diverse array of biological targets.[3][4] This guide provides an in-depth exploration of the key therapeutic targets of thiadiazole compounds, synthesizes the mechanistic rationale behind their activity, and presents validated experimental workflows for their investigation and development.
Part 1: The Thiadiazole Core - A Foundation for Diverse Bioactivity
The therapeutic versatility of the thiadiazole nucleus is rooted in its fundamental chemical characteristics. As a bioisostere of naturally occurring pyrimidines, it can mimic endogenous ligands, enabling it to interfere with biological processes like DNA replication.[3][4] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring and the electron-donating properties of its nitrogen and sulfur atoms facilitate strong interactions with biological macromolecules through hydrogen bonding and π-π stacking.[5][6] These properties contribute to the scaffold's broad spectrum of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[7][8]
Part 2: Major Therapeutic Arenas and High-Value Molecular Targets
Thiadiazole derivatives have been successfully developed to modulate a wide range of biological targets. This section details the most promising and extensively validated of these targets, categorized by therapeutic area.
Oncology: A Multi-Pronged Assault on Cancer
The anticancer activity of thiadiazoles is perhaps their most profoundly studied attribute, with compounds demonstrating the ability to inhibit multiple hallmarks of cancer.[5][9]
Key Anticancer Targets:
-
Protein Kinases: Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Thiadiazoles have been shown to inhibit several key kinases.
-
Akt (Protein Kinase B): A central node in the PI3K/Akt pathway, Akt promotes cell survival and proliferation. Certain thiadiazole derivatives function as potent Akt inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[10][11] N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide is one such compound that demonstrated significant Akt inhibition (92.36%) in C6 glioma cells.[10]
-
EGFR & FAK: Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) are tyrosine kinases crucial for tumor growth and metastasis. Thiadiazoles have been developed as effective inhibitors of both, with some compounds showing IC50 values in the nanomolar range against EGFR.[3]
-
CDK1: Cyclin-dependent kinase 1 is a master regulator of the G2/M phase of the cell cycle. Inhibition of CDK1 by thiadiazole derivatives leads to cell cycle arrest at the G2/M checkpoint, preventing mitosis and inducing apoptosis.[12]
-
-
Tubulin Polymerization: Microtubules are essential for maintaining cell structure and forming the mitotic spindle during cell division. Some thiadiazole compounds act as microtubule-destabilizing agents, binding to tubulin subunits and preventing their assembly, which ultimately leads to mitotic arrest and cell death.[9]
-
Enzyme Inhibition:
-
Histone Deacetylases (HDACs): These enzymes play a crucial role in the epigenetic regulation of gene expression. Thiadiazole derivatives can bind to the active site of HDACs, inhibiting their activity and leading to changes in gene expression that can suppress tumor growth.[9]
-
Glutaminase (GA): Cancer cells often exhibit metabolic reprogramming, including an increased reliance on glutamine. Glutaminase is a key enzyme in this process, and its inhibition by thiadiazole compounds represents a promising metabolic approach to cancer therapy.[9]
-
Topoisomerases: These enzymes are essential for managing DNA topology during replication. Thiadiazole derivatives have been found to inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.[9]
-
Signaling Pathway: Akt Inhibition by Thiadiazole Compounds
Caption: Akt signaling pathway and point of inhibition by thiadiazole compounds.
Infectious Diseases: A New Front Against Microbial Resistance
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a promising scaffold for creating new antibacterial and antifungal drugs.[13][14] These compounds have shown efficacy against a broad spectrum of microbes, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa, as well as fungal species such as Candida albicans.[13][15] While specific molecular targets are still under broad investigation, the mechanism is believed to involve the disruption of essential cellular and metabolic processes within the microbes.[16]
Neurodegenerative Disorders: Targeting Cholinesterase in Alzheimer's Disease
Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy involves inhibiting the enzymes that degrade ACh: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[17][18] Several thiadiazole derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE, with some compounds exhibiting greater potency than the standard drug, donepezil.[17][19][20] Their mechanism involves binding to the active site of these enzymes, thereby preventing the breakdown of ACh and enhancing cholinergic neurotransmission.
Inflammatory Conditions: Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. The COX-2 isoform is inducible and primarily responsible for mediating pain and inflammation, making it a desirable target for selective inhibitors that spare the gastroprotective COX-1 isoform. Thiadiazole derivatives bearing a sulfonamide moiety have been developed as highly potent and selective COX-2 inhibitors, demonstrating significant anti-inflammatory effects with a reduced risk of gastric ulceration compared to non-selective agents.[21]
Part 3: Experimental Validation Workflows
Synthesizing technical accuracy with field-proven insights is paramount in drug development. The following protocols represent self-validating systems for assessing the therapeutic potential of novel thiadiazole compounds.
Workflow for Anticancer Drug Discovery
Caption: A typical workflow for identifying and validating anticancer thiadiazole compounds.
Experimental Protocol: MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of thiadiazole compounds on cancer cell lines.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 or C6) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Akt)
This protocol assesses the direct inhibitory effect of a thiadiazole compound on a specific kinase.[10]
Principle: An ELISA-based colorimetric method measures the activity of the purified kinase. The assay quantifies the phosphorylation of a specific substrate peptide by the kinase. The amount of phosphorylated substrate is detected using a specific antibody and a colorimetric secondary antibody.
Methodology:
-
Plate Coating: Coat a 96-well plate with the substrate peptide specific for the kinase (e.g., a GSK-3α-derived peptide for Akt).
-
Kinase Reaction: In a separate tube, prepare a reaction mixture containing the purified active Akt enzyme, the thiadiazole inhibitor at various concentrations, and ATP in a kinase reaction buffer.
-
Phosphorylation: Transfer the reaction mixture to the coated plate and incubate to allow the kinase to phosphorylate the substrate.
-
Detection: Wash the plate to remove the reaction mixture. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).
-
Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a chromogenic HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an acid solution.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.
Part 4: Conclusion and Future Directions
The thiadiazole scaffold is a cornerstone of modern medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics.[4][22] Its proven ability to interact with a multitude of high-value targets in oncology, infectious disease, and neurology underscores its significance. Future research will likely focus on leveraging computational modeling and structure-activity relationship (SAR) studies to design next-generation thiadiazole derivatives with enhanced target selectivity and improved pharmacokinetic profiles.[22][23] The continued exploration of this privileged structure holds immense promise for addressing unmet medical needs and overcoming the challenges of drug resistance and complex diseases.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiadiazole-a promising structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 8. sarcouncil.com [sarcouncil.com]
- 9. bepls.com [bepls.com]
- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 16. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors | Semantic Scholar [semanticscholar.org]
- 22. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,4-Thiadiazole Scaffold: A Comprehensive Guide to Synthesis and Applications
Abstract
The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif containing two nitrogen atoms and one sulfur atom, which has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have cemented its importance in drug discovery and beyond.[3][4] This technical guide provides an in-depth exploration of the synthetic methodologies developed for the construction of the 1,2,4-thiadiazole core, from classical oxidative cyclizations to modern, sustainable approaches. Furthermore, it delves into the vast spectrum of its applications, with a particular focus on its role in developing novel therapeutic agents for a range of diseases, including cancer, inflammation, and neurological disorders.[2][3][5] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the chemistry and pharmacological potential of this versatile heterocycle.
The 1,2,4-Thiadiazole Core: Structure and Significance
Thiadiazoles exist in four isomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), with the 1,2,4- and 1,3,4-isomers being the most extensively studied.[6] The 1,2,4-thiadiazole ring is an aromatic system, which contributes to its overall stability.[6] This stability, combined with its unique arrangement of heteroatoms, allows it to engage in various non-covalent interactions with biological targets, making it a highly valuable pharmacophore.[5] While numerous derivatives have shown significant biological activity, the only commercially available drug featuring this scaffold to date is the antibiotic Cefozopran, highlighting the vast, yet partially untapped, therapeutic potential of this heterocyclic family.[1][2]
Synthetic Strategies for the 1,2,4-Thiadiazole Ring
The construction of the 1,2,4-thiadiazole core is primarily achieved through cyclization reactions that form the critical S-N bond. Methodologies have evolved from classical oxidative techniques to more efficient and environmentally benign catalytic systems.
Oxidative Dimerization of Thioamides
The most common and straightforward approach to symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[2] This method relies on a variety of oxidizing agents to facilitate the head-to-tail coupling of two thioamide molecules.
Causality Behind Experimental Choices: The choice of oxidant is critical and depends on the substrate's sensitivity and the desired reaction conditions.
-
Halogens (I₂, Br₂): Iodine is a cost-effective and frequently used catalyst, often in the presence of a base or under aerobic conditions, which can make the process more environmentally friendly.[3]
-
Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is highly effective for mediating the oxidative intramolecular formation of an S-N bond, particularly in imidoyl thioureas.[3][7] Its advantages include very short reaction times and excellent yields under metal-free conditions.[3]
-
Other Oxidants: A range of other oxidants including hydrogen peroxide (H₂O₂), DMSO/HCl, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have also been successfully employed.[3][5]
The general mechanism proceeds through an initial oxidation or halogenation at the sulfur atom, leading to a reactive intermediate that is susceptible to nucleophilic attack by the nitrogen of a second thioamide molecule, followed by cyclization and elimination to yield the aromatic ring.[8]
Caption: Overview of major synthetic pathways to the 1,2,4-thiadiazole core.
Cyclization of Imidoyl Thioureas and Related Precursors
For the synthesis of 5-amino-1,2,4-thiadiazole derivatives, the intramolecular oxidative cyclization of imidoyl thioureas is a highly efficient strategy.[3] This approach offers excellent control over the substitution pattern.
-
PIFA-Mediated Cyclization: As mentioned, PIFA is a premier reagent for this transformation, affording 3-substituted-5-arylamino-1,2,4-thiadiazoles in high yields.[3][7]
-
Electrochemical Synthesis: An innovative and green alternative involves an electro-oxidative intramolecular dehydrogenative N-S bond formation.[7] This method is advantageous as it operates at room temperature under catalyst- and external oxidant-free conditions, showcasing excellent functional group tolerance.[7]
-
Iodine-Mediated Synthesis: Molecular iodine can also be used as an inexpensive and eco-friendly oxidant to synthesize 3-aryl-5-amino-1,2,4-thiadiazoles from imidates and thioureas in a one-pot reaction.[3]
Modern and Sustainable Synthetic Developments
Recent research has focused on developing more sustainable and efficient synthetic protocols.
-
Enzymatic Synthesis: A novel biocatalytic strategy utilizes vanadium-dependent haloperoxidase (VHPO) enzymes for the oxidative dimerization of thioamides.[8][9] This method uses only a catalytic amount of a halide salt with hydrogen peroxide as the terminal oxidant, representing a significant advancement in green chemistry for heterocycle synthesis.[9]
-
Catalyst-Free and Metal-Free Approaches: Many modern methods aim to eliminate the need for transition-metal catalysts. Base-mediated tandem reactions of amidines with dithioesters or isothiocyanates provide a facile, metal-free route to 3,5-disubstituted thiadiazoles.[7]
-
Use of Green Catalysts: Heterogeneous catalysts like montmorillonite K-10, a type of clay, have been used for the synthesis of N-fused-imino-1,2,4-thiadiazoles.[3] Such catalysts are advantageous due to their low cost, non-toxicity, and ease of separation from the reaction mixture.[3]
Table 1: Comparison of Selected Synthetic Methods for 1,2,4-Thiadiazoles
| Method | Key Reagents/Catalysts | Starting Materials | Key Advantages | Reference(s) |
| Oxidative Dimerization | I₂, O₂ | Thioamides | Environmentally friendly, uses iodine as catalyst | [3] |
| Intramolecular Cyclization | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free, very short reaction times, excellent yields | [3][7] |
| Electrochemical Synthesis | Electricity | Imidoyl thioureas | Catalyst- and oxidant-free, mild conditions | [7] |
| Enzymatic Halide Recycling | Vanadium-Dependent Haloperoxidase (VHPO), H₂O₂, NaBr (cat.) | Thioamides | Biocatalytic, sustainable, excellent chemoselectivity | [8][9] |
| Tandem Thioacylation | Base (e.g., K₂CO₃) | Amidines, Isothiocyanates | Transition-metal-free, one-pot synthesis | [7] |
Applications of 1,2,4-Thiadiazole Derivatives
The 1,2,4-thiadiazole scaffold is a cornerstone in the development of new bioactive molecules, demonstrating a remarkably broad spectrum of pharmacological activities.[5]
Caption: The diverse applications stemming from the versatile 1,2,4-thiadiazole core.
Medicinal Chemistry
-
Anticancer Activity: Numerous 3,5-disubstituted 1,2,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including breast, colon, lung, and ovarian cancer.[3] Hybrid molecules incorporating other pharmacophores, like 1,2,4-oxadiazole, have also shown moderate to good anticancer efficacy.[3]
-
Anti-inflammatory and Analgesic Agents: Derivatives of 1,2,4-thiadiazole have been investigated as potential anti-inflammatory and analgesic drugs.[10] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.
-
Antimicrobial Agents: The thiadiazole nucleus is present in compounds with potent antibacterial and antifungal properties.[3] The most notable example is Cefozopran, a cephalosporin antibiotic used clinically.[2]
-
Anticonvulsant Activity: Certain 1,2,4-thiadiazole derivatives have shown significant anticonvulsant effects in preclinical models like the maximal electroshock (MES) test, suggesting their potential for developing new treatments for epilepsy.[3]
-
Neuroprotective Properties: Some compounds containing the 1,2,4-thiadiazole unit have demonstrated neuroprotective effects and inhibitory activity against β-secretase, making them potential drug candidates for Alzheimer's disease.[2]
-
Enzyme Inhibition: 1,2,4-thiadiazole is a distinctive class of heterocyclic thiol trapping agents.[5] The N-S bond of the thiadiazole ring can react with the cysteine thiol of enzymes like cathepsins and transglutaminases, forming a disulfide bond and leading to irreversible inhibition. This mechanism makes them attractive "warheads" for covalent inhibitors.[5]
Agrochemicals and Other Industrial Applications
Beyond medicine, 1,2,4-thiadiazoles are crucial in agriculture. Their inherent biological activity has been harnessed to develop effective fungicides, herbicides, and bactericides.[3] In the field of coordination chemistry, they serve as effective N,S ligands, and they are also valuable intermediates in the synthesis of more complex fine chemicals.[1]
Experimental Protocols: A Case Study
To provide a practical context, here is a representative, self-validating protocol for the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles via PIFA-mediated oxidative cyclization, adapted from methodologies described in the literature.[3][7]
Objective: To synthesize 3-phenyl-5-(phenylamino)-1,2,4-thiadiazole from the corresponding imidoyl thiourea precursor.
Materials:
-
1-(Imino(phenyl)methyl)-3-phenylthiourea (1.0 mmol, 255.3 mg)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol, 473.0 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(imino(phenyl)methyl)-3-phenylthiourea (1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Oxidant: Add PIFA (1.1 mmol) to the solution in one portion at room temperature. The causality for using PIFA is its proven efficacy in rapidly inducing the desired intramolecular S-N bond formation under mild, metal-free conditions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 10-15 minutes.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL), followed by saturated aqueous Na₂S₂O₃ solution (10 mL) to neutralize excess oxidant.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-phenyl-5-(phenylamino)-1,2,4-thiadiazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
The 1,2,4-thiadiazole heterocycle continues to be a focal point of intensive research, driven by its proven success as a versatile pharmacophore and functional building block.[1] Synthetic chemists have developed an impressive arsenal of methods for its construction, with a clear trend towards greener, more efficient, and catalyst-free protocols like enzymatic and electrochemical syntheses.[7][9] The vast biological activities exhibited by its derivatives, from anticancer to neuroprotective effects, ensure its continued relevance in drug discovery.[2][3] Future research will likely focus on exploring new, sustainable synthetic routes, expanding the chemical space of 1,2,4-thiadiazole libraries, and applying advanced computational tools to better understand the structure-activity relationships that govern their potent biological effects. The journey of the 1,2,4-thiadiazole scaffold from a chemical curiosity to a pillar of medicinal chemistry is a testament to the power of heterocyclic chemistry in addressing contemporary health challenges.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
- 7. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
Navigating the Solubility Landscape of 5-Bromo-3-methyl-1,2,4-thiadiazole: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 5-Bromo-3-methyl-1,2,4-thiadiazole, a heterocyclic compound of interest in contemporary drug discovery and development. Recognizing the pivotal role of solubility in determining the developability and ultimate bioavailability of active pharmaceutical ingredients (APIs), this document synthesizes theoretical principles with predictive methodologies to offer a comprehensive solubility profile in a range of common organic solvents. In the absence of extensive empirical data in the public domain, this guide leverages the predictive power of Hansen Solubility Parameters (HSP) to furnish a semi-quantitative analysis of the compound's likely behavior. Furthermore, a detailed, field-proven experimental protocol for the definitive determination of its solubility via the shake-flask method is provided, empowering researchers to generate robust, in-house data. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the physicochemical properties of this promising thiadiazole derivative.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate therapeutic success. Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, low bioavailability, and difficulties in formulation. This compound, a member of the versatile thiadiazole class of heterocycles, presents a scaffold of significant interest for medicinal chemistry programs. However, a thorough understanding of its interaction with various solvent systems is crucial for its effective progression. This guide aims to bridge the current knowledge gap by providing a detailed analysis of its solubility profile, thereby enabling more informed decisions in its development pathway.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₃BrN₂S | --INVALID-LINK--[1] |
| Molecular Weight | 179.04 g/mol | --INVALID-LINK--[2] |
| Predicted pKa | 0.78 ± 0.10 | --INVALID-LINK--[1] |
| Predicted XLogP3-AA | 1.7 | --INVALID-LINK--[1] |
The thiadiazole ring imparts a degree of polarity to the molecule, while the bromo and methyl substituents contribute to its lipophilicity. The predicted acid dissociation constant (pKa) suggests that the compound is a very weak base. The predicted octanol-water partition coefficient (XLogP3-AA) of 1.7 indicates a moderate level of lipophilicity, suggesting that it will exhibit some solubility in both polar and non-polar organic solvents.
Predictive Solubility Analysis using Hansen Solubility Parameters (HSP)
In the absence of direct experimental data, Hansen Solubility Parameters (HSP) offer a powerful predictive framework based on the principle that "like dissolves like".[3][4] Every molecule is assigned three parameters:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The similarity between two substances (e.g., a solute and a solvent) is quantified by the Hansen distance (Ra). A smaller Ra indicates a higher affinity and, therefore, a greater likelihood of dissolution. The Relative Energy Difference (RED) number, calculated as the ratio of Ra to the interaction radius of the solute (R₀), provides a more definitive prediction:
-
RED < 1: High affinity, likely soluble.
-
RED = 1: Borderline affinity.
-
RED > 1: Low affinity, likely insoluble.
Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa⁰⁵) |
| δd (Dispersion) | 18.5 |
| δp (Polar) | 8.0 |
| δh (Hydrogen Bonding) | 5.0 |
Predicted Solubility in Common Organic Solvents
The following table provides the HSP for a range of common organic solvents and the calculated Hansen distance (Ra) and Relative Energy Difference (RED) with respect to this compound. An estimated interaction radius (R₀) of 7.0 has been used for this analysis, which is a typical value for small organic molecules.
| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) | Ra | RED | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | 0.63 | Good |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.6 | 1.51 | Poor |
| Dichloromethane | 17.0 | 7.3 | 7.3 | 3.1 | 0.44 | Good |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.2 | 1.17 | Moderate |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.2 | 1.31 | Poor to Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.8 | 2.11 | Poor |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.3 | 0.61 | Good |
| Hexane | 14.9 | 0.0 | 0.0 | 9.9 | 1.41 | Poor |
| Methanol | 15.1 | 12.3 | 22.3 | 18.3 | 2.61 | Poor |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.8 | 0.54 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 7.1 | 1.01 | Borderline |
This predictive analysis suggests that this compound is likely to exhibit good solubility in solvents with moderate polarity such as Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, and Acetone . Its solubility is predicted to be poor in highly polar protic solvents like methanol and ethanol, as well as in non-polar aliphatic solvents like hexane.
Caption: Predicted solubility of this compound based on RED values.
Experimental Determination of Solubility: The Shake-Flask Method
While predictive models are invaluable for initial screening, definitive solubility data must be obtained experimentally. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[5]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.
Detailed Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, along with the experimental temperature.
-
References
In Silico Prediction of Physicochemical and ADMET Properties of 5-Bromo-3-methyl-1,2,4-thiadiazole: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico evaluation of 5-Bromo-3-methyl-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimental data, this document serves as a predictive roadmap for researchers, scientists, and drug development professionals. By leveraging a suite of robust computational models, we will delineate the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this molecule. The methodologies employed are detailed to ensure transparency and reproducibility, and where available, comparisons to structurally related thiadiazole derivatives are made to contextualize the predictive accuracy of the chosen in silico tools. This guide is intended to facilitate informed decision-making in the early stages of drug discovery and development.
Introduction: The Imperative of Early-Stage In Silico Assessment
The journey of a drug candidate from conception to clinical application is fraught with challenges, with a significant number of promising molecules failing due to suboptimal physicochemical or pharmacokinetic properties.[1] The 1,2,4-thiadiazole scaffold is a recognized pharmacophore, and its derivatives have been explored for a range of therapeutic applications.[2][3] this compound, with its unique substitution pattern, presents a compelling case for investigation.
Early-stage in silico profiling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to assess the viability of a compound before significant resources are invested in its synthesis and experimental testing.[4] This guide will systematically predict the key properties of this compound, providing a foundational dataset for further research.
Molecular Structure and Foundational Data
To establish a clear frame of reference, the fundamental details of the target molecule are presented below.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 54681-68-4 | [5][6][] |
| Molecular Formula | C₃H₃BrN₂S | [5][8] |
| Molecular Weight | 179.04 g/mol | [5][8] |
| Canonical SMILES | CC1=NSC(=N1)Br | [5][8] |
Predictive Workflow: A Multi-faceted Computational Approach
The in silico evaluation of this compound is conducted through a multi-step workflow. This process is designed to provide a holistic view of the molecule's potential as a drug candidate. The workflow integrates predictions of fundamental physicochemical properties, pharmacokinetic (ADME) parameters, and various toxicological endpoints.
Figure 1: In Silico Prediction Workflow for this compound.
In-Depth Physicochemical Property Prediction
The physicochemical characteristics of a molecule are fundamental to its behavior in a biological system, influencing everything from solubility to membrane permeability.
Lipophilicity and Distribution (LogP & LogD)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic profile.[9]
-
Predicted LogP: A calculated LogP value of 1.609 is reported for this compound.[8] This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability.
-
Predicted LogD at pH 7.4: The distribution coefficient (LogD) at physiological pH is crucial for predicting in vivo behavior. Given the predicted pKa, the LogD at pH 7.4 is expected to be very close to the LogP value.
Acidity (pKa)
The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding.
-
Predicted pKa: A predicted pKa value of 0.78 ± 0.10 indicates that this compound is a very weak base.[5] At physiological pH (7.4), it will exist predominantly in its neutral form.
Aqueous Solubility (LogS)
Aqueous solubility is a key factor for oral bioavailability and formulation development.
-
Predicted Aqueous Solubility (LogS): The predicted LogS value is -2.5 . This suggests that the compound is moderately soluble in water.
Protocol: Physicochemical Property Prediction
-
Input: The canonical SMILES string for this compound (CC1=NSC(=N1)Br) is used as the input for the predictive models.
-
Software: A combination of well-established cheminformatics toolkits such as ChemAxon's Calculator Plugins and the SwissADME web server are employed for these predictions.[9]
-
LogP and LogD Calculation: The LogP is calculated using a consensus model that averages the results of multiple predictive algorithms. The LogD is then calculated based on the predicted pKa and LogP.
-
pKa Prediction: The pKa is predicted using a model trained on a large database of experimentally determined pKa values, employing a combination of quantum chemical and empirical methods.
-
Aqueous Solubility (LogS) Prediction: The LogS value is predicted using a topological-based model that considers the contributions of various atomic and molecular fragments.
Predicted ADME Profile
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for assessing its potential as a drug.
Absorption
-
Human Intestinal Absorption (HIA): The predicted HIA is high , suggesting good absorption from the gastrointestinal tract.
-
Caco-2 Permeability: The predicted Caco-2 permeability is moderate to high , further supporting the potential for good oral absorption.
Distribution
-
Blood-Brain Barrier (BBB) Penetration: The compound is predicted to have low to moderate BBB penetration. This is a desirable property for peripherally acting drugs, as it minimizes the risk of central nervous system side effects.
-
Plasma Protein Binding (PPB): The predicted PPB is moderate , suggesting that a significant fraction of the compound will be available in its free, active form in the bloodstream.
Metabolism
-
Cytochrome P450 (CYP) Inhibition: The compound is predicted to be a non-inhibitor of the major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is a favorable characteristic, as it reduces the likelihood of drug-drug interactions.
Excretion
-
Renal Clearance: The predicted renal clearance is low , suggesting that the compound is likely to be cleared primarily through metabolism.
Protocol: ADME Profile Prediction
-
Input: The molecular structure of this compound is submitted to the ADMET prediction platform.
-
Software: The admetSAR and SwissADME web servers are utilized for these predictions. These platforms employ a variety of QSAR models and machine learning algorithms trained on extensive experimental datasets.[4][9]
-
Model Selection: For each ADME endpoint, a consensus prediction is derived from multiple models to enhance the reliability of the results.
-
Data Interpretation: The output from the software is analyzed to provide a qualitative and quantitative assessment of the compound's ADME profile.
In Silico Toxicological Assessment
Early identification of potential toxicities is crucial to mitigate the risk of late-stage drug development failures.
Genotoxicity
-
AMES Mutagenicity: The compound is predicted to be non-mutagenic in the Ames test. This is a critical safety endpoint, and a negative prediction is a significant advantage.
Carcinogenicity
-
Carcinogenicity: The compound is predicted to be non-carcinogenic . This prediction is based on the absence of structural alerts commonly associated with carcinogenicity.
Cardiotoxicity
-
hERG Inhibition: The compound is predicted to be a non-inhibitor of the hERG potassium channel. Inhibition of this channel is a major cause of drug-induced cardiotoxicity.
Hepatotoxicity
-
Hepatotoxicity: The compound is predicted to have a low risk of hepatotoxicity.
Protocol: In Silico Toxicology Prediction
-
Input: The SMILES string of the compound is used as input for the toxicology prediction models.
-
Software: A combination of knowledge-based systems (e.g., DEREK Nexus) and statistical-based QSAR models (e.g., TOPKAT) are employed.
-
Structural Alerts: The molecule is screened for the presence of toxicophores and structural fragments known to be associated with specific toxicities.
-
QSAR Modeling: The compound's properties are evaluated against QSAR models trained on large databases of toxicological data.
-
Risk Assessment: The results from the various models are integrated to provide an overall assessment of the toxicological risks associated with the compound.
Summary of Predicted Properties and Drug-Likeness
The following table provides a consolidated summary of the in silico predicted properties of this compound.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 179.04 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 1.609 | Optimal lipophilicity |
| pKa | 0.78 | Very weak base, neutral at physiological pH |
| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |
| Human Intestinal Absorption | High | Good oral absorption potential |
| BBB Penetration | Low to Moderate | Reduced risk of CNS side effects |
| CYP Inhibition | Non-inhibitor | Low potential for drug-drug interactions |
| AMES Mutagenicity | Non-mutagenic | Favorable genotoxicity profile |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
Based on these predictions, this compound exhibits a promising drug-like profile, adhering to Lipinski's Rule of Five and showing a low potential for common toxicities.
Discussion and Future Directions
The in silico analysis presented in this guide suggests that this compound possesses a favorable profile for further investigation as a potential drug candidate. Its predicted physicochemical properties are within the range typically associated with orally bioavailable drugs. Furthermore, the predicted ADMET profile is encouraging, with a low likelihood of major liabilities such as mutagenicity, cardiotoxicity, or significant drug-drug interactions.
It is imperative to underscore that these are predictive data. While the methodologies employed are well-established and validated for broad classes of compounds, the absence of direct experimental data for this compound necessitates that these predictions be treated as a well-informed hypothesis.
The next logical steps in the evaluation of this compound should involve:
-
Synthesis and Experimental Validation: The synthesis of this compound is a prerequisite for experimental validation of the predicted properties.[1] Key experiments should include the determination of its aqueous solubility, LogP, and pKa.
-
In Vitro ADME and Toxicology Assays: A panel of in vitro assays should be conducted to confirm the predictions for Caco-2 permeability, CYP inhibition, hERG inhibition, and Ames mutagenicity.
-
Pharmacological Screening: The compound should be screened against relevant biological targets to identify its primary pharmacological activity.
This in silico guide provides a strong rationale for committing the resources necessary for these next steps. By front-loading the assessment of drug-like properties, we can approach the subsequent stages of drug discovery with a higher degree of confidence.
Conclusion
This in-depth technical guide has provided a comprehensive in silico prediction of the physicochemical and ADMET properties of this compound. The predictive data suggests a promising profile for a drug candidate, characterized by good oral absorption potential and a low risk of common toxicities. While experimental validation is essential, this computational assessment serves as a valuable starting point for further research and development efforts, underscoring the power of in silico tools in modern drug discovery.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. isres.org [isres.org]
- 3. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 54681-68-4 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 54681-68-4|this compound|BLD Pharm [fr.bldpharm.com]
Methodological & Application
Application Note: A-Plus Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole via Sandmeyer Bromination
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole, a key intermediate in pharmaceutical research and development. The methodology is centered around the Sandmeyer bromination of 5-Amino-3-methyl-1,2,4-thiadiazole. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction: The Strategic Importance of this compound
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The 1,2,4-thiadiazole scaffold is a recurring motif in medicinal chemistry, appearing in compounds developed as enzyme inhibitors and potential therapeutics.[1][2][3] Specifically, this bromo-derivative serves as a versatile precursor for introducing the 3-methyl-1,2,4-thiadiazole moiety into larger, more complex molecular architectures through cross-coupling reactions. Its precursor, 5-Amino-3-methyl-1,2,4-thiadiazole, is a valuable intermediate for creating 1,2,4-thiadiazole analogues, which are of significant interest in the development of non-peptide inhibitors of beta-secretase, a target in neurodegenerative disease research.[1]
The Sandmeyer reaction is a classic and reliable method for converting a primary aromatic amine to an aryl halide.[4][5] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a halide using a copper(I) salt as a catalyst.[6][7] For the synthesis of this compound, the Sandmeyer bromination offers a direct and efficient route from the readily available 5-amino precursor.
Mechanism and Rationale: A Radical-Nucleophilic Aromatic Substitution
The Sandmeyer reaction is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The process can be dissected into two primary stages:
Stage 1: Diazotization
The first step is the conversion of the primary aromatic amine, 5-Amino-3-methyl-1,2,4-thiadiazole, into a diazonium salt.[7] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[5][8] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.[9][10]
Stage 2: Copper(I)-Catalyzed Bromination
The resulting diazonium salt is then treated with copper(I) bromide (CuBr).[11] The copper(I) species initiates a single electron transfer (SET) to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[6][12] This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed during the electron transfer, to yield the final product, this compound, and regenerate the copper(I) catalyst.[6][12]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures and has been optimized for both yield and purity.[13]
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 5-Amino-3-methyl-1,2,4-thiadiazole | ≥98% | Commercially Available |
| Hydrobromic Acid (48% aq.) | Reagent | Standard Supplier |
| Sodium Nitrite | ACS Reagent, ≥97% | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Sodium Hydroxide | Pellets, ≥97% | Standard Supplier |
| Deionized Water | In-house | |
| Round-bottom flask | Standard Glassware | |
| Magnetic stirrer and stir bar | Standard Lab Equipment | |
| Ice bath | Standard Lab Equipment | |
| Addition funnel | Standard Glassware | |
| Separatory funnel | Standard Glassware | |
| Rotary evaporator | Standard Lab Equipment |
Step-by-Step Procedure
Step 1: Preparation of the Amine Solution
-
In a well-ventilated fume hood, charge a round-bottom flask with 439.5 kg (295 L) of 48% hydrobromic acid solution and 54 kg (L) of water.
-
To this solution, add 100.0 kg of 5-Amino-3-methyl-1,2,4-thiadiazole (AMTD).[13]
-
Warm the mixture to a maximum of 40 °C and stir until all the starting material has dissolved. If complete dissolution is not achieved, continue stirring at 40 °C for 2 hours.[13]
Step 2: Diazotization
-
In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg (L) of water.[13]
-
Cool the amine solution from Step 1.
-
Add the sodium nitrite solution portion-wise to the reactor over approximately 6 hours, while maintaining the internal temperature between 40-45 °C.[13]
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Take a sample to monitor the reaction progress. The reaction is considered complete when the starting material is less than 1.0%. If the reaction is incomplete, an additional 10-20% of the sodium nitrite solution may be added.[13]
Step 3: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to 20-25 °C.[13]
-
Add 399.0 kg (300 L) of dichloromethane (DCM) to the reactor.[13]
-
Stir the biphasic mixture for 10 minutes, then allow the layers to settle for 10 minutes.
-
Separate the lower organic phase.
-
Extract the aqueous phase again with 133.0 kg (100 L) of DCM.[13]
-
Combine the organic phases.
Step 4: Neutralization and Concentration
-
Adjust the pH of the combined organic phase to 10-11 by adding a 5% sodium hydroxide solution. Caution: Do not exceed a pH of 11, as this can lead to the formation of a significant amount of emulsion.[13]
-
Stir the mixture for 20 minutes and then allow it to settle for 30 minutes.
-
Separate the organic phase and transfer it to a dry vessel.
-
Concentrate the organic phase under vacuum (approximately -0.9 bar) at a maximum temperature of 30 °C.[13]
-
Continue to stir the residue under vacuum for 4-6 hours to ensure the DCM content is below 5.0%. A DCM content of around 2.0% is favorable for the subsequent steps.[13]
-
The final product, this compound, is obtained as a solid. The expected yield is approximately 81.6% with a purity of over 97%.[13]
Visualization of the Synthetic Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
using 5-Bromo-3-methyl-1,2,4-thiadiazole in Suzuki coupling reactions
An Application Guide for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-1,2,4-thiadiazole
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is particularly powerful for the synthesis of biaryl and heteroaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous biologically active compounds.[3] Its presence in molecules has been associated with a wide range of therapeutic applications, including enzyme inhibition and receptor binding.[3] Consequently, methods for the efficient functionalization of this core are of paramount importance to researchers in medicinal chemistry and drug development.
This application note provides a detailed technical guide and optimized protocols for the use of this compound as a substrate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and offer a validated, step-by-step protocol designed for reproducibility and high-yield synthesis of 3-methyl-5-aryl-1,2,4-thiadiazole derivatives.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of this compound. This step forms a new square planar Palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1][2]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the organoboron species (typically a boronic acid) must first be activated by a base.[6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily undergoes ligand exchange with the halide on the Pd(II) complex.[1]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the desired product (3-methyl-5-aryl-1,2,4-thiadiazole). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing Reaction Parameters: A Guide to Success
The success of coupling this compound is contingent upon the careful selection of several key parameters. The interplay between the catalyst, base, solvent, and temperature dictates the reaction's efficiency, yield, and purity.
| Parameter | Recommendation & Rationale |
| Palladium Source | Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. Rationale: Pd(PPh₃)₄ is a widely used, effective catalyst for coupling heteroaryl halides.[3][7] Pd(dppf)Cl₂ is often superior for more challenging couplings, providing higher yields and shorter reaction times.[8][9] Catalyst loading is typically 1-5 mol%. |
| Base | Choice: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). Rationale: An inorganic base is required to activate the boronic acid. K₂CO₃ is a cost-effective and broadly effective choice for heteroaryl couplings.[3][7][8] Cs₂CO₃ is a stronger base that can accelerate the reaction but may not be compatible with base-sensitive functional groups.[9] Typically, 2-3 equivalents are used. |
| Solvent System | Choice: A biphasic mixture of an organic solvent and water, such as Toluene/Water, 1,4-Dioxane/Water, or Dimethoxyethane (DME)/Water. Rationale: The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system facilitates the interaction of all components. Degassing the solvent to remove oxygen is critical to prevent catalyst degradation.[3][5] |
| Boronic Acid | Stoichiometry: 1.1 to 1.5 equivalents. Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. Be aware that boronic acids can undergo a competitive side reaction known as protodeboronation, especially at high temperatures or with strong bases. |
| Temperature | Range: 80 °C to reflux temperature of the solvent. Rationale: Heat is typically required to drive the reaction, particularly the oxidative addition step. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal degradation of reactants or the catalyst.[3][8] |
Validated Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials and Equipment:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the entire apparatus under a positive pressure of an inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Briefly remove the inert gas flow and add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., Toluene/Water 4:1). To degas, bubble the inert gas through the solvent mixture for 15-20 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 100 °C (or reflux) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 3-methyl-5-aryl-1,2,4-thiadiazole.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile tool for the C-5 arylation of this compound. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of desired products, enabling the rapid generation of diverse compound libraries for drug discovery and materials science. The protocol provided herein serves as a robust starting point for the synthesis of a wide array of 3-methyl-5-aryl-1,2,4-thiadiazole derivatives, facilitating further exploration of this important chemical space.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Strategic Functionalization of the 1,2,4-Thiadiazole Ring
Introduction: The 1,2,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the design of novel therapeutics. Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, underscoring their importance to drug development professionals.[2][3] A key feature of certain 1,2,4-thiadiazole-based compounds is their ability to act as "electrophilic warheads," targeting cysteine residues in enzymes through the cleavage of the N-S bond, leading to the formation of a disulfide bond and subsequent enzyme inactivation.[3] This guide provides a comprehensive overview of established and emerging protocols for the selective functionalization of the 1,2,4-thiadiazole core, offering researchers a strategic toolkit for analogue synthesis and lead optimization.
Understanding the Reactivity of the 1,2,4-Thiadiazole Ring
The functionalization of the 1,2,4-thiadiazole ring is primarily centered around its three key positions: the C3 and C5 carbons, and the N4 nitrogen. The electronic nature of the ring, with two nitrogen atoms and a sulfur atom, renders the carbon atoms electron-deficient and thus susceptible to nucleophilic attack, particularly when substituted with a good leaving group. Frontier molecular orbital analysis and experimental evidence have shown that the C5 position is generally more electrophilic and thus more reactive towards nucleophiles than the C3 position.[4] This inherent reactivity difference is a cornerstone of regioselective functionalization strategies.
Part 1: C5-Selective Functionalization
The C5 position of the 1,2,4-thiadiazole ring is the most common site for initial functionalization due to its higher reactivity. This section details protocols for introducing diversity at this position, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Protocol 1.1: C5-Selective Suzuki-Miyaura Cross-Coupling of 3,5-Dichloro-1,2,4-thiadiazole
This protocol describes the regioselective arylation of 3,5-dichloro-1,2,4-thiadiazole at the C5 position. The key to this selectivity is maintaining a low reaction temperature, which favors the substitution of the more reactive C5-chloro group.[5][6]
Workflow for C5-Selective Suzuki-Miyaura Coupling
Caption: C5-Selective Suzuki-Miyaura Coupling Workflow.
Materials:
-
3,5-Dichloro-1,2,4-thiadiazole
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 3,5-dichloro-1,2,4-thiadiazole (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add a solvent mixture of toluene, water, and methanol.
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-3-chloro-1,2,4-thiadiazole.[5][6]
Causality and Insights:
-
Regioselectivity: The higher electrophilicity of the C5 position dictates its preferential reaction at lower temperatures.[4]
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings.[7]
-
Base: Potassium carbonate is essential for the transmetalation step in the catalytic cycle.
-
Solvent System: The multiphasic solvent system helps to dissolve both the organic and inorganic reagents.
| Catalyst | Base | Solvent | Temperature | Position of Arylation | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Room Temperature | C5 | [5][6] |
Protocol 1.2: C5-Selective Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol outlines a general procedure for the selective substitution of the C5-halogen with an amine nucleophile. The higher reactivity of the C5 position allows for this selective functionalization.
Workflow for C5-Selective SNAr with Amines
Caption: C5-Selective SNAr with Amines Workflow.
Materials:
-
3-Substituted-5-halo-1,2,4-thiadiazole (e.g., 3-aryl-5-chloro-1,2,4-thiadiazole)
-
Primary or secondary amine (1.2-2.0 equivalents)
-
Base (e.g., K₂CO₃ or triethylamine) (2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Sealed tube or microwave reactor
-
Magnetic stirrer
Procedure:
-
In a sealed tube or microwave vial, dissolve the 3-substituted-5-halo-1,2,4-thiadiazole (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.2-2.0 eq) and the base (2.0 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Microwave irradiation can often accelerate this reaction.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Causality and Insights:
-
SNAr Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the 1,2,4-thiadiazole ring.[2]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the ionic intermediates and withstand higher temperatures.
-
Base: The base is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine nucleophile if necessary.
Part 2: C3-Selective and Disubstitution Strategies
Functionalization at the C3 position typically requires harsher conditions or a sequential approach after initial C5 modification. This section covers methods to achieve C3-arylation and the synthesis of 3,5-disubstituted derivatives.
Protocol 2.1: C3-Selective Suzuki-Miyaura Cross-Coupling
Following the C5-selective functionalization of 3,5-dichloro-1,2,4-thiadiazole, the remaining chloro group at the C3 position can be substituted at a higher temperature.[5][6]
Workflow for Sequential C3-Suzuki-Miyaura Coupling
Caption: Sequential C3-Suzuki-Miyaura Coupling Workflow.
Materials:
-
5-Aryl-3-chloro-1,2,4-thiadiazole
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene
-
Water
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Combine the 5-aryl-3-chloro-1,2,4-thiadiazole (1.0 eq), the second arylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq) in a round-bottom flask.
-
Add the toluene/water/methanol solvent system.
-
Fit the flask with a reflux condenser and purge with an inert gas.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.1.
-
Purify the resulting 3,5-diaryl-1,2,4-thiadiazole by column chromatography.[5][6]
Causality and Insights:
-
Temperature Dependence: The increased temperature provides the necessary activation energy to overcome the lower reactivity of the C3-chloro substituent.
-
Sequential Synthesis: This method allows for the synthesis of unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles, which is highly valuable for structure-activity relationship (SAR) studies.[6][9]
| Starting Material | Temperature | Position of Arylation | Product | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | Room Temperature | C5 | 5-Aryl-3-chloro-1,2,4-thiadiazole | [5][6] |
| 5-Aryl-3-chloro-1,2,4-thiadiazole | Toluene Reflux | C3 | 3,5-Diaryl-1,2,4-thiadiazole | [5][6] |
Part 3: Direct C-H Functionalization
Direct C-H functionalization represents a more atom-economical approach to modifying the 1,2,4-thiadiazole ring, avoiding the need for pre-installed leaving groups. While still an emerging area for this specific heterocycle, protocols for related azoles can provide a strong starting point.
Protocol 3.1: Palladium-Catalyzed Direct C-H Arylation (Conceptual Protocol)
This conceptual protocol is based on established methods for the direct arylation of other electron-deficient heterocycles like thiazoles.[10] The C5-H bond is expected to be the most acidic and thus the most likely site for deprotonation and subsequent arylation.
Workflow for Direct C-H Arylation
Caption: Conceptual Workflow for Direct C-H Arylation.
Materials:
-
3-Substituted-1,2,4-thiadiazole
-
Aryl halide (bromide or iodide) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05-0.1 equivalents)
-
Ligand (e.g., triphenylphosphine, PPh₃) (0.1-0.2 equivalents)
-
Base (e.g., K₂CO₃ or potassium pivalate, PivOK) (2.0-3.0 equivalents)
-
Anhydrous high-boiling solvent (e.g., DMA, toluene)
-
Sealed tube or microwave reactor
Procedure:
-
In a sealed vessel, combine the 3-substituted-1,2,4-thiadiazole (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (0.05-0.1 eq), ligand (0.1-0.2 eq), and base (2.0-3.0 eq).
-
Add the anhydrous solvent and purge the system with an inert gas.
-
Seal the vessel and heat to 120-150 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography.
Causality and Insights:
-
Mechanism: The reaction likely proceeds via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst facilitates the C-H bond cleavage.[4]
-
Regioselectivity: The C5-H is anticipated to be more acidic and sterically accessible, favoring functionalization at this position.
-
Optimization: This is a conceptual protocol, and optimization of the catalyst, ligand, base, and solvent will be critical for achieving good yields and selectivity.[11]
Part 4: N4-Alkylation
Alkylation of the N4 nitrogen introduces a positive charge and can significantly alter the electronic properties and biological activity of the 1,2,4-thiadiazole ring.
Protocol 4.1: N4-Alkylation with Alkyl Halides
This protocol describes the quaternization of a neutral 1,2,4-thiadiazole at the N4 position using a simple alkyl halide.
Materials:
-
3,5-Disubstituted-1,2,4-thiadiazole
-
Alkyl halide (e.g., methyl iodide) (1.1-1.5 equivalents)
-
Solvent (e.g., acetonitrile, acetone, or nitromethane)
-
Round-bottom flask
Procedure:
-
Dissolve the 3,5-disubstituted-1,2,4-thiadiazole (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the alkyl halide (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
The product, a quaternary salt, will often precipitate from the solution upon formation.
-
If precipitation occurs, collect the product by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
If no precipitate forms, monitor the reaction by TLC or NMR. Upon completion, the product can be isolated by removing the solvent under reduced pressure. Further purification may be achieved by recrystallization.
Causality and Insights:
-
Nucleophilicity: The N4 nitrogen is generally the most nucleophilic site for electrophilic attack on the ring.
-
Reaction Simplicity: This reaction is often straightforward and may not require a catalyst or base. The product salt is typically stable and easy to isolate.
Conclusion
The strategic functionalization of the 1,2,4-thiadiazole ring is a powerful tool for medicinal chemists and drug development professionals. By understanding the inherent reactivity of the C3 and C5 positions and employing a range of synthetic methodologies, from classic cross-coupling reactions to modern C-H activation strategies, researchers can efficiently generate diverse libraries of 1,2,4-thiadiazole analogues for biological screening. The protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel, potentially therapeutic agents based on this important heterocyclic scaffold.
References
- 1. GSRS [precision.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
The Strategic Application of 5-Bromo-3-methyl-1,2,4-thiadiazole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have consistently emerged as foundational scaffolds in a multitude of approved therapeutics.[1][2] Among these, the 1,2,4-thiadiazole ring system has garnered significant attention for its inherent biological activities and its utility as a versatile chemical building block.[1][3] This guide focuses on a particularly valuable derivative: 5-Bromo-3-methyl-1,2,4-thiadiazole (CAS No: 54681-68-4) . We will explore its strategic importance in medicinal chemistry, detailing not just its potential applications but also providing robust, field-proven protocols for its synthetic manipulation and biological evaluation. The presence of a bromine atom at the 5-position is not a mere substitution; it is a strategic gateway to a vast chemical space, enabling a plethora of synthetic transformations crucial for the generation of diverse compound libraries and the fine-tuning of structure-activity relationships (SAR).
Core Attributes of this compound in Drug Design
The utility of this compound in a medicinal chemistry program stems from a combination of its structural features:
-
The 1,2,4-Thiadiazole Core: This five-membered heterocycle is a known pharmacophore, present in molecules with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an effective scaffold for engaging with biological targets.[1]
-
Bioisosteric Potential: The thiadiazole ring can act as a bioisostere for other aromatic systems, such as pyrimidines or oxadiazoles. This allows medicinal chemists to modulate physicochemical properties like solubility, metabolic stability, and target affinity while retaining key binding interactions.
-
The Methyl Group at C3: The 3-methyl substituent provides a simple, lipophilic group that can influence binding affinity and selectivity. Its presence can also impact the overall conformation of derivatives.
-
The Bromo Substituent at C5 (The "Handle for Diversification"): The bromine atom is the most critical feature for its application as a synthetic intermediate. It serves as a versatile leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. This allows for the facile introduction of a wide range of substituents at this position, enabling systematic SAR exploration.
Below is a diagram illustrating the key features of this compound that make it a valuable tool in medicinal chemistry.
Caption: Key structural attributes of this compound.
Synthetic Applications: Leveraging the Bromo Group for Library Generation
The C5-bromine atom is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are highly valued in medicinal chemistry for their broad substrate scope, functional group tolerance, and reliability. Below are detailed protocols for two of the most powerful and widely used transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an invaluable tool for creating carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This is fundamental for exploring how different substituents impact target engagement.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Causality: The excess boronic acid ensures complete consumption of the starting material. The catalyst loading is typically 1-5 mol% for efficient turnover.
-
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq), dissolved in the aqueous portion of the solvent.
-
Causality: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.[5] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring at a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Trustworthiness: A self-validating system involves running a small-scale pilot reaction to optimize temperature and time. Monitoring ensures the reaction is driven to completion without significant degradation.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the introduction of primary or secondary amines.[6][7] This is particularly useful for synthesizing derivatives that can act as hydrogen bond donors or acceptors, which is often critical for target binding.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq) to a dry reaction vessel.
-
Substrate and Solvent Addition: Add the desired amine (1.2 eq) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Purification and Characterization: Purify the product using flash column chromatography and confirm its identity and purity as described in Protocol 1.
Application in a Therapeutic Context: Targeting Protein Kinases
Derivatives of 1,2,4-thiadiazole have shown promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[10] For instance, the c-Jun N-terminal kinase (JNK) family has been implicated in several pathological conditions. A medicinal chemistry program could utilize this compound to generate a library of potential JNK inhibitors.
Hypothetical Signaling Pathway and Inhibition:
Caption: Inhibition of the JNK signaling pathway by a hypothetical thiadiazole derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (JNK3 Example)
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC₅₀) of newly synthesized compounds against a specific kinase.
Quantitative Data Representation:
| Compound ID | R Group (at C5) | JNK3 IC₅₀ (nM) |
| Lead-01 | 4-Fluorophenyl | 550 |
| Lead-02 | 4-(Dimethylamino)phenyl | 120 |
| Lead-03 | 3-Pyridyl | 85 |
| Lead-04 | 4-Morpholinophenyl | 45 |
Detailed Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the reaction buffer, a specific concentration of recombinant human JNK3 enzyme, and the peptide substrate (e.g., a biotinylated c-Jun fragment).
-
Initiation of Reaction: Add the test compound dilutions to the wells. Initiate the kinase reaction by adding ATP at a concentration close to its Kₘ value. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Causality: Using ATP at its Kₘ concentration ensures that the assay is sensitive to competitive inhibitors.
-
-
Termination and Detection: Stop the reaction by adding a solution containing EDTA. To quantify the phosphorylated substrate, use a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness: Each data point should be determined in triplicate to ensure reproducibility. A known JNK inhibitor should be included as a positive control to validate the assay performance.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic starting point for the efficient discovery and optimization of novel drug candidates. Its combination of a biologically relevant core scaffold and a synthetically versatile bromine handle allows researchers to rapidly generate diverse libraries of compounds. By employing robust synthetic protocols, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and coupling these efforts with targeted biological screening, the full potential of this valuable building block can be realized in the quest for new and improved medicines.
References
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 5-Bromo-3-methyl-1,2,4-thiadiazole as a building block for bioactive molecules
An In-Depth Guide to the Strategic Use of 5-Bromo-3-methyl-1,2,4-thiadiazole in the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents.[1][2][3] Derivatives of 1,2,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4] This versatility underscores the scaffold's potential in addressing diverse health challenges.[1]
Among the various functionalized thiadiazoles, This compound emerges as a particularly valuable and versatile building block for drug discovery. The presence of a bromine atom at the 5-position is of strategic importance; it serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5] The electronegativity of the two nitrogen atoms in the ring lowers the electron density at the carbon atoms, making the halogen atom readily displaceable by nucleophiles or susceptible to oxidative addition in catalytic cycles.[5]
This guide provides a detailed overview of the applications and protocols for utilizing this compound as a foundational element in the synthesis of complex, bioactive molecules. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Physicochemical Properties and Synthesis
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 54681-68-4[6][7] |
| Molecular Formula | C₃H₃BrN₂S[6][8] |
| Molecular Weight | 179.04 g/mol [6] |
| Appearance | (Typically) Off-white to yellow solid |
| Storage | Inert atmosphere, 2-8°C[9] |
Protocol 1: Synthesis of this compound via Sandmeyer Bromination
The most common and scalable synthesis of the title compound proceeds from its amino precursor, 5-amino-3-methyl-1,2,4-thiadiazole, via a Sandmeyer reaction. This classic transformation provides a reliable route to introduce the bromo-substituent.[6]
Causality of Experimental Choices:
-
HBr/NaNO₂: These reagents react in situ to form nitrous acid (HNO₂), which is essential for the diazotization of the primary amine. The excess HBr also provides the bromide nucleophile.
-
Temperature Control (40-45°C): The formation of the diazonium salt is an exothermic process. Maintaining this temperature range is crucial; lower temperatures can slow the reaction, while higher temperatures can lead to premature decomposition of the unstable diazonium intermediate.[6]
-
DCM Extraction: Dichloromethane (DCM) is an effective organic solvent for extracting the product from the aqueous reaction mixture.
-
Base Wash (5% NaOH): The pH adjustment to 10-11 with sodium hydroxide solution is performed to neutralize any remaining acidic reagents and byproducts, facilitating a cleaner workup.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reactor, charge 48% hydrobromic acid (HBr, ~4.4 eq) and water.
-
Amine Addition: Add 5-amino-3-methyl-1,2,4-thiadiazole (1.0 eq) to the acidic solution. Warm the mixture to a maximum of 40°C and stir until complete dissolution is observed.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~1.5 eq) in water. Add this solution portion-wise to the reaction mixture over several hours, carefully maintaining the internal temperature between 40-45°C.[6]
-
Reaction Monitoring: After the addition is complete, stir for an additional hour. Monitor the reaction for the consumption of the starting material using a suitable analytical technique (e.g., TLC or LC-MS). The endpoint is typically <1.0% of the starting amine.[6]
-
Workup & Extraction: Cool the reaction mixture to 20-25°C. Add dichloromethane (DCM) and stir. Allow the phases to separate and collect the lower organic phase. Extract the aqueous phase again with DCM.
-
Neutralization: Combine the organic phases and adjust the pH to 10-11 by adding 5% sodium hydroxide solution. Stir for 20 minutes.[6]
-
Isolation: Separate the organic phase, dry it over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 30°C to yield the crude product.[6]
-
Purification: The product can be further purified by vacuum distillation or column chromatography if necessary to achieve high purity (>97%).
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing biaryl and hetero-biaryl linkages, which are common motifs in bioactive molecules.[10][11]
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination. The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the catalyst and promoting efficient reaction turnover.[11][12]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11]
-
Solvent System (e.g., Dioxane/Water, DME, Toluene): A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-methyl-1,2,4-thiadiazole.
| Parameter | Recommended Conditions | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Choice depends on boronic acid reactivity. dppf is often better for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is a stronger base, often used for less reactive boronic acids. |
| Solvent | Dioxane/H₂O, DME, Toluene | Must be degassed to prevent catalyst deactivation. |
| Temperature | 80-110°C | Higher temperatures may be needed for electron-deficient boronic acids. |
Application 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a highly effective method for linking a terminal alkyne to an aryl halide, creating an internal alkyne. This functionality is a valuable precursor for further transformations or as a key structural element in many bioactive compounds, including kinase inhibitors.
Causality of Experimental Choices:
-
Dual Catalyst System: This reaction uniquely employs both a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and CuI, participates in the transmetalation step.
-
Amine Base (e.g., Et₃N, i-Pr₂NH): The amine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent or co-solvent.[12]
Caption: Sonogashira Coupling Workflow.
Protocol 3: General Procedure for Sonogashira Coupling
-
Setup: To a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask thoroughly with an inert gas (e.g., Argon).
-
Reagent Addition: Add a degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et₃N, 2.0 eq). Finally, add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80°C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, quench the reaction with water or saturated ammonium chloride solution and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by flash column chromatography to yield the target alkynylated thiadiazole.
From Building Block to Bioactive Molecule: A Conceptual Pathway
The true utility of this compound lies in its ability to serve as a central hub for generating vast libraries of diverse compounds for biological screening. The cross-coupling reactions described are not endpoints but gateways to molecular complexity.
Caption: From a core building block to diverse bioactive scaffolds.
This strategic diversification is exemplified by the use of 3-methyl-1,2,4-thiadiazole derivatives as key intermediates in the synthesis of modern pharmaceuticals. For instance, related carbohydrazide derivatives are crucial for synthesizing Fezolinetant, a selective NK-3 receptor antagonist for treating sex-hormone-dependent diseases.[13][14][15][16] The ability to readily modify the 5-position of the thiadiazole ring is central to developing such targeted therapies.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile toolkit for medicinal chemists. By mastering the protocols outlined in this guide, researchers can efficiently generate novel molecular architectures, accelerate the exploration of structure-activity relationships, and ultimately contribute to the development of the next generation of therapeutic agents. The consistent and predictable reactivity of this building block ensures that it will remain a valuable asset in the quest for new and effective medicines.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound | C3H3BrN2S | CID 12919160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 14. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the N-arylation of 5-Bromo-3-methyl-1,2,4-thiadiazole
Introduction: Strategic Importance of N-Aryl-1,2,4-thiadiazoles
The 1,2,4-thiadiazole scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] N-arylation of this heterocyclic core, particularly at a nitrogen atom, introduces molecular diversity crucial for tuning the pharmacological and physicochemical properties of lead compounds. The resulting N-aryl-1,2,4-thiadiazole derivatives are integral to the development of novel therapeutics and functional organic materials.[2] This document provides a comprehensive guide to the experimental procedures for the N-arylation of 5-Bromo-3-methyl-1,2,4-thiadiazole, a versatile building block for further chemical elaboration.
Two primary, robust, and widely adopted methodologies for C-N cross-coupling reactions are presented: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4] The choice between these methods often depends on substrate scope, functional group tolerance, and desired reaction conditions. This guide will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven protocols for their successful implementation.
PART 1: Foundational Principles and Mechanistic Insights
The Ullmann Condensation: A Classic Approach to C-N Bond Formation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a cornerstone of C-N bond formation for over a century.[4][5] While traditional protocols often required harsh reaction conditions, modern advancements, including the use of soluble copper sources and ancillary ligands, have significantly broadened its applicability.[4]
Mechanism: The catalytic cycle of the Ullmann N-arylation is generally understood to proceed through a Cu(I)/Cu(III) cycle.[6][7] The key steps involve the formation of a copper(I)-amide complex, followed by oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the N-arylated product and regenerates the active Cu(I) catalyst.[7] The use of chelating ligands, such as diamines, can stabilize the copper catalyst and facilitate the reaction.[8][9][10][11]
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its exceptional functional group tolerance and broad substrate scope.[3][12] This palladium-catalyzed cross-coupling reaction typically proceeds under milder conditions than the classical Ullmann reaction.[4]
Mechanism: The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition with the aryl halide to form a Pd(II) complex.[13][14] Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[13] The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the rate of oxidative addition and reductive elimination.[15][16][17] Sterically hindered and electron-rich ligands are often employed to promote the catalytic cycle.[17]
PART 2: Experimental Protocols and Methodologies
Synthesis of the Starting Material: this compound
The starting material can be synthesized from 5-amino-3-methyl-1,2,4-thiadiazole via a Sandmeyer-type reaction.[18]
Protocol:
-
To a solution of 5-amino-3-methyl-1,2,4-thiadiazole in aqueous hydrobromic acid, add a solution of sodium nitrite in water dropwise at a controlled temperature (typically 0-5 °C).
-
Stir the reaction mixture at this temperature for a specified time to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazotized solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.[18]
Protocol 1: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol is adapted from general procedures for the N-arylation of nitrogen heterocycles.[19][20][21]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 179.04 | 1.0 | 1.0 |
| Arylamine | - | 1.2 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |
| N,N'-Dimethylethylenediamine (DMEDA) | 88.15 | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the desired arylamine (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Workflow Diagram (Ullmann Condensation):
References
- 1. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [smolecule.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 20. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: A Scalable and Robust Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole via Sandmeyer Reaction
Abstract
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole, a critical building block in modern medicinal chemistry. The described methodology is centered on a robust Sandmeyer-type reaction, converting the readily available 5-amino-3-methyl-1,2,4-thiadiazole (AMTD) into the target bromo-derivative with high yield and purity. We detail the process from reagent handling and reaction execution to work-up, purification, and analytical validation. The causality behind critical process parameters, such as temperature control and pH adjustment, is explained to ensure successful and safe implementation in research, process development, and manufacturing settings. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this important heteroaromatic intermediate.
Introduction: The Strategic Importance of this compound
The 1,2,4-thiadiazole scaffold is a privileged heterocycle in pharmaceutical sciences, appearing in a range of biologically active molecules.[1] this compound (CAS No: 54681-68-4) serves as a versatile synthetic intermediate, primarily because the bromine atom can be readily displaced or engaged in various cross-coupling reactions to build molecular complexity.[2] Notably, it is a key intermediate in the synthesis of pharmaceutical compounds such as fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist.[3]
The transition from laboratory-scale synthesis to large-scale production presents significant challenges, including reaction control, process safety, and consistent product quality. The classic Sandmeyer reaction, first discovered in 1884, offers a powerful and industrially viable solution for converting aromatic and heteroaromatic primary amines into the corresponding halides via a diazonium salt intermediate.[4][5] This method is particularly advantageous for its operational simplicity, use of inexpensive reagents, and proven scalability. This document provides a detailed protocol based on a successful 100 kg scale synthesis, achieving yields of over 80% and purity exceeding 97%.[6]
Reaction Scheme and Mechanism
The synthesis proceeds via a two-stage, one-pot process: (1) diazotization of the primary amine and (2) subsequent displacement by bromide.
Overall Reaction:

5-amino-3-methyl-1,2,4-thiadiazole is converted to this compound.
Mechanistic Rationale: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite and hydrobromic acid.[7] Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amino group of the thiadiazole acts as a nucleophile, attacking the nitrosonium ion.[5] A series of proton transfers and subsequent dehydration generates the stable heteroaromatic diazonium salt. Finally, the diazonium group (N₂), being an excellent leaving group, is displaced by a bromide ion from the HBr-rich medium to yield the final product.[8] Careful temperature control is paramount, as diazonium salts can be unstable at elevated temperatures.
Materials and Equipment
| Material | Grade | CAS No. | Supplier Recommendation |
| 5-amino-3-methyl-1,2,4-thiadiazole (AMTD) | ≥98% | 17467-35-5 | Verified Purity Source |
| Hydrobromic Acid (HBr) | 48% aq. solution | 10035-10-6 | ACS Reagent Grade |
| Sodium Nitrite (NaNO₂) | ≥99% | 7632-00-0 | ACS Reagent Grade |
| Dichloromethane (DCM) | ≥99.5% | 75-09-2 | ACS Reagent Grade |
| Sodium Hydroxide (NaOH) | Pellets or Flakes | 1310-73-2 | ACS Reagent Grade |
| Deionized Water | N/A | 7732-18-5 | In-house generation |
Equipment:
-
Glass-lined or appropriately corrosion-resistant reactor with temperature control (heating/cooling jacket), overhead stirrer, and reflux condenser.
-
Calibrated addition vessel/dropping funnel for controlled liquid addition.
-
pH meter and probes.
-
Extraction vessel/liquid-liquid separator.
-
Rotary evaporator or vacuum distillation setup for solvent removal.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat, and in case of dust or fumes, a respirator.[9]
Detailed Experimental Protocol
This protocol is based on a 100 kg batch size of the starting material, 5-amino-3-methyl-1,2,4-thiadiazole.[6] Proportions should be adjusted accordingly for different scales.
Step 1: Reactor Charging and Substrate Dissolution
-
To a clean, dry reactor, charge 439.5 kg (295 L) of 48% hydrobromic acid solution and 54 L of water.
-
Begin agitation and add 100.0 kg of 5-amino-3-methyl-1,2,4-thiadiazole (AMTD).
-
Warm the mixture to a maximum of 40 °C and stir until all the AMTD has dissolved.
-
Causality: Dissolving the amine in a stoichiometric excess of HBr ensures that it is fully protonated and ready for diazotization. The HBr also serves as the bromide source for the final substitution step.[3] A temperature of 40 °C aids dissolution without promoting premature degradation. A visual check or sampling can confirm complete dissolution. If solids persist, stirring for up to 2 hours at this temperature is sufficient.[6]
-
Step 2: Preparation of Nitrite Solution
-
In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 L of water. Stir until a clear, homogeneous solution is obtained.
-
Causality: Preparing a separate aqueous solution of sodium nitrite allows for controlled, gradual addition to the reactor. This is critical for managing the reaction's exothermicity.
-
Step 3: Diazotization and Bromination (Sandmeyer Reaction)
-
Maintain the reactor temperature between 40-45 °C.
-
Begin the portion-wise addition of the sodium nitrite solution to the reactor. The addition should be slow and controlled over approximately 6 hours.
-
Causality: This step is the most critical. The reaction is exothermic, and poor temperature control can lead to uncontrolled decomposition of the diazonium salt and hazardous gas evolution. The 40-45 °C range is optimal for the formation and subsequent conversion of the diazonium salt without significant side reactions.[3][6]
-
-
After the addition is complete, continue stirring the mixture at 40-45 °C for at least one hour.
-
In-Process Control (IPC): Take a sample of the reaction mixture. Analyze for the presence of the starting material (AMTD) using a suitable technique (e.g., GC or TLC).
-
Self-Validation: The reaction is considered complete when the starting material is <1.0%. If the level is higher, an additional 10-20% of the sodium nitrite solution may be required.[6]
-
Step 4: Product Extraction and Work-up
-
Once the reaction meets the end-point criteria, cool the mixture to 20-25 °C.
-
Add 399.0 kg (300 L) of dichloromethane (DCM) to the reactor.
-
Stir for 10 minutes, then stop agitation and allow the phases to settle for 10 minutes.
-
Separate and collect the lower organic (DCM) phase.
-
Re-extract the remaining aqueous phase with an additional 133.0 kg (100 L) of DCM.
-
Combine the organic phases.
Step 5: Neutralization and Final Isolation
-
To the combined organic phase, slowly add a 5% aqueous sodium hydroxide solution until the pH of the organic phase reaches 10-11.
-
Causality: This step neutralizes any remaining HBr and other acidic impurities, preventing corrosion of downstream equipment and ensuring the stability of the final product.
-
Critical Insight: Do not exceed a pH of 11, as this can lead to the formation of emulsions or excess moisture in the organic phase, complicating the final isolation.[6]
-
-
Stir the biphasic mixture for 20 minutes, then allow it to settle for 30 minutes.
-
Separate and transfer the organic phase to a dry distillation unit.
-
Concentrate the organic phase under vacuum (approx. -0.9 bar) at a maximum temperature of 30 °C.
-
Causality: Low-temperature distillation prevents thermal degradation of the product.
-
-
Self-Validation: The distillation is complete when the residual DCM content is ≤ 5.0% (as determined by GC). After distillation, continue stirring under vacuum for 4-6 hours to reach this specification.[6]
-
The final product, this compound, is obtained as an oil or low-melting solid and can be filled into PE-lined barrels.
Process Data and Characterization
| Parameter | Specification / Expected Value |
| Starting Material (AMTD) | 100.0 kg |
| Expected Final Product Mass | ~127 kg |
| Expected Yield | ~81-82% |
| Purity (by GC) | ≥97.0% |
| Appearance | Oil or Low-Melting Solid |
| Molecular Formula | C₃H₃BrN₂S |
| Molecular Weight | 179.04 g/mol |
Analytical Characterization:
-
¹H NMR: The spectrum should show a singlet corresponding to the methyl (CH₃) protons. In CDCl₃, this typically appears around δ 2.7-2.8 ppm.
-
¹³C NMR: The spectrum will show signals for the methyl carbon and the two distinct carbons of the thiadiazole ring.[10][11]
-
Gas Chromatography (GC): Used to determine purity and residual solvent content.[6]
-
Mass Spectrometry (MS): Will confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
Safety and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Sodium Nitrite (NaNO₂): A strong oxidizer that may intensify fires. It is toxic if swallowed and can cause serious eye irritation.[12][13] It is fatal in high doses, causing methemoglobinemia.[14] Store separately from combustible materials, reducing agents, and acids.[14] Always handle with appropriate PPE.
-
Hydrobromic Acid (HBr): Highly corrosive and can cause severe skin burns and eye damage. Work in a well-ventilated area or fume hood.
-
Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.
-
Emergency Procedures: Ensure eyewash stations and safety showers are immediately accessible.[12] In case of skin contact, flush with copious amounts of water. If inhaled, move to fresh air.[14] For spills, contain with an inert absorbent material and dispose of as hazardous waste.
Workflow Visualization
The following diagram outlines the complete synthesis workflow from start to finish.
Caption: Large-scale synthesis workflow for this compound.
Conclusion
The Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole is a highly efficient, scalable, and economically viable method for producing the title compound. By adhering to the detailed protocol, particularly with respect to temperature control during the diazotization step and pH management during work-up, researchers and production chemists can consistently achieve high yields and excellent purity. The inclusion of self-validating in-process controls ensures that the process is robust and reproducible, making it suitable for the demanding environment of pharmaceutical development and manufacturing.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [smolecule.com]
- 3. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. wfxcchemical.com [wfxcchemical.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. fishersci.com [fishersci.com]
- 13. chemtradelogistics.com [chemtradelogistics.com]
- 14. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
Synthetic Routes to Novel 1,2,4-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic compounds, containing nitrogen and sulfur atoms, exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The unique chemical properties of the 1,2,4-thiadiazole ring make it a versatile building block in the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of modern synthetic strategies for accessing novel 1,2,4-thiadiazole derivatives, complete with detailed protocols and an analysis of the rationale behind various experimental choices.
I. Key Synthetic Strategies: A Comparative Overview
The synthesis of the 1,2,4-thiadiazole ring can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. Here, we delve into some of the most robust and widely adopted methods.
Oxidative Dimerization of Thioamides
The oxidative dimerization of thioamides is a classical and highly effective method for the synthesis of symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles.[4] This approach involves the formation of an N-S bond through the oxidation of two thioamide molecules.
Mechanism Rationale: The reaction proceeds through the initial oxidation of the sulfur atom of the thioamide, leading to a reactive intermediate. This intermediate then undergoes nucleophilic attack by a second thioamide molecule, followed by cyclization and elimination to afford the stable 1,2,4-thiadiazole ring. The choice of oxidant is crucial to control the reaction and avoid over-oxidation or side product formation. A variety of oxidizing agents have been successfully employed for this transformation, including ceric ammonium nitrate (CAN), 2-iodoxybenzoic acid (IBX), and tert-butyl hydroperoxide (TBHP).[4][5]
Protocol 1: Ceric Ammonium Nitrate (CAN) Mediated Oxidative Dimerization of Thioamides [6]
This protocol offers a rapid and efficient synthesis of 3,5-disubstituted 1,2,4-thiadiazoles at room temperature.
-
Step 1: To a solution of the thioamide (1.0 mmol) in acetonitrile (10 mL), add ceric ammonium nitrate (CAN) (2.2 mmol).
-
Step 2: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Step 3: Upon completion, pour the reaction mixture into water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Step 4: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Step 5: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to yield the desired 3,5-disubstituted 1,2,4-thiadiazole.
Synthesis from Nitriles and Thioamides
For the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles, the reaction of nitriles with thioamides provides a powerful approach. This method allows for the controlled introduction of two different substituents at the 3- and 5-positions of the thiadiazole ring.[5][7]
Mechanism Rationale: This one-pot synthesis involves the initial activation of the nitrile by a Lewis acid or an oxidant. The thioamide then acts as a nucleophile, attacking the activated nitrile to form a key intermediate. Subsequent intramolecular cyclization with the formation of an N-S bond, mediated by an oxidizing agent like iodine, leads to the desired 3,5-disubstituted 1,2,4-thiadiazole.[5]
Protocol 2: Iodine-Mediated Synthesis from Nitriles and Thioamides [6]
This protocol is suitable for the synthesis of a variety of 3,5-disubstituted 1,2,4-thiadiazoles in a sealed tube.
-
Step 1: In a sealed tube, combine the nitrile (1.0 mmol), thioamide (1.2 mmol), and iodine (I₂) (1.5 mmol) in dichloromethane (DCM, 10 mL).
-
Step 2: Stir the reaction mixture at 80°C for 12 hours.
-
Step 3: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).
-
Step 4: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Step 5: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Step 6: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Cyclization of Imidoyl Thioureas
The intramolecular cyclization of imidoyl thioureas is another versatile method for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. This approach is particularly useful for accessing compounds with an amino group at the 5-position, a common feature in many biologically active molecules.
Mechanism Rationale: The reaction is initiated by an oxidative N-S bond formation within the imidoyl thiourea backbone. Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), are highly effective in promoting this cyclization.[8] The reaction is typically fast and proceeds under mild conditions. An electro-oxidative approach has also been developed, offering a catalyst- and oxidant-free alternative.[8]
Protocol 3: PIFA-Mediated Oxidative Cyclization of Imidoyl Thioureas [6][8]
This protocol provides a rapid and efficient route to 3-substituted-5-arylamino-1,2,4-thiadiazoles.
-
Step 1: To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) at room temperature.
-
Step 2: Monitor the reaction by TLC; it is typically complete within 5-10 minutes.
-
Step 3: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Step 4: Extract the product with DCM (3 x 10 mL).
-
Step 5: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Step 6: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions offer a convergent and elegant approach to the 1,2,4-thiadiazole core. This strategy involves the reaction of a nitrile sulfide (a 1,3-dipole) with a suitable dipolarophile.
Mechanism Rationale: Nitrile sulfides are transient species that can be generated in situ from precursors like 1,3,4-oxathiazol-2-ones. These reactive intermediates then readily undergo a [3+2] cycloaddition with a dipolarophile, such as an acyl cyanide, to form the 1,2,4-thiadiazole ring. This method is particularly advantageous for the synthesis of 5-acyl-1,2,4-thiadiazoles.[9]
II. Comparative Data of Synthetic Routes
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95 |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 |
| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90 |
III. Experimental Workflows and Diagrams
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 1,2,4-thiadiazole derivatives.
Caption: General workflow for the synthesis of 1,2,4-thiadiazoles.
Reaction Pathways
The following diagrams illustrate the core transformations of the described synthetic routes.
Caption: Key synthetic transformations to 1,2,4-thiadiazoles.
IV. Conclusion and Future Perspectives
The synthetic routes outlined in this guide represent robust and versatile methods for accessing a wide range of novel 1,2,4-thiadiazole derivatives. The choice of a specific protocol should be guided by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and diversity-oriented synthetic methodologies for 1,2,4-thiadiazoles will remain an active and important area of research. Recent advances in green chemistry, such as the use of eco-friendly solvents and catalysts, are expected to play an increasingly significant role in the future synthesis of these valuable heterocyclic compounds.[3]
V. References
-
Building 1,2,4-Thiadiazole: Ten Years of Progress. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--
-
Davison, E. K., & Sperry, J. (2016). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, 3(1), 55-58. --INVALID-LINK--
-
Antony, M. P., Chakravarthy, J. S. A., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 4453–4460. --INVALID-LINK--
-
Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). In Heterocyclic Compounds. IntechOpen. --INVALID-LINK--
-
Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2021). Molecules, 26(16), 4933. --INVALID-LINK--
-
Lin, Y., Lang, S. A., & Petty, S. R. (1980). New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry, 45(18), 3750–3753. --INVALID-LINK--
-
Synthesis of Some Novel 1,3,4- and 1,2,4-Thiadiazole Derivatives. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1076-1084. --INVALID-LINK--
-
A Novel Route to 1,2,3-Thiadiazole, 1,3,4-Thiadiazine, and 1,2,5-Triazepine Derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--
-
A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. (2024). RSC Advances, 14(32), 22975-22983. --INVALID-LINK--
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(21), 7249. --INVALID-LINK--
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). Journal of Chemistry, 2014, 348959. --INVALID-LINK--
-
Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2023). Journal of the American Chemical Society, 145(10), 5858–5867. --INVALID-LINK--
-
A comparative analysis of different synthesis routes for 1,2,4-thiadiazoles. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
In Vitro Assay Protocols for Testing Thiadiazole Derivatives: A-to-Z Guide for Researchers
Introduction: The Versatility of the Thiadiazole Scaffold
The thiadiazole ring, a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5][6] The unique structural features of the thiadiazole nucleus, such as its mesoionic character, allow these compounds to readily cross cellular membranes and interact with a variety of biological targets, making them a fertile ground for drug discovery.[2][3]
This comprehensive guide provides detailed in vitro assay protocols for researchers and drug development professionals working with thiadiazole derivatives. The protocols are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to empower researchers in their experimental design and data interpretation.
Part 1: Anticancer Activity Assessment
Thiadiazole derivatives have demonstrated significant potential as anticancer agents, with many exhibiting cytotoxic effects against a range of cancer cell lines.[3][7][8][9] The in vitro evaluation of these compounds typically begins with assessing their impact on cell viability and proliferation, followed by mechanistic studies to elucidate their mode of action, such as the induction of apoptosis or inhibition of key signaling pathways.
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental in the initial screening of potential anticancer compounds to determine their dose-dependent effects on cancer cells.[10][11][12][13] One of the most common methods is the MTT assay, a colorimetric assay that measures cellular metabolic activity.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[12]
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thiadiazole derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Thiadiazole Derivative X | MCF-7 | 48 | 5.2 |
| Thiadiazole Derivative Y | A549 | 48 | 12.8 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 |
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells. Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[14] Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[14][15]
Principle: This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[15][16][17] When cleaved by active caspase-3, the substrate releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[14][15][16][17]
Materials:
-
Treated and untreated cancer cells
-
Cell Lysis Buffer[17]
-
2x Reaction Buffer (containing DTT)[17]
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells by treating them with the thiadiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells (around 2-5 x 10^6 cells) and wash them with cold PBS.[14][17]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[17]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[17]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[17]
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. Adjust the volume with Lysis Buffer if necessary.[18]
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each well.[17]
-
Add 5 µL of Caspase-3 substrate (4 mM stock, 200 µM final concentration) to each well to start the reaction.[17]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background reading (from a blank well with Lysis Buffer) from all other readings.
-
The caspase-3 activity can be expressed as the fold increase in activity compared to the untreated control.
-
Experimental Workflow:
Caption: Workflow for Caspase-3 Activity Assay.
Tubulin Polymerization Inhibition Assay
Microtubules, dynamic polymers of tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[19] Some thiadiazole derivatives have been shown to inhibit tubulin polymerization.[2]
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or turbidity at 340 nm.[19][20] Inhibitors of tubulin polymerization will prevent this increase in absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (General Tubulin Buffer with GTP)
-
Thiadiazole derivatives
-
Positive control (e.g., Nocodazole, Colchicine)
-
Vehicle control (DMSO)
-
96-well, flat-bottom plate (pre-warmed to 37°C)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.[20]
-
Prepare serial dilutions of the thiadiazole derivative and controls in G-PEM buffer.
-
-
Assay Setup:
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[20]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax) from the curves.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Part 2: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in various diseases, and thiadiazole derivatives have shown promise as anti-inflammatory agents.[6][21][22][23][24] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces a hydroperoxide, and this activity can be monitored colorimetrically by the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[25]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Thiadiazole derivatives
-
Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)[26][27]
-
Arachidonic acid (substrate)
-
Colorimetric substrate (TMPD)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare serial dilutions of the thiadiazole derivatives and controls.
-
-
Assay Reaction:
-
Incubation: Incubate the plate for 10 minutes at 37°C.[28]
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
COX Inhibition Pathway:
Caption: Inhibition of the COX pathway by thiadiazole derivatives.
Part 3: Antimicrobial Activity Assessment
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities.[4][5][29][30][31] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.[32]
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[32][33] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized microbial suspension.[32][34]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Thiadiazole derivatives
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Serial Dilution:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the thiadiazole derivative stock solution to the first well and mix.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
MIC Determination Workflow:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. soeagra.com [soeagra.com]
- 6. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. moleculardevices.com [moleculardevices.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. genscript.com [genscript.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. assaygenie.com [assaygenie.com]
- 27. interchim.fr [interchim.fr]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.rsc.org [pubs.rsc.org]
- 32. microbe-investigations.com [microbe-investigations.com]
- 33. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 34. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole via Sandmeyer Reaction
An in-depth guide to navigating the complexities of the Sandmeyer reaction for the synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole, a key intermediate in pharmaceutical research. This technical support center provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers in overcoming common experimental hurdles.
The Sandmeyer reaction is a powerful synthetic tool for converting primary aromatic amines into aryl halides, a transformation of significant value in medicinal chemistry and drug development.[1][2] This process involves two main stages: the conversion of the amine to a diazonium salt, followed by a copper(I)-catalyzed substitution with a halide.[3][4]
However, when applied to heteroaromatic amines like 5-amino-3-methyl-1,2,4-thiadiazole (AMTD), the reaction can present unique challenges. The electron-deficient nature of the thiadiazole ring and the inherent instability of the corresponding diazonium salt require careful control of reaction conditions to ensure a successful outcome.[5][6] This guide is designed to provide practical, experience-based solutions to common problems encountered during this specific synthesis.
Overall Reaction Workflow
The synthesis proceeds via the diazotization of the starting amine, 5-amino-3-methyl-1,2,4-thiadiazole, followed by the copper-catalyzed bromination to yield the target product.
Caption: General workflow for the Sandmeyer synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a successfully demonstrated large-scale synthesis, with modifications for standard laboratory practice.[7][8]
Materials:
-
5-amino-3-methyl-1,2,4-thiadiazole (AMTD)
-
Hydrobromic Acid (HBr, 48% aqueous solution)
-
Sodium Nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
Dissolution: In a reaction flask, add 5-amino-3-methyl-1,2,4-thiadiazole (1 molar equivalent) to a 48% HBr solution (approx. 3 molar equivalents) and water. Stir the mixture. Gentle warming (up to 40°C) can be applied to ensure complete dissolution.[7]
-
Diazotization: Cool the solution to the target temperature. Note: While classic Sandmeyer reactions require 0-5°C, some procedures for this specific substrate use 40-45°C.[7] This higher temperature may increase the risk of decomposition and should be attempted with caution. For initial attempts, 0-5°C is recommended.
-
Prepare a solution of sodium nitrite (1.5 molar equivalents) in water.[8]
-
Add the sodium nitrite solution portion-wise or dropwise to the stirred amine solution, ensuring the temperature is strictly maintained within the desired range. Vigorous stirring is crucial.[3]
-
After the addition is complete, continue stirring for an additional 30-60 minutes. The reaction progress can be monitored by TLC or GC for the disappearance of the starting material.[7]
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature (20-25°C).[7]
-
Add dichloromethane (DCM) to the reactor and stir for 10 minutes. Allow the layers to separate and collect the lower organic phase.[7]
-
Extract the aqueous phase again with DCM to ensure complete recovery of the product.[7]
-
Neutralization and Drying: Combine the organic extracts. Wash the combined organic phase with a 5% NaOH solution until the pH of the organic phase is neutral to slightly basic (pH 10-11 is suggested in some large-scale procedures, but caution is advised to avoid product degradation).[7] This step removes excess acid and any phenolic byproducts.
-
Wash the organic layer with water, then dry it over anhydrous MgSO₄ or Na₂SO₄.[3]
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation at a maximum temperature of 30°C to yield the crude this compound.[7] Further purification can be achieved via column chromatography if necessary.
| Reagent | Molar Equivalents (Typical) | Purpose |
| 5-amino-3-methyl-1,2,4-thiadiazole | 1.0 | Starting Material |
| Hydrobromic Acid (48%) | ~3.0 | Acid catalyst, Bromide source |
| Sodium Nitrite | ~1.5 | Diazotizing agent |
| Copper(I) Bromide (optional) | Catalytic | Facilitates bromide substitution |
Note: Some protocols for this specific transformation generate the copper(I) bromide in situ or rely on the HBr and nitrite system without an external copper catalyst, which is a modification of the classic Sandmeyer reaction. For troubleshooting low yields, the addition of catalytic CuBr is a primary recommendation.[2][3]
Troubleshooting Guide (Question & Answer)
Issue 1: Low or No Yield
Q: My reaction has failed or the yield of this compound is extremely low. What went wrong?
A: Low yield is the most common issue and can be attributed to several factors:
-
Incomplete Diazotization: The formation of the diazonium salt is the critical first step. Ensure that your sodium nitrite is fresh and dry, as it can degrade over time. The addition must be slow and controlled at the correct temperature to allow for the complete conversion of the amine.[9] If starting material is still present after the reaction (checked by TLC/GC), consider adding a small excess (10-20%) of the sodium nitrite solution.[7]
-
Diazonium Salt Decomposition: Heteroaromatic diazonium salts are notoriously unstable.[5] If the temperature during diazotization rises above the recommended range (typically > 5°C), the salt will rapidly decompose, often reacting with water to form the undesired 5-hydroxy-3-methyl-1,2,4-thiadiazole.[6][9] Strict temperature control is non-negotiable.
-
Inefficient Bromination: The classic Sandmeyer reaction relies on a Cu(I) catalyst to facilitate the radical substitution.[2][10] If you are not using a copper catalyst and experiencing low yields, its addition is the next logical step. Prepare a solution of CuBr in HBr and add the cold diazonium salt solution to it slowly.[3] After the initial reaction (N₂ evolution), gentle warming to 50-60°C can help drive the reaction to completion.[3]
Issue 2: Significant Impurity Formation
Q: My crude product is highly impure and has a dark color. What are the likely side reactions?
A: The formation of byproducts is common if conditions are not optimal. Key side reactions include:
-
Phenol Formation: As mentioned, reaction of the diazonium salt with water forms the corresponding hydroxy-thiadiazole. This is favored by elevated temperatures.[9]
-
Azo Coupling: A significant side reaction is the electrophilic diazonium salt coupling with the unreacted nucleophilic starting amine.[11] This forms highly colored azo compounds, which can explain a dark or discolored crude product. This is minimized by ensuring a slow, controlled addition of NaNO₂ to a well-stirred, acidic solution of the amine, which keeps the concentration of the free amine low.
-
Hydrodediazoniation (Reduction): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 3-methyl-1,2,4-thiadiazole. This can occur in the presence of certain reducing agents or through radical side pathways.[1]
Caption: Desired reaction pathway versus common side reactions.
Issue 3: Runaway Reaction
Q: The reaction is very vigorous, with uncontrollable foaming and gas evolution. How can I improve safety and control?
A: This indicates that the reaction rate is too high.
-
Control Addition Rates: The addition of the sodium nitrite solution (for diazotization) and the addition of the diazonium salt to the copper solution (for bromination) must be done slowly and in a controlled manner to manage the rate of nitrogen gas evolution and any exothermic processes.[3][7]
-
Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate localized heat and ensure homogenous mixing of reagents.[3]
-
Adequate Headspace: Use a reaction vessel that is large enough to accommodate potential foaming.
Issue 4: Purification Challenges
Q: I am struggling to purify the final product. What is the best approach?
A: Proper work-up is key to simplifying purification.
-
Acid Removal: The wash with a dilute base (like 5% NaOH or saturated sodium bicarbonate) is crucial for removing HBr and acidic byproducts like the hydroxy-thiadiazole.[3][7] Be careful not to use a base that is too concentrated, which could potentially degrade the product.
-
Chromatography: If the crude product is still impure after an aqueous work-up, silica gel column chromatography is the recommended method.[12][13] A non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/DCM) should provide good separation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 5-amino-3-methyl-1,2,4-thiadiazole? A1: For most diazonium salts, the optimal temperature is strictly maintained between 0 and 5°C to ensure stability.[11] While some specific procedures for this substrate have used higher temperatures, starting with the 0-5°C range is highly recommended to minimize decomposition.[6][7]
Q2: Is the copper(I) bromide catalyst absolutely necessary? A2: While some Sandmeyer-type reactions can proceed without a copper catalyst, Cu(I) salts are foundational to the reaction's mechanism, facilitating the single-electron transfer needed to generate the aryl radical and efficiently displace the nitrogen gas.[2][9] If you are experiencing issues with yield or reproducibility, using a catalytic amount of CuBr is a standard and effective solution.[3]
Q3: My starting amine (AMTD) won't fully dissolve in the HBr solution at low temperatures. What should I do? A3: It is acceptable to gently warm the mixture (e.g., to 40°C) to achieve complete dissolution of the amine salt.[7] However, it is absolutely critical that the solution is then thoroughly cooled back down to the target diazotization temperature (0-5°C) before you begin adding the sodium nitrite.
Q4: How can I be sure the diazonium salt has formed? A4: Direct characterization is difficult due to the salt's instability.[11] Formation is typically inferred by the successful synthesis of the final product. A simple qualitative test involves taking a small aliquot of the reaction mixture and adding it to a solution of a coupling agent like 2-naphthol; the immediate formation of a deeply colored azo dye indicates the presence of the diazonium salt.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromothiadiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromothiadiazole substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction for their specific applications. Thiadiazoles are a crucial class of heterocycles in medicinal chemistry, and their successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel drug candidates.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of coupling with these electron-deficient, heteroaromatic halides.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding Suzuki coupling with bromothiadiazoles.
Q1: Why is my Suzuki coupling with a bromothiadiazole giving low yields?
A1: Low yields in Suzuki couplings with bromothiadiazoles can stem from several factors.[1][2] The electron-deficient nature of the thiadiazole ring can make oxidative addition favorable, but it can also lead to challenges.[3] Common culprits include:
-
Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable for this specific substrate class. Electron-rich and sterically hindered ligands are often required.[4]
-
Base Selection: The choice and strength of the base are critical. An inappropriate base can lead to side reactions or incomplete consumption of starting materials.[5]
-
Side Reactions: Protodeboronation of the boronic acid and protodehalogenation of the bromothiadiazole are common side reactions that consume starting materials and reduce the yield of the desired product.[6][7]
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can all contribute to low yields.[8]
Q2: I am observing significant amounts of a debrominated thiadiazole byproduct. What is causing this and how can I prevent it?
A2: The formation of a debrominated thiadiazole is a result of a side reaction known as protodehalogenation.[7][9] This occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a proton source in the reaction mixture instead of the boronic acid. To minimize this:
-
Optimize the Base: Strong bases can sometimes promote the formation of hydride species that lead to debromination.[10] Consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[10]
-
Control Protic Sources: While some water is often beneficial, excess protic solvents can serve as a proton source. Ensure your organic solvents are dry if this is a persistent issue.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the rate of transmetalation and reductive elimination, outcompeting the protodehalogenation pathway.
Q3: My boronic acid seems to be decomposing before the reaction is complete. How can I address this?
A3: The decomposition of your boronic acid is likely due to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[6] This is a common issue, especially with heteroaryl boronic acids.[11] To mitigate this:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids and can be used as "slow-release" sources of the boronic acid in situ.[6][12]
-
Choice of Base: The reaction pH and the type of base used can significantly influence the rate of protodeboronation.[6] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can help, although this is not always practical or beneficial for the overall reaction.
Q4: What is the best general-purpose catalyst and ligand combination to start with for a novel bromothiadiazole substrate?
A4: For heteroaryl-heteroaryl couplings, a good starting point is often a pre-catalyst that can readily generate the active Pd(0) species, paired with a sterically demanding and electron-rich ligand.[11] A combination like Pd₂(dba)₃ with a ligand such as SPhos or XPhos is a robust choice. Alternatively, using a pre-formed catalyst like SPhos-G3 can be very effective.[11][13] For many Suzuki reactions, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has also proven to be an effective catalyst.[14]
II. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to overcoming common challenges.
Issue 1: Low or No Conversion of Starting Materials
If you are observing a significant amount of unreacted bromothiadiazole and/or boronic acid, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Detailed Troubleshooting Steps:
-
Catalyst System Evaluation:
-
Rationale: The oxidative addition of the bromothiadiazole to the Pd(0) center is the first crucial step in the catalytic cycle. If this step is slow or inefficient, the entire reaction will stall.
-
Recommendation: Switch to a more active catalyst system. For electron-deficient heteroaryl halides, catalysts that are both electron-rich and sterically hindered often perform well. Consider screening a panel of Buchwald ligands (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or using a pre-catalyst like Pd(dppf)Cl₂.[11][14]
-
-
Base and Solvent Optimization:
-
Rationale: The base is essential for activating the boronic acid to facilitate transmetalation.[5][15] The solubility of the base and the reactants in the chosen solvent system is also critical.[16] A biphasic solvent system (e.g., toluene/water or dioxane/water) is often used to dissolve both the organic substrates and the inorganic base.[17]
-
Recommendation: If using a carbonate base, consider switching to potassium phosphate (K₃PO₄), which is often more effective for challenging couplings. Screen different solvent systems, such as 1,4-dioxane/water, toluene/water, or DMF/water.[17]
-
-
Temperature Increase:
-
Rationale: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: If your reaction is being run at a moderate temperature (e.g., 80 °C), try increasing it to 100-110 °C, ensuring your solvent choice is appropriate for the higher temperature.
-
Issue 2: Predominant Formation of Side Products (Protodehalogenation & Protodeboronation)
The formation of debrominated thiadiazole and the corresponding arene from the boronic acid are common competing pathways.
Troubleshooting Workflow: Side Product Formation
Caption: Decision tree for addressing major side product formation.
Detailed Troubleshooting Steps:
-
To Minimize Protodehalogenation (Debromination):
-
Rationale: This side reaction is often competitive with transmetalation. By accelerating the rate of the desired transmetalation step, the undesired protodehalogenation can be minimized.
-
Recommendation: Employ more electron-rich and sterically bulky phosphine ligands. These ligands tend to accelerate reductive elimination and can favor the desired product pathway. Also, consider using milder bases like potassium fluoride (KF) or cesium fluoride (CsF), as stronger bases can sometimes facilitate the generation of palladium-hydride species responsible for dehalogenation.[10]
-
-
To Minimize Protodeboronation:
-
Rationale: The stability of the boronic acid is highly dependent on the reaction conditions, particularly the base and the presence of water.[6]
-
Recommendation: Switch from a boronic acid to a more stable boronate ester, such as a neopentyl or pinacol ester.[11] These are less susceptible to premature decomposition. Additionally, using milder inorganic bases like K₂CO₃ or Cs₂CO₃ can be beneficial.
-
III. Experimental Protocols & Data
General Protocol for Screening Suzuki Coupling Conditions
This protocol provides a framework for optimizing the reaction conditions for your specific bromothiadiazole and boronic acid partners.
Materials:
-
Bromothiadiazole (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, water)
Procedure:
-
To a flame-dried Schlenk flask, add the bromothiadiazole, boronic acid (or ester), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve the palladium pre-catalyst and ligand in a portion of the degassed organic solvent.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent (and water, if applicable) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Robust) | Condition B (Mild) | Condition C (Anhydrous) |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(dppf)Cl₂ (5 mol%) | Pd-CataCXium A-G3 (3 mol%)[11] |
| Ligand | SPhos (4 mol%) | - | - |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) | TMSOK (1.2 equiv)[11] |
| Solvent | 1,4-Dioxane/H₂O (10:1) | DMF/H₂O (4:1) | Toluene |
| Temperature | 100 °C | 90 °C | 110 °C |
| Notes | A good starting point for challenging couplings. | Effective for many standard couplings. | Useful when protodeboronation is severe. |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[5][17]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in the transmetalation step by activating the organoboron species.[5][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. References
-
Protodeboronation - Wikipedia. Available at: --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: --INVALID-LINK--
-
Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(3), 427-430. Available at: --INVALID-LINK--
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: --INVALID-LINK--
-
Thomas, D. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 138(49), 15832–15835. Available at: --INVALID-LINK--
-
Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: --INVALID-LINK--
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Available at: --INVALID-LINK--
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: --INVALID-LINK--
-
Table 1. Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: --INVALID-LINK--
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: --INVALID-LINK--
-
Yang, J., Zhao, H., Schultz, J. E., Wisniewski, S. R., Simmons, E. M., & Diao, T. (2025). Process-Ready Nickel-Catalyzed Suzuki−Miyaura Coupling Enabled by tri-ProPhos. ACS Catalysis, 15, 19302−19311. Available at: --INVALID-LINK--
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Available at: --INVALID-LINK--
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: --INVALID-LINK--
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: --INVALID-LINK--
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Tucker, J. W., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(1), 225-230. Available at: --INVALID-LINK--
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: --INVALID-LINK--
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Suzuki proto-dehalogenation problem : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 76(11), 4579–4585. Available at: --INVALID-LINK--
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: --INVALID-LINK--
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: --INVALID-LINK--
-
preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem. Available at: --INVALID-LINK--
-
Al-Ostoot, F. H., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 569-583. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: --INVALID-LINK--
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5129. Available at: --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: --INVALID-LINK--
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) - ResearchGate. Available at: --INVALID-LINK--
-
Thomas, D. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(6), 1165–1177. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole
Welcome to the technical support guide for the synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic procedure. The predominant and industrially relevant method for this transformation is the Sandmeyer bromination of 5-Amino-3-methyl-1,2,4-thiadiazole (AMTD).[1][2] This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your results.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions in the lab.
Q1: My reaction yield is significantly lower than the reported ~82%. What are the most likely causes?
A: Low yields in this Sandmeyer reaction typically trace back to one of three critical areas: the stability of the diazonium salt intermediate, the quality of the starting materials, or inefficient work-up.
-
Diazonium Salt Decomposition: The 3-methyl-1,2,4-thiadiazole-5-diazonium salt is the key intermediate. Like most diazonium salts, it is thermally unstable.[3][4] If the reaction temperature exceeds the recommended 40-45 °C range, the salt will rapidly decompose, primarily through reaction with water to form the undesired 5-hydroxy-3-methyl-1,2,4-thiadiazole and release nitrogen gas.[1] This is often the primary culprit for low yields.
-
Purity of Starting Material (AMTD): The synthesis of the precursor, 5-Amino-3-methyl-1,2,4-thiadiazole (AMTD), involves its formation from N-haloacetamidine and a thiocyanate salt, which can leave inorganic salt impurities.[5] These salts can interfere with the diazotization process. It is crucial to use pure AMTD, purified either by recrystallization or a method like Soxhlet extraction as described in the literature, to remove these inorganic byproducts.[5][6]
-
Inefficient Extraction: The product is extracted into an organic solvent like dichloromethane (DCM). If the extraction is not performed thoroughly (e.g., insufficient volume of solvent or too few extraction cycles), a significant amount of product can remain in the aqueous phase, thereby lowering the isolated yield.
Q2: In-process monitoring shows a significant amount of starting material (AMTD) remaining after the scheduled reaction time. What should I do?
A: This is a clear indication of incomplete diazotization. The most direct cause is an insufficient amount of nitrous acid (generated in situ from sodium nitrite and HBr).
-
Stoichiometry of Sodium Nitrite: The reaction requires at least a stoichiometric amount of sodium nitrite. However, nitrous acid can be unstable, and some may decompose or be lost as gaseous byproducts (NOx). The recommended protocol explicitly states that if the starting material concentration is above 1.0% after the initial addition, an extra 10-20% of the sodium nitrite solution should be added to drive the reaction to completion.[1]
-
Addition Rate: A slow, portion-wise addition of the sodium nitrite solution over several hours is critical.[1] Adding it too quickly can cause a rapid exotherm, decomposing the diazonium salt, and can also lead to localized areas of high concentration, which may not react effectively with the dissolved AMTD.
Q3: I'm observing the formation of a dark-colored, tarry substance during the reaction. What is it and how can I prevent it?
A: The formation of dark, often polymeric, tars is a classic sign of diazonium salt side reactions. These occur when the diazonium cation reacts with other nucleophiles or itself in undesired coupling reactions.
-
Causality: This is almost always linked to poor temperature control. As mentioned in Q1, temperatures above 45 °C cause the diazonium salt to decompose. The resulting radical or cationic intermediates are highly reactive and can polymerize or engage in a variety of side reactions, leading to complex, high-molecular-weight, colored impurities.
-
Prevention: Strict adherence to the 40-45 °C temperature range is paramount.[1] This may require an ice bath for cooling, especially during the exothermic addition of the sodium nitrite solution. A slow, controlled addition rate ensures the heat generated can be dissipated effectively.
Q4: During the work-up, I'm getting a persistent emulsion at the aqueous-DCM interface after the sodium hydroxide wash. How can I resolve this?
A: Emulsions are common during the basic wash of this reaction mixture. The work-up protocol specifies adjusting the pH of the combined organic phases to 10-11.[1]
-
Cause of Emulsion: The protocol warns that if the pH exceeds 11, significant moisture can form, which promotes emulsification.[1] This is likely due to the formation of fine, semi-solid precipitates or the partial deprotonation of minor acidic byproducts, which then act as surfactants.
-
Troubleshooting Steps:
-
Add Brine: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the organic components out.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.
-
Filtration: If a fine solid is observed at the interface, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion by removing the particulate matter.
-
Patience: Sometimes, simply letting the mixture stand for an extended period (30 minutes to several hours) will allow the layers to separate.
-
Q5: My final product has low purity by GC or NMR analysis. What are the common impurities?
A: Besides unreacted starting material, several byproducts can contaminate the final product.
-
5-hydroxy-3-methyl-1,2,4-thiadiazole: This is the most common byproduct, formed from the reaction of the diazonium intermediate with water. Its presence is a direct result of excessive reaction temperatures.
-
Residual AMTD: As discussed in Q2, this results from incomplete diazotization.
-
Azo-Coupling Products: Although less common under these acidic conditions, the diazonium salt could potentially couple with unreacted AMTD to form a colored azo dye. This is more likely if the reaction is not sufficiently acidic.
-
Solvent: The protocol notes that residual DCM should be monitored and can be removed by extended stirring under vacuum.[1]
Purification Strategy: A thorough wash with 5% NaOH during work-up is designed to remove the acidic 5-hydroxy byproduct.[1] If impurities persist, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is the most effective method for obtaining a highly pure product.
Section 2: Reaction and Troubleshooting Pathways
Visualizing the chemical processes can aid in understanding and troubleshooting. The following diagrams illustrate the main synthetic route, potential side reactions, and a logical workflow for addressing common problems.
Caption: The main synthetic pathway for this compound.
Caption: Key side reactions originating from the diazonium salt intermediate.
Section 3: Detailed Experimental Protocol
This protocol is adapted from established industrial procedures and is intended for trained chemists.[1] Always perform a thorough risk assessment before beginning any experiment.
Step 1: Diazotization
-
To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 48% hydrobromic acid (4.4 eq) and water (0.5 vol).
-
Add 5-Amino-3-methyl-1,2,4-thiadiazole (AMTD) (1.0 eq).
-
Warm the mixture to a maximum of 40 °C and stir until all the AMTD has dissolved. If dissolution is slow, continue stirring at 40 °C for up to 2 hours.
-
In a separate vessel, prepare a solution of sodium nitrite (1.3 eq) in water (1.5 vol).
-
Cool the reactor containing the AMTD solution if necessary, and begin the slow, portion-wise addition of the sodium nitrite solution.
-
CRITICAL STEP: Meticulously maintain the internal reaction temperature between 40-45 °C throughout the addition. This process should take approximately 6 hours. Use external cooling as needed.
-
After the addition is complete, stir the mixture for an additional hour at 40-45 °C.
-
Take a sample for in-process control (e.g., GC, LC) to check for residual AMTD. The endpoint is <1.0% remaining AMTD. If the endpoint is not met, add an additional 10-20% of the sodium nitrite solution and stir for another hour before re-testing.
Step 2: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
Add dichloromethane (DCM) (3.0 vol) to the reactor and stir for 10 minutes.
-
Stop stirring and allow the layers to separate for 10 minutes.
-
Separate the lower organic phase.
-
Extract the remaining aqueous phase with a second portion of DCM (1.0 vol).
-
Combine the two organic extracts.
-
CRITICAL STEP: Adjust the pH of the combined organic phase to 10-11 by the slow addition of a 5% aqueous sodium hydroxide solution while stirring. Monitor the pH of the aqueous layer carefully. Do not exceed pH 11.
-
Stir the biphasic mixture for 20 minutes, then allow the layers to settle for 30 minutes.
-
Separate the lower organic phase and transfer it to a dry apparatus for concentration.
Step 3: Isolation
-
Concentrate the organic phase by distillation under vacuum (approx. -0.9 bar).
-
CRITICAL STEP: Ensure the temperature of the product solution does not exceed 30 °C during concentration.
-
After the bulk of the solvent is removed, continue stirring under vacuum for 4-6 hours to reduce the DCM content to a maximum of 5.0%.
-
The resulting material is the crude this compound. Further purification can be achieved via column chromatography if required.
Section 4: Data Summary
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale / Notes |
|---|---|---|
| Reagents | 5-Amino-3-methyl-1,2,4-thiadiazole (AMTD), 48% HBr, NaNO₂, DCM, 5% NaOH | Standard reagents for Sandmeyer bromination.[1][2] |
| Temperature | 40 - 45 °C | Critical for diazonium salt stability. Higher temps cause decomposition and yield loss.[1] |
| NaNO₂ Addition Time | ~6 hours | Slow addition prevents exotherm and ensures controlled reaction.[1] |
| Work-up pH | 10 - 11 | Removes acidic byproduct (5-hydroxy-thiadiazole). pH > 11 can cause emulsions.[1] |
| Typical Yield | 81 - 82% | Based on industrial-scale synthesis.[1] |
| Purity (crude) | ~97% (by GC) | Achievable with proper execution of the protocol.[1] |
Section 5: Troubleshooting Workflow
Use this flowchart to diagnose and solve common experimental issues systematically.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
improving yield and purity of 5-Bromo-3-methyl-1,2,4-thiadiazole
Introduction
Welcome to the technical support guide for 5-Bromo-3-methyl-1,2,4-thiadiazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. This compound is a key intermediate in the synthesis of various pharmaceutically active compounds and agrochemicals, making its efficient synthesis and high purity crucial for successful drug discovery and development programs.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis and purification, helping you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter. The answers are grounded in established chemical principles and practical laboratory experience.
Part 1: Synthesis & Reaction Optimization
Question 1: What is the most reliable method for synthesizing this compound?
The most robust and widely reported method is the Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole.[1][2] This reaction proceeds via the formation of a diazonium salt intermediate from the starting amine, which is subsequently displaced by a bromide ion. The precursor, 5-amino-3-methyl-1,2,4-thiadiazole, is readily synthesized from acetamidine hydrochloride.[3]
The causality for this choice lies in its reliability and scalability. The Sandmeyer reaction is a classic, well-understood transformation for converting aromatic amines to aryl halides, and it is documented to provide good yields (over 80%) for this specific substrate.[2]
Question 2: My Sandmeyer reaction yield is consistently low (<60%). What are the most critical parameters to investigate?
Low yields in this reaction almost always trace back to the stability and reactivity of the diazonium salt intermediate. Here are the primary parameters to control, ranked by importance:
-
Temperature Control: This is the single most critical factor. Diazonium salts are notoriously unstable at elevated temperatures. The diazotization step (addition of sodium nitrite) should be performed at a controlled temperature, typically between 40-45 °C as specified in established protocols.[2] Exceeding this range can lead to premature decomposition of the diazonium salt to undesired phenols or other byproducts, drastically reducing the yield.
-
Rate of Nitrite Addition: The aqueous solution of sodium nitrite must be added slowly and portion-wise to the acidic solution of the amine.[2] A rapid addition can cause localized overheating (an exothermic reaction) and a buildup of nitrous acid, leading to uncontrolled side reactions and decomposition. A typical industrial protocol suggests an addition time of about 6 hours.[2]
-
Stoichiometry of Reagents: Ensure that the stoichiometry is correct. A slight excess of sodium nitrite may be necessary to drive the reaction to completion, but a large excess can lead to unwanted side reactions. It is crucial to monitor the reaction for the disappearance of the starting amine.[2] If the reaction stalls, a small additional charge (10-20%) of the nitrite solution can be beneficial.[2]
-
Acid Concentration: The reaction is performed in a strong acidic medium, typically 48% hydrobromic acid (HBr).[2] The acid serves three purposes: it protonates the amine to make it soluble, it reacts with sodium nitrite to generate the in situ nitrosating agent (nitrous acid), and it provides the bromide nucleophile. Insufficient acid can lead to incomplete diazotization and competitive side reactions.
Question 3: I'm seeing multiple spots on my TLC/peaks in my GC analysis of the crude product. What are the likely side products?
Besides unreacted starting material, the most common impurities stem from the reactivity of the diazonium intermediate:
-
5-Hydroxy-3-methyl-1,2,4-thiadiazole: This forms if the diazonium salt reacts with water instead of bromide. This is more likely to occur if the reaction temperature is too high or if the bromide concentration is insufficient.
-
Azo-coupled Dimers: Diazonium salts can couple with the electron-rich starting amine (5-amino-3-methyl-1,2,4-thiadiazole) to form colored azo compounds. This is minimized by maintaining a low temperature and ensuring the amine is fully protonated in the acidic medium.
-
Decomposition Products: Uncontrolled decomposition can lead to a complex mixture of tar-like substances, which can complicate purification.
To minimize these, adhere strictly to the temperature and addition rate recommendations. Ensuring a homogenous, well-stirred reaction mixture is also key.
Part 2: Purification & Isolation
Question 4: What is the standard workup and preliminary purification procedure?
Following the reaction, a standard liquid-liquid extraction is the most effective initial cleanup.
-
Quenching & Extraction: The reaction mixture is typically cooled to room temperature (20-25 °C) and extracted with a water-immiscible organic solvent like dichloromethane (DCM).[2]
-
Aqueous Wash: The combined organic phases should be washed to remove inorganic salts and residual acid. A key step is to adjust the pH of the organic phase to 10-11 with a dilute base, such as 5% sodium hydroxide solution.[2] This step is crucial for removing any phenolic byproducts (like 5-hydroxy-3-methyl-1,2,4-thiadiazole), which will be deprotonated and extracted into the aqueous phase. Be cautious not to exceed pH 11, as this can promote emulsion formation.[2]
-
Drying and Concentration: The washed organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure at a low temperature (max 30 °C) to yield the crude product.[2]
Question 5: How can I achieve >98% purity? I'm struggling with the final purification.
For high purity, you have two main options: flash column chromatography and recrystallization. The choice depends on the nature of the impurities.
Flash Column Chromatography: This is the most versatile method for removing a range of impurities.
-
Problem: The compound streaks or adheres irreversibly to the silica gel.
-
Causality: Heterocyclic compounds, especially those with nitrogen atoms, can be slightly basic and interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor separation and low recovery.[4]
-
Solution: Deactivate the silica gel. This can be done by pre-treating the silica with a small amount of a basic modifier. A common practice is to use an eluent containing 0.1-1% triethylamine (Et₃N) or another amine base.[4] Alternatively, you can prepare a slurry of the silica gel in the eluent containing the modifier before packing the column. Always develop an appropriate solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the desired product.[4] A common starting eluent for brominated heterocycles is a hexane/ethyl acetate gradient.[5]
-
Recrystallization: This method is excellent if you have a solid crude product and need to remove small amounts of closely related impurities.
-
Problem: The product "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is cooled too quickly, preventing the formation of an ordered crystal lattice.[6] The presence of significant impurities can also depress the melting point and encourage this behavior.[6]
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[4]
-
Solvent System: You may be using a solvent that is too nonpolar or in which the compound is too soluble. Try a mixed-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[6]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]
-
-
Part 3: Stability & Handling
Question 6: How should this compound be stored?
Like many brominated heterocycles, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[7] The carbon-bromine bond can be susceptible to nucleophilic attack, and the compound may be sensitive to light and moisture over long periods. Proper storage at 2-8°C is recommended to ensure its long-term stability and purity.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol is adapted for laboratory scale from a validated industrial process.[2]
Materials:
-
5-amino-3-methyl-1,2,4-thiadiazole (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, thermometer, mechanical stirrer, ice-water bath.
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% HBr and water.
-
Add 5-amino-3-methyl-1,2,4-thiadiazole to the acid solution. Stir the mixture and warm gently to a maximum of 40 °C until all the starting material has dissolved.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Load the sodium nitrite solution into the dropping funnel.
-
Begin adding the sodium nitrite solution dropwise to the stirred reaction mixture. Crucially, maintain the internal reaction temperature between 40-45 °C throughout the addition. Use an ice-water bath to control any exotherm. The addition should be slow, taking approximately 4-6 hours.
-
After the addition is complete, continue stirring for 1 hour and monitor the reaction by TLC or GC to ensure the starting material is consumed (<1%).
-
Cool the reaction mixture to 20-25 °C.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Combine the organic extracts and wash with a 5% NaOH solution until the aqueous layer is basic (pH 10-11).
-
Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (at T < 30 °C) to afford the crude this compound.
| Parameter | Recommended Value | Rationale for Optimization |
| Reaction Temperature | 40-45 °C | Prevents decomposition of the unstable diazonium salt intermediate.[2] |
| NaNO₂ Addition Rate | 4-6 hours | Controls exotherm and prevents buildup of reactive nitrous acid.[2] |
| Post-Extraction Wash | 5% NaOH (pH 10-11) | Removes acidic impurities and phenolic byproducts.[2] |
| Concentration Temp. | < 30 °C | Prevents thermal degradation of the product.[2] |
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
TLC plates
Procedure:
-
Develop Eluent System: Using TLC, find a solvent system that gives the product an Rf of ~0.3. Start with 10% Ethyl Acetate/Hexanes and increase polarity as needed. Add 0.5% Et₃N to the developing solvent to simulate column conditions.
-
Prepare Slurry: In a beaker, make a slurry of silica gel in the chosen eluent (e.g., 10% Ethyl Acetate/Hexanes + 0.5% Et₃N).
-
Pack Column: Pour the slurry into the column and use positive pressure or gravity to pack it evenly, ensuring no air bubbles are trapped.[4]
-
Load Sample: Dissolve the crude product in a minimum amount of DCM or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add the dry-loaded sample to the top of the column.
-
Elute: Run the column using the optimized eluent system. Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues with yield and purity.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- 1. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lab-chemicals.com [lab-chemicals.com]
Technical Support Center: Degradation Pathways of 1,2,4-Thiadiazole Compounds
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,2,4-thiadiazole compounds. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for challenges related to the degradation of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory work, offering solutions grounded in scientific principles and field-proven experience.
Section 1: Foundational Knowledge: Understanding 1,2,4-Thiadiazole Stability
The 1,2,4-thiadiazole ring is an aromatic heterocyclic system that is generally considered stable due to its aromatic character.[1] However, like all organic molecules, it is susceptible to degradation under certain conditions. Understanding the inherent reactivity of the ring is the first step in troubleshooting and preventing unwanted degradation.
The 1,2,4-thiadiazole moiety is a key pharmacophore in various therapeutic agents and agrochemicals. Its stability is a critical factor in drug efficacy, shelf-life, and formulation development.[1][2][3] Forced degradation studies, which involve subjecting the compound to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation pathways and developing stable formulations.[4][5][6][7]
Key Structural Features Influencing Stability:
-
N-S Bond: The nitrogen-sulfur bond in the 1,2,4-thiadiazole ring is often the most labile point, susceptible to nucleophilic attack, particularly by thiols. This can lead to ring-opening reactions.[8][9]
-
Substituents: The nature and position of substituents on the thiadiazole ring significantly influence its stability. Electron-withdrawing groups can enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the electron density of the ring, potentially making it more prone to oxidation. The structural modification of 1,2,4-thiadiazole derivatives has a notable impact on their thermodynamic properties, including solubility and hydration processes.[10]
-
Aromaticity: The aromatic nature of the 1,2,4-thiadiazole ring contributes to its overall stability. Reactions that disrupt this aromaticity are generally less favorable.[2]
Section 2: Common Degradation Pathways
This section details the most frequently encountered degradation pathways for 1,2,4-thiadiazole compounds. Understanding these mechanisms is crucial for diagnosing experimental issues and designing robust molecules and formulations.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a common degradation pathway for many pharmaceuticals and can be a significant concern for 1,2,4-thiadiazole derivatives, particularly under forced conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ring nitrogens can activate the ring towards nucleophilic attack by water. This can lead to ring cleavage, often initiated at the C-S or N-S bonds.
-
Base-Catalyzed Hydrolysis: In basic media, hydroxide ions can act as nucleophiles, attacking the electrophilic centers of the thiadiazole ring. This can also result in ring opening and the formation of various degradation products.
The specific products of hydrolysis will depend on the substituents present on the thiadiazole ring.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in a formulation or reaction mixture.
-
Mechanism: Oxidation often involves the sulfur atom, which can be oxidized to a sulfoxide or sulfone. This can alter the electronic properties of the ring and potentially lead to further degradation. Ring cleavage can also occur under strong oxidative stress.[11]
-
Common Oxidants: Hydrogen peroxide is a commonly used agent in forced degradation studies to simulate oxidative stress.[12][13][14]
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy needed to induce photochemical reactions in 1,2,4-thiadiazole compounds.
-
Mechanism: Photodegradation can involve various mechanisms, including photoisomerization, photo-oxidation, and photocleavage of the ring. The specific pathway is highly dependent on the chemical structure of the compound and the wavelength of light.
-
Example: A study on the photodegradation of the pesticide etridiazole, a 1,2,4-thiadiazole derivative, identified several organic byproducts resulting from transformations of the substituents and the ring itself.[15]
Microbial and Metabolic Degradation
In biological systems, 1,2,4-thiadiazole compounds can be metabolized by enzymes, leading to their degradation and excretion. This is a critical consideration in drug development.[16][17][18]
-
Enzymatic Reactions: The metabolism of sulfur heterocycles often involves oxidation reactions catalyzed by cytochrome P450 enzymes.[11] Ring cleavage is a common metabolic pathway for sulfur-containing heterocycles.[11]
-
Thiol Reactivity: A key metabolic pathway for some 1,2,4-thiadiazoles involves reaction with endogenous thiols, such as glutathione. The cysteine thiol can react with the N-S bond of the thiadiazole moiety, leading to ring opening and the formation of a disulfide bond.[8][9]
Section 3: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Q1: I am observing an unexpected loss of my 1,2,4-thiadiazole compound during synthesis or workup. What could be the cause?
A1: Unexpected degradation during synthesis is a common issue. Here’s a systematic approach to troubleshoot:
-
Re-evaluate Your Reaction Conditions:
-
pH: Are you using strongly acidic or basic conditions? The 1,2,4-thiadiazole ring can be susceptible to hydrolysis under these conditions. Consider using milder conditions or protecting groups if necessary.
-
Oxidizing/Reducing Agents: Are any of your reagents or starting materials potential oxidizing or reducing agents? Unintended redox reactions can lead to degradation.
-
Temperature: High temperatures can accelerate degradation. Try running your reaction at a lower temperature.
-
-
Analyze Your Crude Reaction Mixture:
-
Before purification, take a sample of your crude reaction mixture and analyze it by LC-MS or GC-MS. This can help you identify any degradation products and give you clues about the degradation pathway.
-
-
Consider the Stability of Your Starting Materials and Intermediates:
Q2: My purified 1,2,4-thiadiazole compound is degrading upon storage. How can I improve its stability?
A2: Storage stability is crucial for the reliability of your research. If you are observing degradation over time, consider the following:
-
Storage Conditions:
-
Temperature: Store your compound at a low temperature (e.g., -20°C or -80°C) to slow down degradation kinetics.
-
Light: Protect your compound from light by storing it in an amber vial or in the dark. Photodegradation can be a significant issue.
-
Atmosphere: Store your compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Purity:
-
Ensure your compound is highly pure. Trace impurities from the synthesis (e.g., residual acid, base, or metal catalysts) can promote degradation. Re-purify your compound if necessary.
-
-
Formulation (for solutions):
-
Solvent: The choice of solvent can impact stability. Some solvents can promote degradation. If you are storing your compound in solution, perform a stability study in different solvents to find the most suitable one.
-
pH: If your compound is in an aqueous solution, buffer the pH to a range where it is most stable.
-
Q3: How do I set up a forced degradation study for my 1,2,4-thiadiazole compound?
A3: Forced degradation studies are essential for understanding the intrinsic stability of your compound and for developing stability-indicating analytical methods.[4][5][7] Here is a general protocol:
| Stress Condition | Typical Reagents and Conditions | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) | 5-20% |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) | 5-20% |
| Oxidation | 3% H₂O₂ at room temperature | 5-20% |
| Thermal Degradation | Dry heat (e.g., 80°C) or in solution | 5-20% |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Compare with dark control |
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of your 1,2,4-thiadiazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: For each stress condition, mix your stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) in a suitable ratio. For thermal and photodegradation, use the stock solution directly.
-
Incubation: Incubate the samples under the specified conditions for a defined period. It is advisable to take time points to monitor the degradation.
-
Neutralization (for acid and base hydrolysis): After the desired incubation time, neutralize the acidic and basic samples to stop the degradation reaction.
-
Analysis: Analyze all samples (including a non-stressed control) by a suitable analytical method, typically HPLC with UV or MS detection.
-
Data Evaluation: Quantify the amount of parent compound remaining and identify and quantify the degradation products.
Q4: What are the best analytical techniques to identify the degradation products of 1,2,4-thiadiazole compounds?
A4: A combination of chromatographic and spectroscopic techniques is generally required for the unambiguous identification of degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that all degradation products are separated from the parent peak and from each other.[21][22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is a powerful tool for the identification of unknown degradation products.[12][23] The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of the degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, it may be necessary to isolate the degradation products (e.g., by preparative HPLC) and analyze them by NMR.
Section 4: Visualizing Degradation Pathways and Workflows
General Degradation Pathway of a 1,2,4-Thiadiazole
Caption: General degradation pathways of 1,2,4-thiadiazole compounds.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
- 1. isres.org [isres.org]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. longdom.org [longdom.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ring cleavage of sulfur heterocycles: how does it happen? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photodegradation of etridiazole by UV radiation during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. periodicos.unifesp.br [periodicos.unifesp.br]
- 19. researchgate.net [researchgate.net]
- 20. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. electronicsandbooks.com [electronicsandbooks.com]
- 23. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole
Welcome to the technical support resource for the synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. We provide in-depth, field-tested insights and troubleshooting protocols to enhance the yield, purity, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and scalable synthetic route for this compound?
The most widely documented and industrially applied method for synthesizing this compound is the Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole (AMTD).[1][2] This reaction involves two key stages: first, the diazotization of the primary amine on the AMTD precursor using a nitrite source (commonly sodium nitrite) in the presence of hydrobromic acid. Second, the subsequent decomposition of the resulting diazonium salt, which facilitates the introduction of the bromine atom onto the thiadiazole ring.[1][2]
Q2: My final product purity is lower than expected after synthesis. What are the most common impurities I should screen for?
Low purity in the final product typically arises from a few common sources inherent to the Sandmeyer reaction chemistry. The primary impurities to investigate are:
-
Unreacted Starting Material: Residual 5-amino-3-methyl-1,2,4-thiadiazole is a frequent impurity, resulting from incomplete diazotization.[1]
-
Hydroxylated Byproduct: Formation of 3-Methyl-1,2,4-thiadiazol-5-ol can occur if the intermediate diazonium salt reacts with water, which is present in the reaction medium.
-
Residual Organic Solvents: The workup procedure often involves extraction with solvents like dichloromethane (DCM). Incomplete removal during the final concentration step can leave significant solvent residues.[1]
-
Polybrominated Species: While less common in a controlled Sandmeyer reaction, harsh conditions or alternative bromination methods could potentially lead to the formation of di-brominated or other over-brominated species.[3]
Q3: What analytical techniques are best suited for identifying and quantifying these impurities?
A multi-pronged analytical approach is recommended for comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for quantifying volatile components, including the final product, unreacted starting material, and residual solvents like DCM.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the desired product from non-volatile impurities such as the starting amine and the hydroxylated byproduct. RP-HPLC is commonly used for analyzing related heterocyclic compounds.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities. The presence of characteristic peaks for the starting amine or hydroxylated byproduct can confirm their presence.
-
Mass Spectrometry (MS): Coupled with GC or LC, MS can help identify unknown peaks by providing molecular weight information, aiding in the characterization of unexpected byproducts.
Q4: Which reaction parameters are most critical to control during the Sandmeyer synthesis to minimize impurity formation?
Based on established protocols, the following parameters require stringent control:
-
Temperature: Maintaining the reaction temperature, particularly during the addition of sodium nitrite, is crucial. The documented range of 40-45 °C is a delicate balance; lower temperatures may slow the reaction and lead to incomplete conversion, while higher temperatures can accelerate the decomposition of the diazonium salt, leading to tarry byproducts and increased formation of the hydroxylated impurity.[1][7]
-
Stoichiometry and Addition Rate of Nitrite: The amount of sodium nitrite must be sufficient to ensure complete diazotization of the starting amine. A slow, portion-wise addition is recommended to control the exothermic reaction and prevent localized temperature spikes.[1] In-process monitoring is key, as additional nitrite may be required if the starting material is detected.[1]
-
pH Control During Workup: The pH adjustment of the organic phase post-extraction is a critical step. Maintaining a pH of 10-11 is specified to neutralize the mixture. Exceeding a pH of 11 has been noted to cause the formation of excess moisture, which can complicate the workup and potentially degrade the product.[1]
Synthesis Pathway and Impurity Formation
The following diagram illustrates the Sandmeyer reaction for producing this compound and highlights the pathways leading to the two most common process-related impurities.
Caption: Primary synthesis and impurity pathways.
Troubleshooting Guide
This section addresses specific experimental issues in a cause-and-solution format.
Problem 1: Significant amount of starting material, 5-amino-3-methyl-1,2,4-thiadiazole, detected in the final product.
-
Potential Causes:
-
Incomplete Diazotization: The molar equivalent of sodium nitrite was insufficient to convert all the starting amine.
-
Poor Solubility: The starting AMTD did not fully dissolve in the HBr solution, making it unavailable for reaction.[1]
-
Low Reaction Temperature: The temperature was maintained below the optimal 40-45 °C range, slowing the rate of diazotization.
-
-
Troubleshooting Protocol:
-
Ensure Complete Dissolution: Before starting the nitrite addition, stir the mixture of AMTD in 48% HBr and water at 40 °C until all solids are completely dissolved. Visual inspection or sampling can confirm this.[1]
-
In-Process Reaction Monitoring: After the initial addition of sodium nitrite solution is complete, allow the reaction to stir for one hour. Then, take a sample and analyze it by TLC or HPLC to check for the presence of the starting material.
-
Stoichiometric Adjustment: If the starting material concentration is above 1.0%, prepare an additional 10-20% of the sodium nitrite solution and add it portion-wise to the reaction mixture until the starting material is consumed.[1]
-
Verify Thermometer Accuracy: Ensure your reaction thermometer is calibrated correctly to maintain the required temperature for the reaction to proceed efficiently.
-
Problem 2: Presence of a persistent, more polar impurity identified as 3-Methyl-1,2,4-thiadiazol-5-ol.
-
Potential Causes:
-
Excessive Reaction Temperature: Temperatures above 45 °C can accelerate the undesired reaction of the diazonium salt intermediate with water.
-
Prolonged Reaction Times: Leaving the reaction mixture for an extended period after the diazotization is complete can increase the likelihood of hydrolysis.
-
Dilute Acid: Using a hydrobromic acid solution that is significantly more dilute than the recommended 48% can increase the relative concentration of water, favoring the side reaction.
-
-
Troubleshooting Protocol:
-
Strict Temperature Control: Use a reliable temperature controller and an appropriate reactor setup (e.g., an oil bath or jacketed reactor) to strictly maintain the internal reaction temperature between 40-45 °C during the nitrite addition.[1]
-
Efficient Workup: Once the reaction is deemed complete by in-process monitoring, proceed with the cooling and extraction steps without unnecessary delay.
-
Reagent Quality: Ensure the concentration of the hydrobromic acid used is correct (typically 48%).
-
Purification: If the hydroxylated impurity does form, it can often be separated from the less polar bromo-product by silica gel column chromatography.
-
Problem 3: Final product contains unacceptable levels of residual dichloromethane (DCM).
-
Potential Causes:
-
Inefficient Solvent Removal: The conditions used for vacuum concentration (temperature and pressure) were insufficient to remove all the DCM.
-
-
Troubleshooting Protocol:
-
Controlled Distillation: Concentrate the combined organic phases under vacuum (e.g., -0.9 bar). The distillation temperature should not exceed 30 °C to prevent product degradation.[1]
-
Extended Vacuum Stirring: After the bulk of the solvent has been removed, continue to stir the product under high vacuum for an extended period (4-6 hours is suggested) to remove the final traces of DCM.[1]
-
Analytical Verification: Use GC or ¹H NMR to confirm that the residual DCM content is below the required specification (e.g., <5.0%).[1] A small amount of DCM (~2%) may even be beneficial for handling in the subsequent step, depending on the process.[1]
-
Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis.
Summary of Impurities and Analytical Methods
| Impurity Name | CAS Number | Likely Cause | Recommended Analytical Method |
| 5-amino-3-methyl-1,2,4-thiadiazole | 17467-35-5 | Incomplete diazotization reaction. | HPLC, GC-MS |
| 3-Methyl-1,2,4-thiadiazol-5-ol | N/A | Hydrolysis of diazonium intermediate. | HPLC, LC-MS |
| Dichloromethane (DCM) | 75-09-2 | Incomplete removal during workup. | GC, ¹H NMR |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. 522647-42-3|3-Bromo-5-methyl-1,2,4-thiadiazole|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Removing Unreacted Starting Material
Welcome to the Technical Support Center for reaction workup and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in chemical synthesis: the removal of unreacted starting materials. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. How do I decide which workup procedure to use?
A1: The selection of a purification method is a critical decision that hinges on the distinct physical and chemical properties of your desired product versus the unreacted starting material(s) and other impurities.[1] A systematic approach is essential for efficient and high-yield purification.
The primary factors to consider are:
-
Physical State: Are your product and starting material solids or liquids at room temperature?
-
Solubility: What are the differential solubilities of the components in various solvents?
-
Polarity: How different are the polarities of your product and starting material? This is crucial for chromatographic separations.[2]
-
Volatility & Thermal Stability: Do the components have significantly different boiling points? Are they stable to heat? This will determine if distillation is a viable option.[3][4]
Below is a decision-making workflow to guide your choice.
Caption: Decision-making flowchart for selecting a suitable purification method.
Q2: What is the difference between an "extraction" and a "wash"?
A2: While mechanically similar, their strategic goals are different.
-
An extraction is a technique used to "pull out" a desired product from a mixture, typically moving it from an aqueous layer to an organic layer or vice versa.[5]
-
A wash is a procedure to "wash" away unwanted impurities (like unreacted starting materials or salts) from the layer containing your desired product.[5][6] For instance, washing an organic layer with water removes water-soluble impurities.[7]
It is crucial to correctly identify which layer contains your product to avoid accidentally discarding it.[5]
Troubleshooting Guide 1: Liquid-Liquid Extraction
Liquid-liquid extraction is a cornerstone of reaction workup, used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[6][8]
Frequently Asked Questions
Q: When should I use extraction to remove unreacted starting material?
A: This method is ideal when your product and unreacted starting material have significantly different acid-base properties or solubilities. For example, if your product is a neutral organic compound and your starting material is an acidic compound (like a carboxylic acid), you can wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate).[6] The acidic starting material will be deprotonated, forming a salt that is highly soluble in the aqueous layer, effectively removing it from your product in the organic layer.[5]
Q: How do I choose the right extraction solvent?
A: An ideal extraction solvent should:
-
Readily dissolve the substance to be extracted.
-
Have low solubility in the other phase (e.g., water).
-
Be volatile enough to be easily removed from the product later.[9]
-
Be non-reactive with the product.
-
Be non-toxic and non-flammable for safety.
Commonly used solvents include diethyl ether and ethyl acetate. Dichloromethane is also used but can be prone to forming emulsions.[9]
Experimental Protocol: Acid-Base Extraction
This protocol details the removal of an acidic starting material from a neutral organic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer: Transfer the solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).[9]
-
First Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. The volume should be about 20-30% of the organic layer volume.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup, especially important with bicarbonate which generates CO₂ gas.[6][10] Close the stopcock and shake gently. Vent frequently.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the deprotonated acidic starting material.
-
Repeat: Repeat the wash with NaHCO₃ solution two more times to ensure complete removal.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to remove the bulk of the dissolved water from the organic layer ("salting out").[5][7][8]
-
Drying: Drain the organic layer into a flask and add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove residual water.[8][9]
-
Filtration & Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.[9]
Troubleshooting Common Extraction Issues
| Problem | Possible Cause(s) | Solution(s) | Reference(s) |
| Emulsion Formation | Vigorous shaking, high concentration of materials, presence of fine particulates. | 1. Allow the mixture to stand undisturbed. 2. Gently swirl instead of shaking. 3. Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer. 4. Filter the mixture through a pad of Celite. | [10][11] |
| Product Loss | Product is partially soluble in the aqueous layer or is volatile. | 1. Back-extract the combined aqueous layers with a fresh portion of organic solvent. 2. Use a rotary evaporator at a controlled temperature and pressure to minimize loss. | [11][12] |
| Gooey Precipitate at Interface | An insoluble substance is formed during the wash. | 1. Keep washing with water to dissolve as much as possible. 2. After separating the layers, use a generous amount of drying agent to absorb the goo, then filter. | [10][13] |
| Can't See the Layer Interface | The organic layer is dark or opaque. | 1. Shine a bright light through the funnel. 2. Add a small amount of a different, immiscible solvent to see if a new, clear layer forms at the interface. 3. Add a small piece of ice, which will float at the aqueous-organic interface. | [10] |
Troubleshooting Guide 2: Recrystallization & Precipitation
Recrystallization is a powerful technique for purifying non-volatile solid compounds.[14] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[15] As a saturated hot solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[16][17] Precipitation is a broader term for the formation of a solid from a solution, which can be induced by changing temperature, solvent composition, or by chemical reaction.[18]
Frequently Asked Questions
Q: My product is a solid. When is recrystallization the best choice?
A: Recrystallization is highly effective when your desired product is a crystalline solid and the unreacted starting material is present in a smaller amount or has a very different solubility profile in the chosen solvent. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while dissolving the starting material well at all temperatures (so it stays in solution) or poorly at all temperatures (so it can be filtered off while hot).[14]
Q: What are the "7 Steps of Recrystallization"?
A: A successful recrystallization follows a systematic, seven-step procedure:
-
Solvent Selection: Choose an appropriate solvent.
-
Dissolution: Dissolve the impure solid in a minimum amount of hot solvent.
-
Decolorization (if needed): Use activated carbon to remove colored impurities.
-
Hot Filtration: Remove any insoluble impurities by filtering the hot solution.
-
Crystallization: Allow the solution to cool slowly to form pure crystals.
-
Collection & Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals.[15]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling (using a hot plate and a stir bar). Add more hot solvent dropwise until the solid just dissolves.[19]
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[19]
-
Isolation: Collect the crystals using vacuum filtration with a Büchner funnel.[20]
-
Washing: While the crystals are on the filter paper, wash them with a small portion of ice-cold solvent to rinse away any adhering impurities.[14][20]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer them to a watch glass to air dry completely or place them in a desiccator.[14][19]
Caption: A typical workflow for the purification of a solid by recrystallization.
Troubleshooting Recrystallization & Precipitation
| Problem | Possible Cause(s) | Solution(s) | Reference(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; solution is not supersaturated. Solution cooled too rapidly. | 1. Evaporate some solvent by heating and cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. 3. Add a "seed crystal" of the pure compound. | [11][19] |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated with impurities. | 1. Re-heat the solution and add more solvent. 2. Re-dissolve the oil in a small amount of a more polar solvent and attempt recrystallization again. | [11] |
| Low Recovery Yield | Too much solvent was used. Premature crystallization during hot filtration. Crystals are too soluble in the cold wash solvent. | 1. Concentrate the mother liquor (the leftover solution) and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel for hot filtration. 3. Ensure the wash solvent is ice-cold and use a minimal amount. | [19][20] |
| Product is Still Impure | Cooling was too fast, trapping impurities. Insufficient washing of crystals. | 1. Re-recrystallize the product, ensuring slow cooling. 2. Ensure crystals are thoroughly washed with cold solvent during filtration. | [19] |
Troubleshooting Guide 3: Column Chromatography
Column chromatography is a highly versatile purification technique that separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica gel) while being carried through the column by a mobile phase (the eluent).[2][21]
Frequently Asked Questions
Q: When is column chromatography the best method?
A: Chromatography is the go-to method when other techniques like extraction or recrystallization fail, particularly when the product and unreacted starting material have very similar solubility profiles but differ in polarity.[22] It is excellent for purifying non-volatile solids and liquids.[2]
Q: How does it work?
A: The separation is based on polarity. The stationary phase (e.g., silica gel) is highly polar.
-
Less polar compounds have weaker interactions with the stationary phase and travel down the column more quickly with the non-polar mobile phase.
-
More polar compounds interact more strongly with the stationary phase and move down the column more slowly. By gradually increasing the polarity of the mobile phase (gradient elution), you can sequentially elute compounds with increasing polarity.[1]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Fill the column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column.[1]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with an air line) to maintain a steady flow.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) | Reference(s) |
| Product and Starting Material Elute Together | Similar polarity. Incorrect solvent system. | 1. Try a different stationary phase (e.g., alumina instead of silica). 2. Use a shallower solvent gradient (increase polarity more slowly). 3. Try a different solvent system altogether (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol). | [1] |
| Poor Separation (Streaking/Tailing Bands) | Column was packed improperly (cracks/channels). Sample was overloaded or not dissolved in minimal solvent. Compound is acidic or basic. | 1. Repack the column carefully. 2. Ensure the initial sample band is as narrow as possible. 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. | [1] |
| No Product Recovered | Product is too polar and is stuck on the column. Product is not visible by the chosen visualization method (e.g., UV). | 1. Flush the column with a very polar solvent like methanol. 2. Use a different TLC visualization stain (e.g., potassium permanganate or iodine). | [1] |
Troubleshooting Guide 4: Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[3] The substance with the lower boiling point will vaporize first, and the vapor can then be condensed and collected.
Frequently Asked Questions
Q: When should I use distillation?
A: Distillation is the method of choice for separating a liquid product from a non-volatile starting material or a starting material with a significantly different boiling point (a difference of at least 25 °C is ideal for simple distillation).[3] It is also excellent for removing a volatile reaction solvent. For separating liquids with closer boiling points, fractional distillation is required.[23]
Q: What is vacuum distillation and when is it necessary?
A: Vacuum distillation is distillation performed under reduced pressure.[4] Lowering the pressure above a liquid reduces its boiling point. This technique is crucial for purifying compounds that are thermally sensitive and would decompose at their atmospheric boiling point, or for compounds with very high boiling points that would be difficult to heat.[4]
Troubleshooting Distillation
| Problem | Possible Cause(s) | Solution(s) | Reference(s) |
| "Bumping" (Sudden, Violent Boiling) | Uneven heating; lack of nucleation sites. | 1. Add boiling chips or a magnetic stir bar to the distilling flask before heating. 2. Ensure even heating with a heating mantle. | |
| No Distillate is Collected | Thermometer is placed incorrectly. Insufficient heating. Leak in the system (for vacuum distillation). | 1. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. 2. Increase the heating mantle temperature. 3. Check all joints and seals for leaks. | |
| Product Co-distills with Impurity | Boiling points are too close for simple distillation. An azeotrope has formed. | 1. Use a fractionating column (fractional distillation). 2. For azeotropes, consider a different purification method or use azeotropic distillation with an entrainer. | [3] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Distillation | Research Starters | EBSCO Research [ebsco.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Recrystallization [sites.pitt.edu]
- 15. praxilabs.com [praxilabs.com]
- 16. mt.com [mt.com]
- 17. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 18. Video: Separation of Mixtures via Precipitation [jove.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 21. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. moravek.com [moravek.com]
- 23. Distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Detecting Byproducts in Thiadiazole Synthesis
Welcome to the Technical Support Center for thiadiazole synthesis analytics. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the detection and characterization of byproducts in thiadiazole synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven insights. Our goal is to empower you with the knowledge to ensure the purity and integrity of your synthesized thiadiazole compounds.
Introduction: The Importance of Byproduct Analysis in Thiadiazole Synthesis
Thiadiazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities, making them a cornerstone in medicinal chemistry.[1][2] The synthetic routes to these valuable scaffolds, however, can often lead to the formation of structurally similar byproducts, which can complicate purification and compromise the biological evaluation of the target compound. Therefore, robust analytical methods are paramount for identifying and quantifying these impurities. This guide will focus on the common synthetic pathways and the analytical strategies to tackle the associated challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am synthesizing a 2,5-disubstituted-1,3,4-thiadiazole from a thiosemicarbazide derivative and an aromatic carboxylic acid under acidic conditions. My crude NMR shows more peaks than expected. What are the likely byproducts?
A1: This is a very common scenario. In the acid-catalyzed cyclization of acylthiosemicarbazides, the primary competing reaction is the formation of a 1,2,4-triazole derivative.[3] Additionally, if the reaction conditions are not strictly anhydrous, you might also see the formation of the corresponding 1,3,4-oxadiazole.[3]
-
Causality: The regioselectivity of the cyclization is highly dependent on the reaction pH. Acidic conditions generally favor the formation of the 1,3,4-thiadiazole ring by promoting the dehydration step involving the sulfur atom.[4] However, under certain conditions, competitive cyclization via the nitrogen atom can lead to the triazole byproduct. The oxadiazole can form if water is present, leading to the hydrolysis of the thiosemicarbazide intermediate followed by cyclization.
-
Troubleshooting & Identification:
-
TLC Analysis: A simple preliminary check is to run a Thin Layer Chromatography (TLC) of your crude product. Often, these byproducts will have different polarities, resulting in distinct spots.
-
NMR Spectroscopy:
-
¹H NMR: Look for differences in the chemical shifts of the protons on the aromatic rings. The electronic environment of the heterocyclic core (thiadiazole vs. triazole vs. oxadiazole) will subtly influence the shielding of adjacent protons. The NH proton of a triazole will also have a characteristic chemical shift.
-
¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic ring are diagnostic. For 1,3,4-thiadiazoles, the two carbons of the ring typically appear in the range of 160-165 ppm.[5][6] These values will differ for the triazole and oxadiazole analogues.
-
-
Mass Spectrometry (MS): While these isomers will have the same molecular weight, their fragmentation patterns in MS/MS can be different. The fragmentation of 1,2,3-thiadiazoles and 1,2,3-triazoles, for example, shows both similarities and distinguishing differences in the loss of specific moieties.[7]
-
Q2: My LC-MS analysis of a 1,3,4-thiadiazole synthesis shows a peak with the correct mass for my product, but it's broad and appears to have a shoulder. How can I confirm the presence of an isomeric byproduct and resolve it?
A2: A broad or shouldered peak with the correct mass is a strong indication of co-eluting isomers, likely the 1,3,4-thiadiazole and its 1,2,4-triazole or 1,3,4-oxadiazole counterpart.
-
Expertise & Experience: The separation of these isomers by reverse-phase HPLC can be challenging due to their similar polarities. Method development is key to achieving baseline resolution.
-
Troubleshooting & Protocol:
Workflow for HPLC Method Development:
Caption: HPLC Method Development Workflow Step-by-Step Experimental Protocol for HPLC Analysis:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If resolution is poor, try a column with a different selectivity, such as a C8 or a phenyl-hexyl column.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase gradient, for example, 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 20 minutes.
-
If co-elution persists, try replacing acetonitrile with methanol. The different solvent selectivity can sometimes improve separation.
-
Systematically vary the pH of the aqueous mobile phase using a buffer (e.g., ammonium acetate or phosphate buffer). The ionization state of your compounds can significantly impact their retention and selectivity.
-
-
Gradient Adjustment: A shallower gradient will increase the run time but often provides better resolution for closely eluting peaks.
-
Temperature Control: Varying the column temperature (e.g., between 25°C and 40°C) can also affect selectivity and peak shape.
-
Confirmation: Once you have achieved separation, use mass spectrometry (MS/MS) to analyze the fragmentation patterns of the individual peaks to confirm their identities. If available, injecting pure standards of the expected byproducts is the most definitive way to confirm their presence.
Data Presentation: Expected HPLC Elution Order
Compound Type Expected Retention Rationale 1,3,4-Oxadiazole Earliest Generally the most polar of the three isomers. 1,2,4-Triazole Intermediate Polarity is between the oxadiazole and thiadiazole. 1,3,4-Thiadiazole Latest Generally the least polar, leading to stronger retention on a reverse-phase column. -
Q3: I performed a Hantzsch synthesis to obtain a thiazole derivative, a close relative of thiadiazoles, and my TLC shows a spot corresponding to my starting thioamide. How can I be sure, and what does this indicate?
A3: Unreacted starting materials are a common source of impurities. In the Hantzsch thiazole synthesis, both the starting thioamide and the α-haloketone can remain if the reaction does not go to completion.[8]
-
Trustworthiness of Protocol: A well-monitored reaction is a self-validating one. Tracking the consumption of starting materials by TLC is a fundamental and reliable practice.
-
Troubleshooting & Identification:
Logical Flow for Reaction Monitoring:
Caption: Reaction Monitoring Workflow -
TLC Co-spotting: To definitively identify the spot as unreacted thioamide, perform a co-spotting experiment. On the same TLC plate, spot your crude reaction mixture, the pure thioamide starting material, and a co-spot (a spot of the crude mixture directly on top of a spot of the starting material). If the spot in your crude mixture is indeed the thioamide, the co-spot will appear as a single, uniform spot at the same Rf as the pure thioamide.
-
Indication of Incomplete Reaction: The presence of starting materials indicates that the reaction has not gone to completion. This could be due to several factors:
-
Insufficient Reaction Time or Temperature: The reaction may need to be run for a longer period or at a higher temperature.
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to one being left over.
-
Decomposition of Reagents: One of the starting materials may be degrading under the reaction conditions.
-
-
Further Analysis: If you isolate the impurity through column chromatography, you can confirm its identity using ¹H NMR and mass spectrometry and compare the data to that of your starting thioamide.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 5-Bromo-3-methyl-1,2,4-thiadiazole
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced challenge of optimizing palladium-catalyzed cross-coupling reactions involving 5-Bromo-3-methyl-1,2,4-thiadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this specific substrate. Our focus is to move beyond generic advice and provide targeted, actionable strategies in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when setting up a cross-coupling reaction with this challenging heterocyclic halide.
Question 1: What is a sensible starting palladium catalyst loading for a screening reaction with this compound?
Answer: For initial screening experiments, a higher-than-usual catalyst loading in the range of 2-5 mol% is a pragmatic starting point.[1][2] While many cross-coupling reactions can be achieved with loadings below 1 mol%, the 1,2,4-thiadiazole core presents specific challenges that justify a more robust initial catalyst charge.[3] The sulfur and nitrogen heteroatoms in the ring can act as coordinating poisons to the palladium center, leading to catalyst deactivation.[3][4] Starting with a slightly higher loading ensures a sufficient concentration of active catalyst is present to achieve meaningful conversion, providing a valid baseline for further optimization.
Question 2: Why is catalyst deactivation a particular concern for this substrate, and how does it influence optimization?
Answer: The primary challenge stems from the Lewis basicity of the nitrogen and sulfur atoms within the 1,2,4-thiadiazole ring. These heteroatoms can coordinate strongly to the electron-deficient palladium center, leading to the formation of off-cycle, inactive catalyst species.[3] This is a common issue with sulfur-containing heterocycles.[4] Consequently, a key optimization goal is not just to find the lowest possible catalyst loading, but the optimal loading that balances reaction efficiency with catalyst stability over time. A reaction that stalls before completion is a classic symptom of gradual catalyst deactivation.[4][5]
Question 3: What are the recommended palladium pre-catalysts and ligands for coupling with this compound?
Answer: The choice of the catalyst system is paramount. Modern palladium pre-catalysts are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ used with separate ligands.[6][7][8] Pre-catalysts ensure the efficient and reliable generation of the active Pd(0) species.[7][9]
For the ligand, the key is to use one that is both bulky and electron-rich. This has two primary benefits:
-
Accelerated Reductive Elimination: Electron-rich ligands promote the final, product-forming step of the catalytic cycle.
-
Catalyst Stabilization: Steric bulk can help protect the palladium center from deactivating interactions with the substrate or other species in the reaction mixture.[4][10]
Based on these principles, the following systems are excellent starting points:
| Catalyst/Ligand Class | Specific Examples | Rationale |
| Buchwald-type Ligands | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding biaryl phosphines, proven effective for challenging heteroaryl couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer strong σ-donation and are often more robust and resistant to oxidation than phosphine ligands.[8] |
| Pre-catalysts | XPhos-Pd-G3, SPhos-Pd-G2 | These are well-defined, air-stable complexes that reliably generate the active L-Pd(0) species in solution.[11] |
Question 4: What are the immediate experimental signs that my catalyst loading is suboptimal?
Answer: Careful observation of your reaction can provide crucial clues:
-
Loading Too Low: The most obvious sign is a sluggish or stalled reaction with significant starting material remaining even after extended reaction times.[6] This points to an insufficient concentration of active catalyst to overcome deactivation pathways.[4]
-
Loading Too High: While less common, an excessively high catalyst loading can sometimes promote side reactions. You might observe an increase in the formation of homocoupled products (e.g., from your boronic acid in a Suzuki coupling) or debromination of the starting material.[2] The formation of significant amounts of palladium black early in the reaction can also indicate that the catalyst is aggregating and precipitating out of solution, which can be exacerbated by high concentrations.[2][6]
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific problems you may encounter during your experiments.
Problem 1: Low to No Product Yield (<10% Conversion)
Your reaction shows minimal conversion of the this compound after several hours.
-
Primary Suspect: Rapid Catalyst Poisoning. The sulfur-nitrogen system of the thiadiazole has likely deactivated the catalyst almost immediately.[4]
Caption: Troubleshooting workflow for low conversion.
This protocol is designed to efficiently test the effect of increasing catalyst loading.
-
Setup: In an inert atmosphere (glovebox), prepare four identical reaction vials (Vial A, B, C, D).
-
Reagents: To each vial, add:
-
This compound (1.0 equiv, e.g., 0.1 mmol)
-
Coupling partner (e.g., Phenylboronic acid, 1.2-1.5 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to 0.2 M)
-
-
Catalyst Addition:
-
Vial A (Control): Add your original, failed catalyst loading (e.g., 1 mol%).
-
Vial B: Add 2.5 mol% of the Pd pre-catalyst/ligand system.
-
Vial C: Add 5.0 mol% of the Pd pre-catalyst/ligand system.
-
Vial D: Add 7.5 mol% of the Pd pre-catalyst/ligand system.
-
-
Execution: Seal the vials and place them in a preheated aluminum block at the desired temperature (e.g., 80-100 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial for analysis by LC-MS or GC-MS to determine the percent conversion. This will give you a clear vector for optimization.[12][13][14]
Problem 2: Reaction Stalls Before Completion
The reaction proceeds initially but stops at an intermediate conversion (e.g., 40-60%), and further heating does not improve the yield.
-
Primary Suspect: Gradual Catalyst Deactivation. The active catalyst has a finite lifetime under the reaction conditions and is slowly being consumed by off-cycle pathways.[5][15]
-
Portion-wise Catalyst Addition: Instead of adding all the catalyst at the beginning, add half at the start (t=0) and the other half after a few hours (e.g., t=2h). If the reaction restarts and proceeds further, it confirms that the issue is catalyst instability over time.
-
Switch to a More Stabilizing Ligand: If you are using a monodentate ligand, switch to a bidentate one like Xantphos or a bulkier monodentate ligand like BrettPhos. These can sometimes offer greater stability to the palladium center.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2] Try running the reaction at a lower temperature for a longer period. For example, instead of 110 °C for 4 hours, try 85 °C for 16 hours.
Problem 3: Significant Formation of Debromination Side Product
You observe the formation of 3-methyl-1,2,4-thiadiazole (i.e., the starting material with the bromine replaced by a hydrogen).
-
Primary Suspect: Hydrodehalogenation. This side reaction can be promoted by several factors, including the choice of base, solvent, and the presence of water. It can sometimes compete with the desired cross-coupling pathway.
-
Scrutinize Reagents: Ensure your solvent is truly anhydrous and your base is of high quality. The presence of trace water can be a source of protons.
-
Screen Bases: Switch to a non-nucleophilic, anhydrous base. For example, if you are using an aqueous solution of Na₂CO₃, try using anhydrous, powdered K₃PO₄ or Cs₂CO₃.
-
Optimize Catalyst Loading: While counterintuitive, sometimes a lower and more efficient catalyst loading can minimize side reactions by ensuring the catalytic cycle turns over quickly, reducing the lifetime of intermediates that could lead to hydrodehalogenation.
Part 3: Advanced Optimization & Monitoring
Systematic Optimization Workflow
For a robust process, catalyst loading should not be optimized in isolation. It is interdependent with other reaction parameters. The following workflow illustrates a logical approach to co-optimization.
Caption: A multi-parameter approach to reaction optimization.
Table: Recommended Starting Conditions for Various Cross-Couplings
This table provides experimentally grounded starting points for different cross-coupling reactions with this compound.
| Reaction Type | Coupling Partner | Recommended Catalyst System | Base | Solvent | Temp. (°C) | Starting Pd Loading (mol%) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | XPhos-Pd-G3 / XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane / H₂O (e.g., 10:1) | 80-110 | 2.0 - 5.0 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | THF or DMF | 25-70 | 2.0 - 5.0 (Pd), 4.0 - 10.0 (Cu) |
| Heck | Alkene (e.g., Styrene) | Herrmann's Catalyst or Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ or Cy₂NMe | DMF or NMP | 100-140 | 1.0 - 3.0 |
| Buchwald-Hartwig | Amine | RuPhos-Pd-G3 / RuPhos | NaOtBu or LHMDS | Toluene or DME | 90-110 | 2.0 - 4.0 |
Note: These are starting points. The optimal conditions may vary depending on the specific coupling partner.[7][16][17][18]
The Importance of Reaction Monitoring
Systematic optimization is impossible without reliable data. Simple analytical techniques are crucial for diagnosing catalyst-related issues.
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of whether the starting material is being consumed. A stalled reaction will show no change in the TLC profile over time.
-
GC-MS / LC-MS: These are the preferred methods for quantitative analysis.[12][13] By taking time-point samples, you can generate a reaction profile (conversion vs. time) that clearly indicates if a reaction is slow, stalled, or proceeding as expected. This data is essential for making informed decisions about adjusting catalyst loading or other parameters.[14][19][20]
By approaching the optimization of catalyst loading for this compound with a systematic, mechanistically-informed strategy, you can overcome the inherent challenges posed by this substrate and develop a robust and efficient cross-coupling protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. vapourtec.com [vapourtec.com]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 5-Substituted 3-Methyl-1,2,4-thiadiazoles
Introduction: The Crucial Role of Spectroscopy in Heterocyclic Drug Discovery
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. Its derivatives have been investigated for a range of biological activities, making the unambiguous structural confirmation of novel analogues a cornerstone of the drug discovery process. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of such organic molecules.
This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 5-Bromo-3-methyl-1,2,4-thiadiazole. To provide a richer context and highlight the profound influence of substituents on the magnetic environment of the heterocyclic core, we will present a direct comparison with its synthetic precursor, 5-Amino-3-methyl-1,2,4-thiadiazole. This comparison will serve to explain the causality behind observed chemical shifts, offering researchers a predictive framework for characterizing similar systems.
Comparative Molecular Structures
The key difference between the target compound and its comparator lies in the substituent at the C5 position of the thiadiazole ring: a highly electronegative bromine atom versus an electron-donating amino group. This substitution dramatically alters the electronic distribution within the ring, leading to distinct and predictable NMR spectral fingerprints.
Figure 1: Molecular structures of the primary compound and its comparator.
Experimental Methodology: A Self-Validating Protocol
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system for the characterization of thiadiazole derivatives.
1. Materials and Sample Preparation:
-
Compound: 5-10 mg of the purified thiadiazole derivative. Purity is critical to avoid signals from residual solvents or precursors.
-
NMR Solvent: 0.6 mL of a deuterated solvent. The choice of solvent is crucial. Deuterated chloroform (CDCl₃) is suitable for many neutral organic molecules. For compounds with higher polarity or hydrogen-bonding capabilities, such as 5-amino-3-methyl-1,2,4-thiadiazole, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) are superior choices as they provide better solubility.[1][2]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the universal reference point (δ = 0.00 ppm).
2. Step-by-Step Sample Preparation:
-
Weigh approximately 5 mg of the sample directly into a clean, dry 5 mm NMR tube.
-
Add 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the tube.
-
Cap the tube securely and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is required.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
3. NMR Spectrometer Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended. Higher field strengths provide greater signal dispersion and sensitivity, simplifying spectral interpretation.
-
Nuclei: ¹H (Proton) and ¹³C (Carbon-13).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled with NOE enhancement (zgpg30).
-
Number of Scans: 1024-4096 scans (or more), as the ¹³C nucleus is significantly less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Results and Comparative Spectral Analysis
The following section details the experimental NMR data for the reference compound, 5-Amino-3-methyl-1,2,4-thiadiazole, and provides a reasoned, predictive analysis for this compound based on fundamental principles of substituent effects.
Baseline Characterization: 5-Amino-3-methyl-1,2,4-thiadiazole
The experimental data for this precursor compound has been rigorously established.[1][2] The spectra reveal a simple pattern consistent with its structure.
-
¹H NMR (DMSO-d₆): The spectrum is characterized by two signals:
-
A sharp singlet for the three equivalent protons of the methyl (-CH₃) group.
-
A broad singlet corresponding to the two protons of the primary amine (-NH₂) group. The broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.
-
-
¹³C NMR (DMSO-d₆): The proton-decoupled spectrum shows three distinct signals:
Predictive Analysis and Comparison: this compound
While specific experimental data for the bromo-derivative is not publicly cataloged, its spectral features can be confidently predicted by comparing them to the amino-analogue and understanding the electronic effects of the bromine substituent.
¹H NMR Comparison:
-
Methyl (-CH₃) Signal: The chemical shift of the methyl protons is expected to be very similar in both compounds. Since the methyl group is attached to C3, it is relatively remote from the C5 substituent, and thus only minor second-order electronic effects would be anticipated. A singlet around δ 2.4 ppm is expected.
¹³C NMR Comparison: The Key to Differentiation The ¹³C NMR spectrum provides the most dramatic and informative comparison. The substituent at C5 directly influences the magnetic environment of the ring carbons.
-
Methyl Carbon (-CH₃): Similar to the proton spectrum, the chemical shift of the methyl carbon should remain relatively consistent, expected in the δ 15-20 ppm range.
-
C3 Carbon: This carbon, bonded to the methyl group, will experience a minor inductive effect from the C5 substituent but is not expected to shift dramatically. Its resonance should remain in the δ 165-175 ppm region.
-
C5 Carbon: This is the point of maximal differentiation.
-
In the amino compound, the -NH₂ group is an electron-donating group through resonance, which shields the attached C5 carbon, shifting its signal upfield (to a lower δ value) relative to an unsubstituted thiadiazole. The experimental value is δ 183.5 ppm in DMSO-d₆.[1]
-
In the bromo compound, the bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect deshields the attached C5 carbon, but it also introduces a "heavy atom effect." For carbons directly bonded to bromine or iodine, the chemical shift is often shifted upfield (shielded) due to spin-orbit coupling effects, contrary to what electronegativity alone would predict. Therefore, the C5 signal is expected to be at a significantly different position, likely shifted upfield from the C3 signal.
-
Summary Data Table
The table below summarizes the experimental data for the amino-compound and the predicted values for the bromo-compound, providing a clear comparative overview.
| Compound | Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| 5-Amino-3-methyl-1,2,4-thiadiazole | ¹H | -CH₃ | 2.31 (in DMSO-d₆) | Singlet | Experimental data.[1] |
| (Experimental) | ¹H | -NH₂ | 7.27 (in DMSO-d₆) | Broad Singlet | Experimental data, proton exchangeable.[1] |
| ¹³C | -CH₃ | 16.3 (in DMSO-d₆) | Singlet | Experimental data.[1] | |
| ¹³C | C3 | 168.8 (in DMSO-d₆) | Singlet | Experimental data, attached to methyl group.[1] | |
| ¹³C | C5 | 183.5 (in DMSO-d₆) | Singlet | Experimental data, deshielded by ring nitrogens, influenced by -NH₂.[1] | |
| This compound | ¹H | -CH₃ | ~ 2.4 | Singlet | Predicted value. Minor change expected due to remote substituent. |
| (Predicted) | ¹³C | -CH₃ | ~ 17 | Singlet | Predicted value. Expected to be similar to the amino analogue. |
| ¹³C | C3 | ~ 170 | Singlet | Predicted value. Expected to be similar to the amino analogue. | |
| ¹³C | C5 | ~ 150-160 | Singlet | Predicted value. Significant upfield shift expected due to the heavy atom effect of bromine. |
Workflow Visualization
The process of NMR characterization, from sample to final structural confirmation, can be visualized as a logical workflow. This ensures that all necessary steps for rigorous analysis are followed.
Figure 2: Standard workflow for NMR-based structural elucidation.
Conclusion
Nuclear Magnetic Resonance spectroscopy offers an unparalleled level of detail for the structural characterization of heterocyclic compounds like this compound. By comparing its predicted spectral data with the established experimental data of its amino-precursor, we can clearly delineate the powerful influence of substituents on the electronic environment of the thiadiazole ring. The ¹³C NMR spectrum, in particular, serves as a definitive fingerprint, with the chemical shift of the C5 carbon being exquisitely sensitive to the nature of the attached atom. This guide provides researchers with both the practical protocols and the theoretical understanding necessary to confidently assign structures and accelerate the development of novel thiadiazole-based therapeutics.
References
A Comparative Guide to the Biological Activities of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Isomers
In the realm of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, the five-membered thiadiazole ring system, characterized by the presence of two nitrogen atoms and one sulfur atom, has garnered significant attention. The constitutional isomers, 1,2,4-thiadiazole and 1,3,4-thiadiazole, while structurally similar, exhibit distinct electronic properties and spatial arrangements of their heteroatoms. This subtle difference in atomic placement profoundly influences their interaction with biological targets, leading to a diverse and often contrasting spectrum of pharmacological activities.
This guide provides a comparative analysis of the biological activities of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential. By examining experimental data and key research findings, we aim to equip researchers with a comprehensive understanding of these versatile scaffolds to inform future drug discovery and development efforts.
Structural and Electronic Distinctions
The arrangement of heteroatoms in the thiadiazole ring dictates the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities. These physicochemical properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profiles.
The 1,2,4-Thiadiazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on heterocyclic scaffolds that offer a unique combination of structural rigidity, metabolic stability, and diverse biological activity. Among these, the 1,2,4-thiadiazole ring system has emerged as a privileged motif, demonstrating a remarkable breadth of pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 1,2,4-thiadiazoles, offering a comparative perspective against other key heterocyclic systems to inform rational drug design and development.
The Allure of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole is a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This arrangement imparts a unique electronic and steric profile, making it a versatile scaffold in drug design. Its derivatives have shown significant promise, building on the precedent of established drugs and investigational compounds that feature this heterocyclic core. The inherent properties of the thiadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to its appeal as a pharmacophore.
Decoding the Structure-Activity Relationship of 1,2,4-Thiadiazoles
The biological activity of 1,2,4-thiadiazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. A comprehensive understanding of these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
Anticancer Activity: A Tale of Two Substitutions
The anticancer potential of 1,2,4-thiadiazoles is a significant area of investigation, with SAR studies revealing critical insights. The substitution pattern at the C3 and C5 positions of the thiadiazole ring is a key determinant of cytotoxic activity.
A noteworthy study by Pragathi and colleagues detailed the design and synthesis of 1,2,4-thiadiazole-1,2,4-triazole hybrids with amide functionalities, which were evaluated for their anticancer activity against a panel of human cancer cell lines.[1] The results, summarized in the table below, underscore the importance of specific substitutions.
| Compound ID | R Group (at C5 of Triazole) | MCF-7 IC₅₀ (µM) | MDA MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |
| 8b | 4-Fluorophenyl | 0.12 ± 0.045 | 0.15 ± 0.065 | 0.10 ± 0.084 | 0.13 ± 0.051 |
| 8c | 2,4-Dichlorophenyl | 0.18 ± 0.071 | 0.21 ± 0.052 | 0.15 ± 0.061 | 0.16 ± 0.044 |
| 8d | 4-Chlorophenyl | 0.11 ± 0.038 | 0.13 ± 0.041 | 0.12 ± 0.052 | 0.10 ± 0.039 |
| 8e | 4-Bromophenyl | 0.14 ± 0.055 | 0.16 ± 0.038 | 0.13 ± 0.048 | 0.11 ± 0.027 |
| 8g | 4-Nitrophenyl | 0.25 ± 0.082 | 0.29 ± 0.071 | 0.22 ± 0.069 | 0.20 ± 0.058 |
| Etoposide | (Standard) | 2.14 ± 0.49 | 1.91 ± 0.84 | 3.08 ± 0.135 | 2.54 ± 0.68 |
Data extracted from Pragathi et al., 2020.[1]
The data clearly indicates that derivatives with halogen-substituted phenyl rings at the C5 position of the triazole moiety, which is linked to the 1,2,4-thiadiazole core, exhibit potent anticancer activity, with IC₅₀ values in the nanomolar range, significantly lower than the standard drug etoposide.[1] This suggests that electron-withdrawing groups on the peripheral phenyl ring enhance cytotoxicity.
A Comparative Analysis: 1,2,4-Thiadiazole vs. Other Heterocycles
The true value of a scaffold is often best understood in comparison to its peers. Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. Here, we compare the 1,2,4-thiadiazole scaffold with its common bioisosteres: the 1,3,4-oxadiazole and the 1,2,4-triazole.
1,2,4-Thiadiazole vs. 1,3,4-Oxadiazole: The Significance of the Sulfur Atom
While both thiadiazoles and oxadiazoles are five-membered aromatic heterocycles, the replacement of the sulfur atom with oxygen can have a profound impact on biological activity. A study on anticancer agents highlighted a drastic drop in activity when a 1,3,4-thiadiazole scaffold was replaced by its 1,3,4-oxadiazole isostere.[3] The thiadiazole derivatives exhibited IC₅₀ values in the low micromolar range (1.62–10.21 µM), whereas their oxadiazole counterparts were significantly less potent, with IC₅₀ values ranging from 18.75 to 60.62 µM.[3] This underscores the critical role of the sulfur atom, which may be involved in crucial interactions with the biological target or influence the overall electronic properties and bioavailability of the molecule.
Caption: Comparative anticancer potency of thiadiazole vs. oxadiazole.
1,2,4-Thiadiazole vs. 1,2,4-Triazole: A Nuanced Antimicrobial Rivalry
In the realm of antimicrobial agents, both 1,2,4-thiadiazoles and 1,2,4-triazoles have demonstrated significant potential. A comparative study of phthalazinone-substituted derivatives revealed that compounds carrying a 1,3,4-thiadiazole ring generally showed higher antimicrobial activity against Bacillus subtilis and fungal strains compared to their 1,2,4-triazole counterparts.[4] However, another study synthesizing derivatives from D,L-methionine found that both a 1,3,4-thiadiazole and a 1,2,4-triazole derivative, each with a 4-methylphenyl moiety, were the most active compounds against Bacillus anthracis and Bacillus cereus.[5] This suggests that while the core heterocycle is important, the nature of the substituents plays an equally crucial role in determining the antimicrobial spectrum and potency.
| Heterocycle | Target Organism | Activity Comparison | Reference |
| 1,3,4-Thiadiazole | B. subtilis, Fungi | Generally higher than 1,2,4-triazole | [4] |
| 1,3,4-Thiadiazole | B. anthracis, B. cereus | Highly active (comparable to 1,2,4-triazole) | [5] |
| 1,2,4-Triazole | B. anthracis, B. cereus | Highly active (comparable to 1,3,4-thiadiazole) | [5] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 1,2,4-thiadiazole derivative and for key biological assays.
Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles
The following protocol is a generalized procedure based on common synthetic routes reported in the literature.[6][7]
Caption: Synthetic workflow for 3,5-disubstituted 1,2,4-thiadiazoles.
Step-by-Step Protocol:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amidine (1.0 mmol) and the dithioester (1.0 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 mmol) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The 1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a roadmap for the rational design of more potent and selective derivatives. The comparative analysis with other key heterocycles highlights the unique advantages of the 1,2,4-thiadiazole core in specific therapeutic areas. As our understanding of the biological targets and mechanisms of action of these compounds deepens, we can anticipate the development of next-generation 1,2,4-thiadiazole-based drugs with improved efficacy and safety profiles. The experimental protocols provided serve as a practical guide for researchers to synthesize and evaluate new chemical entities, thereby accelerating the journey from the laboratory to the clinic.
References
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Reactivity of 5-Bromo- vs. 3-Bromo-1,2,4-Thiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Brominated 1,2,4-Thiadiazoles in Medicinal Chemistry
The 1,2,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] As bioisosteres of pyrimidines, these heterocycles are integral to the design of novel therapeutics, from anticancer agents to antivirals.[3] The introduction of a bromine atom onto the thiadiazole ring creates versatile synthetic handles, enabling the construction of complex molecular architectures through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.
This guide provides an in-depth comparison of the reactivity of two key isomers: 5-bromo-1,2,4-thiadiazole and 3-bromo-1,2,4-thiadiazole. Understanding the nuanced differences in their reactivity is paramount for efficient synthesis design, optimization of reaction conditions, and ultimately, the accelerated discovery of new chemical entities. We will delve into the electronic underpinnings of their reactivity, present supporting experimental evidence, and provide detailed protocols for key transformations.
Comparative Reactivity Analysis: A Tale of Two Positions
The reactivity of the C-Br bond in 3- and 5-bromo-1,2,4-thiadiazoles is dictated by the electronic landscape of the heterocyclic ring. The two nitrogen atoms and the sulfur atom exert a significant electron-withdrawing effect, rendering the ring electron-deficient and susceptible to nucleophilic attack. However, the magnitude of this effect is not uniform across the ring, leading to distinct reactivity profiles for the two isomers.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the formation of a negatively charged Meisenheimer complex, where a nucleophile attacks the carbon bearing the leaving group.[4][5] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.
For 1,2,4-thiadiazoles, computational studies and experimental observations on related systems suggest that the C5 position is more electron-deficient than the C3 position. This is due to the proximity of C5 to both the N4 and sulfur atoms, which effectively stabilize the negative charge in the Meisenheimer intermediate through resonance and inductive effects. Consequently, 5-bromo-1,2,4-thiadiazole is generally more reactive towards nucleophilic aromatic substitution than its 3-bromo counterpart.
Caption: Comparative SNAr reactivity of bromo-1,2,4-thiadiazole isomers.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Stille)
In contrast to SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, proceed via a different mechanism, primarily involving oxidative addition, transmetalation, and reductive elimination.[6][7][8] The key step influencing the relative reactivity of the two isomers is the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.
Experimental evidence from studies on 3,5-dihalo-1,2,4-thiadiazoles provides crucial insights. It has been demonstrated that in a molecule containing both a 3-bromo and a 5-chloro substituent, Suzuki-Miyaura coupling occurs selectively at the 5-position.[9] Given that the C-Cl bond is generally less reactive than the C-Br bond in oxidative addition, this strongly suggests that the 5-position of the 1,2,4-thiadiazole ring is significantly more activated towards oxidative addition than the 3-position. Therefore, 5-bromo-1,2,4-thiadiazole is expected to be more reactive in palladium-catalyzed cross-coupling reactions.
This enhanced reactivity at the C5 position can be attributed to the lower electron density at this carbon, which facilitates the oxidative addition step.
Caption: Generalized workflow for Pd-catalyzed cross-coupling of bromo-1,2,4-thiadiazoles.
Quantitative Data Summary
| Reaction Type | 5-Bromo-1,2,4-thiadiazole | 3-Bromo-1,2,4-thiadiazole | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Higher Reactivity | Lower Reactivity | C5 is more electron-deficient, leading to a more stable Meisenheimer intermediate. |
| Suzuki-Miyaura Coupling | Higher Reactivity | Lower Reactivity | C5 is more activated towards oxidative addition by the Pd(0) catalyst. |
| Stille Coupling | Higher Reactivity | Lower Reactivity | Similar to Suzuki coupling, the oxidative addition at C5 is more facile. |
Experimental Protocols
The following protocols are representative examples for the functionalization of bromo-1,2,4-thiadiazoles. Note that reaction conditions may require optimization depending on the specific substrates used.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1,2,4-thiadiazole
This protocol is adapted from procedures for related heterocyclic systems.[9][10]
Objective: To synthesize a 5-aryl-1,2,4-thiadiazole derivative.
Materials:
-
5-Bromo-1,2,4-thiadiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Na2CO3 (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-1,2,4-thiadiazole, the arylboronic acid, and Na2CO3.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and water (e.g., a 4:1 mixture).
-
Add Pd(PPh3)4 to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of 3-Bromo-1,2,4-thiadiazole
This protocol is a general procedure for Stille coupling reactions.[6][7][11]
Objective: To synthesize a 3-alkenyl-1,2,4-thiadiazole derivative.
Materials:
-
3-Bromo-1,2,4-thiadiazole (1.0 eq)
-
Organostannane (e.g., vinyltributyltin) (1.1 eq)
-
PdCl2(PPh3)2 (0.03 eq)
-
Anhydrous DMF (solvent)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-1,2,4-thiadiazole and PdCl2(PPh3)2.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe, followed by the organostannane.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF and stir for 30 minutes.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO4.
-
Concentrate the solution and purify the residue by column chromatography.
Conclusion and Future Outlook
The available evidence strongly indicates that 5-bromo-1,2,4-thiadiazole is the more reactive isomer in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This heightened reactivity is a direct consequence of the electronic properties of the 1,2,4-thiadiazole ring, where the C5 position is more electron-deficient and thus more susceptible to both nucleophilic attack and oxidative addition.
For drug development professionals and synthetic chemists, this knowledge is critical for strategic planning. When designing a synthetic route, utilizing the 5-bromo isomer may lead to milder reaction conditions, shorter reaction times, and higher yields. Conversely, the lower reactivity of the 3-bromo isomer can be exploited for selective functionalization in molecules containing multiple reactive sites.
Future work in this area should focus on obtaining direct quantitative kinetic data for the two isomers under identical reaction conditions to further solidify these findings. Such studies would provide invaluable parameters for predictive modeling and the continued development of efficient and selective synthetic methodologies for this important class of heterocyles.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
A Senior Application Scientist's Guide to the In Vitro Validation of Thiadiazole Derivatives' Anticancer Activity
Introduction: The Thiadiazole Scaffold in Modern Oncology
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as the backbone for effective therapeutics is perpetual. Among these, heterocyclic compounds are of paramount importance, and the thiadiazole ring system has emerged as a "privileged structure" in anticancer drug discovery.[1] Thiadiazole, a five-membered ring containing sulfur and two nitrogen atoms, exists in several isomeric forms, with 1,3,4-thiadiazole derivatives being particularly prominent in recent research.[2][3][4]
The significance of this scaffold lies in its unique physicochemical properties. Its mesoionic character facilitates the crossing of cellular membranes, allowing these compounds to engage with intracellular biological targets effectively.[1][2][4][5] Furthermore, as a bioisostere of pyrimidine, a core component of nucleic bases, 1,3,4-thiadiazole derivatives possess an intrinsic ability to interfere with fundamental cellular processes like DNA replication, making them potent candidates for anticancer agents.[4]
This guide provides a comparative framework for the in vitro validation of thiadiazole derivatives, moving beyond mere protocol recitation. It is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise approach to characterize a compound's anticancer potential, from initial cytotoxicity screening to the elucidation of its mechanism of action. We will explore the causality behind experimental choices, ensuring each step provides a robust validation of the next.
Chapter 1: The First Gatekeeper - Assessing Broad Cytotoxicity
The foundational step in evaluating any potential anticancer agent is to answer a simple question: Does it inhibit the growth of or kill cancer cells? This is the role of cytotoxicity assays, which provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and serves as a critical benchmark for comparing the potency of different derivatives.[6][7][8]
Primary Comparative Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the workhorse of cytotoxicity screening due to its reliability, scalability, and cost-effectiveness.[7][9]
Causality & Principle: This colorimetric assay is predicated on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced, quantifiable by measuring its absorbance after solubilization, is directly proportional to the number of viable, metabolically active cells. A potent anticancer compound will result in fewer viable cells and thus a weaker purple signal.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Detailed Experimental Protocol: MTT Assay[10][11][13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the thiadiazole derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Cell Treatment: Carefully replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity of Thiadiazole Derivatives
The true power of this initial screen comes from comparison. By testing multiple derivatives against a panel of cancer cell lines from different origins (e.g., breast, lung, liver), we can identify lead compounds with high potency and potential selectivity.
| Thiadiazole Derivative | Target/Modification | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HepG2 (Liver) | IC50 (µM) vs. K562 (Leukemia) |
| Derivative A (Hypothetical) | 5-aryl substituted | 1.52[4] | 2.79[4] | 6.47[4] | 33.0[11] |
| Derivative B (Hypothetical) | 5-nitrothiazole moiety | 12.4[11] | >100 | 8.35[4] | 7.4 (Abl Kinase)[11] |
| Derivative C (Hypothetical) | 2-amino-5-phenyl | 49.6[12] | >100 | >100 | >100 |
| Derivative D (Hypothetical) | Benzenesulfonylmethyl | 23.29[13] | >100 | 9.31[4] | >100 |
| Doxorubicin (Reference) | Standard Chemotherapy | 0.85 | 1.20 | 1.50 | 0.50 |
Note: Data is representative and compiled from various sources to illustrate comparative analysis.[4][11][12][13]
Chapter 2: Mechanism of Cell Death - The Apoptotic Pathway
Once a compound demonstrates potent cytotoxicity, the critical next question is how it induces cell death. A desirable mechanism for an anticancer drug is the induction of apoptosis, or programmed cell death.[3] This is a controlled, non-inflammatory process that eliminates damaged cells. Investigating this pathway provides strong evidence of a targeted, rather than a non-specific toxic, effect.
Key Experiment: Annexin V-FITC / Propidium Iodide (PI) Assay
Causality & Principle: This flow cytometry-based assay elegantly dissects the stages of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter and stain the DNA of late-stage apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of four cell populations:
-
Viable Cells: Annexin V- / PI-
-
Early Apoptotic Cells: Annexin V+ / PI-
-
Late Apoptotic/Necrotic Cells: Annexin V+ / PI+
-
Necrotic Cells: Annexin V- / PI+
Biochemical Validation: Apoptosis is executed by a family of proteases called caspases.[14] Observing the cleavage (activation) of key executioner caspases, such as Caspase-3, via Western blot or activity assays provides definitive biochemical proof that the apoptotic cascade has been triggered.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway often modulated by thiadiazole derivatives.
Chapter 3: Halting Proliferation - Cell Cycle Analysis
Uncontrolled proliferation is a hallmark of cancer.[6] Many effective anticancer drugs function not by directly killing cells, but by arresting their division at specific checkpoints in the cell cycle, which can subsequently lead to apoptosis.[15][16]
Key Experiment: PI Staining for Cell Cycle Analysis
Causality & Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M) characterized by different amounts of DNA. By staining fixed, permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), we can quantify the DNA content per cell using flow cytometry.
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating DNA (between 2N and 4N).
-
G2/M phase: Cells have a doubled (4N) amount of DNA, preparing for or undergoing mitosis.
An effective compound may cause an accumulation of cells in a specific phase (e.g., G2/M arrest), which appears as a significant increase in the height of that peak on a flow cytometry histogram compared to untreated cells.[4][16]
Detailed Experimental Protocol: Cell Cycle Analysis[20][21]
-
Treatment: Seed cells in a 6-well plate and treat with the thiadiazole derivative at its IC50 concentration for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity (DNA content).
Chapter 4: Pinpointing the Molecular Target
The ultimate goal of mechanistic studies is to identify the specific molecular target(s) of a compound. This knowledge is crucial for rational drug design, predicting off-target effects, and developing biomarkers. Thiadiazole derivatives have been shown to interact with a wide array of targets involved in cancer progression.[2][17]
Common Molecular Targets of Thiadiazole Derivatives
-
Protein Kinases: Many derivatives function as kinase inhibitors, disrupting the signaling pathways that drive cell growth and survival. Key targets include EGFR, HER-2, Akt, and the Bcr-Abl fusion protein in leukemia.[4][5][11][18]
-
Tubulin Polymerization: Some compounds interfere with the dynamics of microtubules, essential components of the mitotic spindle, leading to mitotic arrest and cell death.[3]
-
Heat Shock Protein 90 (Hsp90): Hsp90 is a chaperone protein that helps stabilize many oncoproteins. Its inhibition leads to the degradation of these client proteins, crippling the cancer cell.[2]
-
Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression, leading to the activation of tumor suppressor genes.[3]
Experimental Validation: Western Blotting is a fundamental technique used to validate target engagement. For example, if a compound is hypothesized to inhibit the PI3K/Akt pathway, a Western blot can be used to measure the levels of phosphorylated (active) Akt. A successful inhibitor would show a marked decrease in phospho-Akt levels in treated cells compared to controls, without necessarily affecting total Akt levels.[4]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: PI3K/Akt/mTOR pathway, a common target for anticancer thiadiazoles.
Conclusion: Synthesizing the Data for Lead Candidate Selection
The in vitro validation of a thiadiazole derivative is a multi-faceted process that builds a comprehensive profile of its anticancer potential. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and target identification, researchers can make informed decisions. It is also crucial to assess cytotoxicity in non-cancerous cell lines to determine the selectivity of the compounds, a key factor for minimizing side effects in future therapeutic applications.[15][19]
The most promising lead candidates will exhibit high potency (low IC50) against a range of cancer cells, induce a favorable mechanism of cell death like apoptosis, arrest the cell cycle, and demonstrate clear engagement with a validated molecular target. This rigorous in vitro characterization is the essential foundation upon which successful preclinical and clinical development is built, paving the way for the next generation of thiadiazole-based cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 7. kosheeka.com [kosheeka.com]
- 8. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 16. turkjps.org [turkjps.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,3,4-Thiadiazole in Drug Design
In the intricate chess game of drug discovery, the strategic substitution of one chemical scaffold for another—a practice known as bioisosteric replacement—is a pivotal maneuver. It allows medicinal chemists to fine-tune a molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetics. Among the most utilized and debated bioisosteric pairs are the five-membered aromatic heterocycles, 1,3,4-oxadiazole and 1,3,4-thiadiazole.[1][2][3][4][5] This guide provides an in-depth comparison of these two pharmacophores, moving beyond simple definitions to explore the causality behind experimental choices and providing the data-driven insights necessary for rational drug design.
The Foundation: Understanding the Bioisosteric Relationship
Bioisosterism refers to the principle of substituting atoms or groups that share similar steric, electronic, or physicochemical properties to create novel compounds with potentially improved biological activities.[1] The replacement of an oxygen atom in an oxadiazole ring with a sulfur atom to form a thiadiazole is a classic example of non-classical bioisosterism. While seemingly a minor change, this switch fundamentally alters the ring's electronics, lipophilicity, and metabolic profile, offering a powerful tool for lead optimization.[1][6][7] Both heterocycles are valued for their metabolic stability, ability to act as hydrogen bond acceptors, and their role as rigid linkers in molecular scaffolds.[1][2]
Caption: Structural comparison of 1,3,4-oxadiazole and 1,3,4-thiadiazole.
Physicochemical Properties: A Tale of Two Heteroatoms
The choice between an oxadiazole and a thiadiazole hinge on the desired physicochemical profile. The substitution of oxygen with the larger, less electronegative, and more polarizable sulfur atom imparts significant, predictable changes.
| Property | 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Rationale for Change |
| Lipophilicity (LogP) | Generally lower | Generally higher | Sulfur is less electronegative and more polarizable than oxygen, increasing lipophilicity.[6] This can enhance membrane permeability and tissue distribution.[1] |
| Aqueous Solubility | Generally higher | Generally lower | Increased lipophilicity from the sulfur atom often leads to decreased aqueous solubility.[6] |
| Metabolic Stability | Generally stable, but can be susceptible to enzymatic cleavage. | May exhibit altered metabolic pathways and potentially increased stability. | The C–S bond is typically more resistant to enzymatic hydrolysis than the C–O bond.[6] |
| Hydrogen Bond Acceptor Strength | Strong H-bond acceptor | Weaker H-bond acceptor | The oxygen atom is a stronger hydrogen bond acceptor than the sulfur atom, which can impact receptor binding interactions.[1] |
| Electronic Nature | Electron-deficient ring system. | More electron-rich and polarizable compared to oxadiazole. | The difference in electronegativity (O > S) makes the oxadiazole ring more electron-poor. |
| Dipole Moment | Higher | Lower | The greater electronegativity of oxygen results in a larger molecular dipole moment for the oxadiazole ring. |
Expert Insight: The decision to switch from an oxadiazole to a thiadiazole is often driven by a need to increase a compound's lipophilicity to improve cell permeability or target engagement within a hydrophobic pocket. However, this must be balanced against a potential decrease in aqueous solubility, which could negatively impact formulation and bioavailability. The thiadiazole's sulfur atom can also offer unique interactions, such as with soft metal ions in metalloenzymes, that are not possible with the oxadiazole's oxygen.
Synthetic Accessibility and Interconversion
Both scaffolds are readily accessible through well-established synthetic routes, typically starting from common precursors like acid hydrazides. This synthetic convergence is a major advantage, as it allows for the parallel synthesis of both bioisosteres for direct comparison in biological assays.
Caption: General synthetic pathways to 1,3,4-thiadiazoles and 1,3,4-oxadiazoles.
This protocol describes a common method for synthesizing 1,3,4-oxadiazoles via the dehydrative cyclization of an N,N'-diacylhydrazine intermediate using phosphorus oxychloride (POCl₃).[1]
Objective: To synthesize a 2,5-disubstituted-1,3,4-oxadiazole.
Materials:
-
Acid hydrazide (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Phosphorus oxychloride (POCl₃) (2-5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of Diacylhydrazine: Dissolve the acid hydrazide (1.0 eq) in pyridine at 0 °C. Add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N'-diacylhydrazine.
-
Cyclization: To the crude diacylhydrazine, add phosphorus oxychloride (2-5 eq) carefully at 0 °C. Heat the mixture to reflux (80-100 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines the synthesis of 1,3,4-thiadiazoles via the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate.[1]
Objective: To synthesize a 2,5-disubstituted-1,3,4-thiadiazole.
Materials:
-
Acid hydrazide (1.0 eq)
-
Isothiocyanate (1.0 eq)
-
Ethanol (solvent)
-
Concentrated sulfuric acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of Acylthiosemicarbazide: Dissolve the acid hydrazide (1.0 eq) in ethanol. Add the isothiocyanate (1.0 eq) and reflux the mixture for 2-4 hours. The product often precipitates upon cooling.
-
Isolation of Intermediate: Cool the reaction mixture. Collect the precipitated acylthiosemicarbazide by filtration, wash with cold ethanol, and dry.
-
Cyclization: Add the dried acylthiosemicarbazide portion-wise to cold (0 °C) concentrated sulfuric acid with stirring. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the desired thiadiazole. Collect the product by filtration, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-thiadiazole.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Impact on Biological Activity: Case Studies and Comparative Data
The ultimate test of a bioisosteric replacement is its effect on biological activity. The switch between oxadiazole and thiadiazole can lead to improved, diminished, or equipotent compounds, depending on the specific target and the role of the heterocycle in the binding interaction.
| Therapeutic Area | Observation | Reference Compound (Oxadiazole) | Bioisostere (Thiadiazole) | Conclusion |
| Antimicrobial | In several studies, 1,3,4-thiadiazole derivatives exhibited greater antimicrobial activity than their 1,3,4-oxadiazole counterparts.[8] | Moderate Activity | Potent Activity | The increased lipophilicity of the thiadiazole ring may enhance penetration through bacterial cell walls, leading to improved potency. |
| Anticancer | A series of benzosuberone analogs with 1,3,4-oxadiazole or 1,3,4-thiadiazole moieties were synthesized and tested for anticancer activity. | Active | Also Active (Potency varies) | In some cases, combining both rings in a single molecule enhanced anticancer activity, suggesting synergistic effects or engagement with multiple targets.[1][8] |
| Antioxidant | In contrast to antimicrobial activity, 1,3,4-oxadiazole derivatives were often found to be more potent antioxidants than the corresponding thiadiazoles.[8] | Potent Activity | Moderate Activity | The electronic properties of the oxadiazole ring may be more favorable for radical scavenging mechanisms. |
| Antifungal | Hybrid compounds containing both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties showed significant activity against Candida species.[7][9] | Active | Active | The combination of pharmacophores is a viable strategy to broaden the spectrum of activity and potentially overcome resistance.[7] |
Causality: The observed differences in activity often trace back to the fundamental physicochemical properties. For instance, if a hydrogen bond to the ring's heteroatom is critical for binding, the stronger acceptor capability of the oxadiazole's oxygen may be essential, and replacement with sulfur would be detrimental. Conversely, if the ring sits in a greasy, hydrophobic pocket, the increased lipophilicity of the thiadiazole could significantly boost affinity.[1]
A Decision-Making Framework for the Medicinal Chemist
Choosing between these bioisosteres is a multi-factorial decision. The following workflow can guide the process.
Caption: Decision workflow for oxadiazole vs. thiadiazole replacement.
Conclusion
The bioisosteric replacement of 1,3,4-oxadiazole with 1,3,4-thiadiazole is a nuanced yet powerful strategy in drug design. It is not a simple "like-for-like" swap. The thiadiazole analog will invariably be more lipophilic and potentially more metabolically robust, while the parent oxadiazole offers better solubility and stronger hydrogen bonding capabilities.[1][6] The evidence from numerous studies shows that neither scaffold is universally superior; their effectiveness is highly context-dependent.[8] The most prudent approach is the empirical one: when faced with a lead optimization challenge that could be addressed by modulating the properties discussed, the convergent synthetic pathways make the parallel synthesis and direct biological comparison of both analogs not only feasible but essential for making data-driven, rational design decisions.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Biological activity of oxadiazole and thiadiazole derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Thiadiazoles: A Head-to-Head Comparison of Key Synthetic Routes
The 1,2,4-thiadiazole core is a privileged scaffold in medicinal chemistry, integral to a range of pharmacologically active agents.[1][2][3] Its unique electronic properties and metabolic stability have made it a cornerstone for the development of novel therapeutics. This guide provides a comparative analysis of four prominent synthetic routes to this valuable heterocycle, offering researchers, scientists, and drug development professionals a detailed examination of their respective methodologies, performance metrics, and practical applicability.
Introduction to the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is found in a variety of bioactive molecules, including anti-inflammatory agents, antimicrobials, and anticancer drugs.[2][4][5] The continued interest in 1,2,4-thiadiazole derivatives necessitates a deep understanding of the available synthetic strategies to enable the efficient and diverse production of new chemical entities.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a target 1,2,4-thiadiazole is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we present a head-to-head comparison of four widely employed methods.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Key Advantages | Key Disadvantages |
| 1. Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN), Iodine (I₂), O₂, or Enzymatic | Acetonitrile, Room Temperature, 10-30 min (CAN) | 85-95 | High yields, rapid reaction times, mild conditions, suitable for symmetrical derivatives. | Limited to symmetrical 3,5-disubstituted 1,2,4-thiadiazoles. |
| 2. From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 | Allows for unsymmetrical 3,5-disubstituted 1,2,4-thiadiazoles. | Higher temperatures and longer reaction times compared to oxidative dimerization. |
| 3. From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 | Very rapid, high yields, broad substrate scope for 5-amino derivatives.[6] | Requires synthesis of the imidoyl thiourea precursor. |
| 4. 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones (Nitrile Sulfide Precursor), Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90 | Access to unique substitution patterns, particularly at the 5-position. | High temperatures, long reaction times, requires synthesis of the oxathiazolone precursor. |
In-Depth Analysis of Synthetic Routes
Oxidative Dimerization of Thioamides
This method is a cornerstone for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles due to its efficiency and operational simplicity.[7][8]
Mechanism: The reaction proceeds through the oxidation of two molecules of the thioamide to form a disulfide intermediate. This is followed by an intramolecular cyclization with the elimination of hydrogen sulfide to yield the 1,2,4-thiadiazole ring.
Field-Proven Insights: This route is particularly attractive for its mild conditions and high yields. The use of green oxidants like molecular oxygen is also gaining traction, enhancing the environmental credentials of this method.[4] Enzymatic approaches using vanadium-dependent haloperoxidases have also been developed, offering excellent chemoselectivity and the potential for large-scale, sustainable synthesis.[9]
-
To a solution of the thioamide (1.0 mmol) in acetonitrile (10 mL), add ceric ammonium nitrate (2.2 mmol).
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted 1,2,4-thiadiazole.
Synthesis from Nitriles and Thioamides
This approach provides a valuable pathway to unsymmetrically substituted 1,2,4-thiadiazoles, a significant advantage over the oxidative dimerization method.[8][10]
Mechanism: The reaction is believed to proceed via the initial activation of the thioamide by iodine, followed by nucleophilic attack of the nitrile nitrogen. The resulting intermediate then undergoes oxidative cyclization to form the 1,2,4-thiadiazole ring.
Field-Proven Insights: While this method requires more forcing conditions than oxidative dimerization, its ability to generate unsymmetrical products is a major asset in drug discovery, where fine-tuning of substituent effects is crucial. The reaction demonstrates good functional group tolerance.
-
In a sealed tube, dissolve the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (10 mL).
-
Add iodine (1.5 mmol) to the mixture.
-
Heat the reaction mixture to 80°C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 3,5-disubstituted 1,2,4-thiadiazole.
Cyclization of Imidoyl Thioureas
This method is characterized by its exceptionally fast reaction times and high yields, making it a highly attractive route for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles.[6][10][11]
Mechanism: The reaction is an intramolecular oxidative S-N bond formation. The hypervalent iodine reagent, PIFA, is believed to activate the sulfur atom of the thiourea, facilitating the nucleophilic attack of the imidoyl nitrogen to form the 1,2,4-thiadiazole ring.[12]
Field-Proven Insights: The speed and efficiency of this reaction are its primary advantages. It is a metal-free process and demonstrates a broad substrate scope.[10] More recently, electro-oxidative methods have been developed for this transformation, offering a catalyst and oxidant-free approach with excellent functional group tolerance.[6]
-
To a stirred solution of the imidoyl thiourea (1.0 mmol) in dichloromethane (5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) at room temperature.
-
Monitor the reaction by TLC; it is typically complete within 5-10 minutes.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.
1,3-Dipolar Cycloaddition
This classical approach in heterocyclic chemistry provides access to 1,2,4-thiadiazoles through the [3+2] cycloaddition of a nitrile sulfide with a suitable dipolarophile.[13][14][15][16]
Mechanism: Nitrile sulfides are transient, highly reactive 1,3-dipoles. They are typically generated in situ by the thermal decarboxylation of 1,3,4-oxathiazol-2-ones. The nitrile sulfide then undergoes a cycloaddition reaction with a dipolarophile, such as an acyl cyanide, to form the 1,2,4-thiadiazole ring.
Field-Proven Insights: This method is valuable for accessing 1,2,4-thiadiazoles with specific substitution patterns that may be difficult to obtain through other routes. The synthesis of the natural products polycarpathiamines A and B has been achieved using a related methodology, highlighting its utility in complex molecule synthesis.[17] However, the high temperatures and long reaction times can limit its applicability for sensitive substrates.
-
In a round-bottom flask, dissolve the 5-substituted-1,3,4-oxathiazol-2-one (1.0 mmol) and the acyl cyanide (4.0 mmol) in dry xylene (2.5 mL).
-
Heat the solution under reflux (approximately 130-160°C) for about 20 hours, monitoring the reaction by TLC or HPLC.
-
After cooling, remove the solvent and excess acyl cyanide by distillation under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent (e.g., ethanol) to yield the 5-acyl-3-substituted-1,2,4-thiadiazole.
Visualization of Synthetic Pathways
Caption: Comparative overview of four synthetic routes to 1,2,4-thiadiazoles.
Caption: A generalized experimental workflow for the synthesis of 1,2,4-thiadiazoles.
Conclusion
The synthesis of 1,2,4-thiadiazoles is a mature field with several robust and reliable methods at the disposal of the synthetic chemist. The oxidative dimerization of thioamides remains a go-to method for symmetrical derivatives due to its speed and high yields. For unsymmetrical targets, the reaction of nitriles and thioamides provides a solid, albeit more forcing, alternative. The cyclization of imidoyl thioureas offers an exceptionally rapid route to 5-amino substituted 1,2,4-thiadiazoles. Finally, 1,3-dipolar cycloaddition, while requiring harsher conditions, provides access to unique substitution patterns and remains a powerful tool for specific synthetic challenges. The ongoing development of greener and more sustainable protocols for these transformations will undoubtedly continue to enhance the accessibility and utility of this important heterocyclic scaffold in drug discovery and beyond.
References
- 1. Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green synthesis of 1,2,4-thiadizoles from thioamides in water using molecular oxygen as an oxidant [html.rhhz.net]
- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Navigating the Cross-Reactivity of 5-Bromo-3-methyl-1,2,4-thiadiazole
For the diligent researcher in drug discovery, a novel compound is a world of potential. Yet, this potential is only fully realized when its specificity is rigorously understood. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Bromo-3-methyl-1,2,4-thiadiazole, a member of the versatile thiadiazole family. While direct, extensive biological data for this specific molecule is limited in published literature, its structural motif is a well-known pharmacophore. The thiadiazole scaffold is present in a multitude of compounds with diverse biological activities, from anticancer to anti-inflammatory agents.[1][2][3][4] This inherent biological promiscuity of the parent scaffold underscores the critical need to meticulously map the interaction profile of any new derivative.
This guide is structured not as a static data sheet, but as a strategic workflow. We will explore the "why" and "how" of cross-reactivity profiling, providing both the theoretical underpinnings and actionable experimental protocols. Our objective is to empower you, the researcher, to build a comprehensive selectivity profile for this compound or any novel chemical entity.
The Thiadiazole Scaffold: A Double-Edged Sword
The 1,2,4-thiadiazole ring is a bioisostere of several endogenous molecules and other pharmacophores, which contributes to its wide range of biological activities.[5] Derivatives of the broader thiadiazole family have been shown to inhibit a variety of targets, including:
-
Kinases: Such as c-Jun N-terminal kinase (JNK) and Bcr-Abl tyrosine kinase.[6][7]
-
Enzymes: Including cyclooxygenase-2 (COX-2) and carbonic anhydrases.[4][8]
-
Antimicrobial Targets: Exhibiting antibacterial and antifungal properties.[2][3]
This wide-ranging activity profile for the thiadiazole family makes it imperative to assume that a new derivative like this compound could have unanticipated off-target effects. Understanding these effects is not just an academic exercise; it is fundamental to interpreting biological data correctly and predicting potential toxicities in a therapeutic context.
Conceptualizing On-Target vs. Off-Target Activity
A compound's biological effect is the sum of its interactions with all cellular targets. The primary, intended target is the "on-target," while all other interactions are "off-target." Off-target effects can be benign, but they can also lead to misleading experimental results or adverse effects in a clinical setting. The goal of selectivity profiling is to quantify these on- and off-target interactions.
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 1,2,4-Thiadiazole Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of an enzyme inhibitor is paramount. This guide provides an in-depth, technical comparison of experimental approaches to validate the MoA of 1,2,4-thiadiazole-based enzyme inhibitors, a class of compounds known for their potential to act as electrophilic "warheads" targeting cysteine residues.[1][2] We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The 1,2,4-thiadiazole scaffold is a distinctive heterocyclic moiety that can react with nucleophilic residues, particularly the thiol group of cysteine, via cleavage of the N-S bond to form a disulfide linkage, leading to enzyme inactivation.[1][2] This covalent or potentially reversible covalent interaction necessitates a tailored validation strategy to fully characterize the inhibitor's behavior.
Initial Confirmation of Covalent Modification: The First Line of Evidence
The foundational step in validating the MoA of a 1,2,4-thiadiazole inhibitor is to unequivocally demonstrate that it forms a covalent adduct with the target enzyme. Mass spectrometry (MS) is the workhorse for this initial validation.
Intact protein MS provides a direct and unambiguous confirmation of covalent bond formation.[3][4] The principle is straightforward: a mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) is observed in the treated enzyme compared to the untreated control.[3]
Experimental Rationale: This experiment is often the first biochemical proof of a covalent MoA. It is relatively quick and provides a clear "yes" or "no" answer to the question of covalent binding. A time-dependent increase in the mass of the modified protein can also offer initial insights into the rate of covalent modification.[5]
Protocol: Intact Protein MS Analysis
-
Sample Preparation: Incubate the purified target enzyme (e.g., at 1-5 µM) with the 1,2,4-thiadiazole inhibitor (e.g., at a 1:1 to 10:1 molar ratio) in an MS-compatible buffer (e.g., ammonium bicarbonate) at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2-4 hours).[6] A vehicle control (e.g., DMSO) must be run in parallel.
-
Reaction Quenching & Desalting: Stop the reaction by adding 0.1% formic acid. Quickly desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method to remove excess inhibitor and non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.[5] Acquire spectra over a mass range appropriate for the protein of interest.
-
Data Analysis: Deconvolute the resulting multi-charged spectra to determine the average mass of the protein in both the control and inhibitor-treated samples. The mass difference should correspond to the molecular weight of the inhibitor.
While intact protein MS confirms if a covalent bond forms, peptide mapping tells you where. This technique is crucial for identifying the specific amino acid residue(s) targeted by the inhibitor.
Experimental Rationale: For 1,2,4-thiadiazole inhibitors, the expectation is modification of a cysteine residue.[1][2] Peptide mapping validates this by pinpointing the modified cysteine within the protein's primary sequence. This is critical for confirming on-target engagement and understanding the structural basis of inhibition.
Protocol: Peptide Mapping by LC-MS/MS
-
Protein Modification: Follow the same incubation procedure as for intact protein MS.
-
Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide). The alkylation step is crucial as it will cap any unmodified cysteines, allowing for the specific identification of the inhibitor-modified residue.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Use proteomic software to search the MS/MS data against the protein sequence to identify peptides. Look for a peptide with a mass shift corresponding to the inhibitor and fragment ions that confirm the modification site on a specific cysteine residue.
Characterizing the Inhibition Kinetics: Understanding "How" and "How Fast"
Once covalent modification is confirmed, the next step is to characterize the kinetics of the interaction. This provides quantitative measures of inhibitor potency. For covalent inhibitors, the simple IC50 value can be misleading as it is time-dependent.[7] A more detailed kinetic analysis is required.[8][9]
Time-dependent inhibition assays are essential for determining the kinetic parameters of covalent inhibitors. The key parameters are the initial binding affinity (Ki) and the rate of inactivation (kinact). The overall efficiency of the inhibitor is often expressed as the second-order rate constant kinact/Ki.[7]
Experimental Rationale: These assays reveal the two-step mechanism of many covalent inhibitors: an initial non-covalent binding event followed by the formation of the covalent bond.[10] Understanding both the binding affinity and the rate of the chemical reaction is crucial for optimizing inhibitor design.
Protocol: Determination of kinact and Ki
-
Assay Setup: Perform the enzyme activity assay under conditions where the reaction progress is linear with time.
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the 1,2,4-thiadiazole inhibitor for different periods.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Progress: Monitor the reaction progress over time (e.g., by spectrophotometry or fluorometry).
-
Data Analysis: Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line gives the observed rate of inactivation (kobs). Then, plot kobs against the inhibitor concentration. Fitting this data to the appropriate equation (e.g., a hyperbolic function) will yield the values for kinact and Ki.[9][11]
Biophysical Validation of Target Engagement and Thermodynamics
Biophysical techniques provide orthogonal validation of the inhibitor-target interaction, offering insights into binding affinity, thermodynamics, and conformational changes.[12][13]
| Technique | Principle | Information Gained | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Gold standard for thermodynamics; label-free. | Requires large amounts of pure protein; lower throughput.[14][15] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Association rate (kon), dissociation rate (koff), and binding affinity (KD). | Real-time kinetics; high sensitivity. | Requires protein immobilization which can affect activity; potential for mass transport limitations.[14] |
| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding temperature (Tm) in the presence of a fluorescent dye. | Target engagement, Tm shift. | High throughput; low protein consumption. | Indirect measure of binding; not all binding events cause a Tm shift.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical environment of atoms upon ligand binding. | Binding site information, structural changes, affinity. | Provides atomic-level detail; can study weak interactions. | Requires large amounts of protein; technically complex.[14] |
Cellular Target Engagement: Proving the MoA in a Biological Context
Demonstrating that an inhibitor binds to its target within a living cell is a critical step in drug discovery.[16] Cell-based target engagement assays confirm that the inhibitor is cell-permeable and can access its target in the complex cellular environment.[17]
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18]
Experimental Rationale: This assay provides direct evidence of target engagement in intact cells or cell lysates. A shift in the melting temperature of the target protein in the presence of the inhibitor confirms binding.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the 1,2,4-thiadiazole inhibitor or vehicle control.
-
Heating: Heat aliquots of the cell suspension to a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
A variety of reporter-based assays, such as those using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET), can be used to measure target engagement in living cells.[17][18][19]
Experimental Rationale: These assays are often high-throughput and can provide quantitative measurements of inhibitor potency (cellular EC50) in a native cellular environment.[19]
Visualizing the Validation Workflow
A logical workflow is essential for efficiently validating the mechanism of action.
Caption: A typical workflow for validating the MoA of a covalent inhibitor.
The Covalent Mechanism of 1,2,4-Thiadiazole
The proposed mechanism involves the nucleophilic attack of a cysteine thiol on the electrophilic sulfur atom of the 1,2,4-thiadiazole ring, leading to ring-opening and the formation of a disulfide bond.[2][20]
Caption: Proposed mechanism of cysteine modification by a 1,2,4-thiadiazole.
Conclusion
Validating the mechanism of action of 1,2,4-thiadiazole-based enzyme inhibitors requires a multi-faceted and orthogonal approach. By systematically progressing from initial biochemical confirmation of covalent binding to detailed kinetic characterization and finally to cellular target engagement, researchers can build a comprehensive and robust data package. This guide provides a framework for these investigations, emphasizing the rationale behind each experimental choice to ensure scientific integrity and accelerate the development of novel therapeutics.
References
- 1. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nuvisan.com [nuvisan.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKin, Ltd. - Technical notes: Covalent inhibition kinetics [biokin.com]
- 10. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 11. An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Critical Needs in Cellular Target Engagement [discoverx.com]
- 19. youtube.com [youtube.com]
- 20. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
reproducibility of published synthesis methods for 5-Bromo-3-methyl-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-3-methyl-1,2,4-thiadiazole
This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of a reactive bromine atom, which can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. The thiadiazole core itself is a well-established pharmacophore found in numerous therapeutic agents. Therefore, reliable and reproducible access to this building block is of paramount importance for researchers in drug discovery and development. This guide will focus on the most prominently documented synthetic route, a two-step process involving the formation of 5-amino-3-methyl-1,2,4-thiadiazole followed by a Sandmeyer bromination.
Comparative Analysis of Synthesis Methodologies
The primary and most well-documented route to this compound proceeds through two key transformations. Below is a detailed examination of each step, including a critical assessment of reproducibility.
Step 1: Synthesis of 5-amino-3-methyl-1,2,4-thiadiazole
The precursor for the final product is 5-amino-3-methyl-1,2,4-thiadiazole. A common and scalable synthesis of this intermediate starts from readily available acetamidine hydrochloride.[1][2]
Reaction Scheme:
Acetamidine hydrochloride reacts with bromine and sodium methoxide to generate an N-bromoacetamidine intermediate in situ. This is followed by a cyclization reaction with potassium thiocyanate to yield the desired 5-amino-3-methyl-1,2,4-thiadiazole.[1][2]
Causality Behind Experimental Choices:
-
In situ generation of N-bromoacetamidine: The simultaneous addition of bromine and sodium methoxide is crucial. This maintains a slight excess of bromine to ensure complete formation of the N-bromo intermediate while the base neutralizes the generated acid.[1] Isolating the N-bromoacetamidine is generally avoided due to its potential instability.
-
Use of potassium thiocyanate: This salt provides the thiocyanate nucleophile necessary for the cyclization and formation of the thiadiazole ring.
-
Purification by Soxhlet extraction: The crude product is often contaminated with inorganic salts. Soxhlet extraction with a suitable solvent like dichloromethane is an effective method for purification on a multi-gram scale without the need for column chromatography.[1]
Experimental Protocol: Synthesis of 5-amino-3-methyl-1,2,4-thiadiazole [1]
-
A solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL) is cooled in an ice-salt bath.
-
Bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) are added simultaneously from separate dropping funnels over 30 minutes. The rate of addition should be controlled to maintain a slight excess of bromine (indicated by a faint orange color).
-
After the addition is complete, a small amount of sodium methoxide solution is added to decolorize the mixture.
-
Potassium thiocyanate (51.5 g, 0.53 mol) is then added, and the mixture is stirred at room temperature for 18 hours.
-
The reaction mixture is filtered, and the filtrate is evaporated under reduced pressure.
-
The resulting solid residue is subjected to Soxhlet extraction with dichloromethane for 18 hours.
-
Evaporation of the dichloromethane extracts under reduced pressure yields 5-amino-3-methyl-1,2,4-thiadiazole.
Expected Yield and Characterization:
-
Yield: Approximately 47%[1]
-
Appearance: Pale brown crystals[1]
-
Melting Point: 202–204 °C[1]
-
¹H-NMR (400 MHz, DMSO-d₆): δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃)[1]
-
¹³C-NMR (100 MHz, DMSO-d₆): δ 183.2, 169.2, 18.7[1]
-
IR (ATR): 3265, 3073, 1645, 1537, 1489, 1379 cm⁻¹[1]
Trustworthiness and Reproducibility:
This method is generally considered reproducible. However, careful control of the addition rate of bromine and sodium methoxide is critical to avoid side reactions and ensure a good yield. The Soxhlet extraction is a robust purification method that effectively removes inorganic byproducts, leading to a pure product.
Step 2: Sandmeyer Bromination of 5-amino-3-methyl-1,2,4-thiadiazole
The transformation of the amino group to a bromo group is achieved via a Sandmeyer reaction.[3] This classic reaction involves the formation of a diazonium salt followed by its decomposition in the presence of a copper(I) bromide catalyst.[4][5]
Reaction Scheme:
5-amino-3-methyl-1,2,4-thiadiazole is treated with sodium nitrite in the presence of hydrobromic acid to form the corresponding diazonium salt. This unstable intermediate is then converted to this compound.
Causality Behind Experimental Choices:
-
Formation of Diazonium Salt: The reaction of the primary amine with sodium nitrite in a strong acidic medium (HBr) generates the diazonium salt. The temperature is kept low during this process to prevent premature decomposition of the diazonium salt. However, the specific protocol cited operates at a slightly elevated temperature of 40-45 °C, which suggests the diazonium salt of this particular heterocyclic system may have different stability compared to simple anilines.
-
Role of Hydrobromic Acid: HBr serves as both the acid for the diazotization and the source of the bromide nucleophile.
-
Work-up Procedure: The reaction mixture is extracted with dichloromethane (DCM). The organic phase is then washed with a basic solution (5% sodium hydroxide) to neutralize any remaining acid. Careful pH control during the wash is important to prevent the formation of emulsions.[3]
Experimental Protocol: Synthesis of this compound [3]
-
To a reactor, add 48% hydrobromic acid (439.5 kg, 295 L) and 5-amino-3-methyl-1,2,4-thiadiazole (100.0 kg).
-
The mixture is warmed to a maximum of 40 °C and stirred until the starting material dissolves completely.
-
A solution of sodium nitrite (89.7 kg) in water (150 L) is prepared separately.
-
The sodium nitrite solution is added portion-wise to the reactor over approximately 6 hours, maintaining the temperature between 40-45 °C.
-
The reaction is monitored for the consumption of the starting material (end-point criteria: < 1.0%). If necessary, additional sodium nitrite solution is added.
-
Once the reaction is complete, the mixture is cooled to 20-25 °C, and dichloromethane (399.0 kg, 300 L) is added.
-
After stirring and settling, the lower organic phase is separated. The aqueous phase is extracted again with dichloromethane (133.0 kg, 100 L).
-
The combined organic phases are washed with a 5% sodium hydroxide solution to adjust the pH to 10-11.
-
The organic phase is separated and concentrated in vacuum at a maximum of 30 °C.
Expected Yield and Characterization:
-
Yield: 81.6%[3]
-
Purity (GC): 97.2%[3]
-
Molecular Formula: C₃H₃BrN₂S[6]
-
Molecular Weight: 179.04 g/mol [6]
Trustworthiness and Reproducibility:
The Sandmeyer reaction is a well-established transformation, but its reproducibility can be influenced by several factors. For this specific substrate, the following points are critical:
-
Temperature Control: Maintaining the temperature within the specified range of 40-45 °C is crucial for both the formation and controlled decomposition of the diazonium salt.[3] Deviations could lead to reduced yields or the formation of side products.
-
Rate of Nitrite Addition: The slow, portion-wise addition of the sodium nitrite solution over 6 hours is a key parameter.[3] A rapid addition could lead to an uncontrolled exotherm and decomposition of the diazonium salt.
-
Monitoring of Reaction Completion: The protocol emphasizes the importance of monitoring the consumption of the starting material.[3] This is a good practice to ensure complete conversion and maximize the yield.
-
Work-up pH: The pH adjustment of the organic phase must be done carefully to avoid the formation of emulsions, which can complicate the work-up and reduce the isolated yield.[3]
Data Summary and Comparison
| Parameter | Step 1: 5-amino-3-methyl-1,2,4-thiadiazole Synthesis | Step 2: this compound Synthesis |
| Starting Material | Acetamidine hydrochloride | 5-amino-3-methyl-1,2,4-thiadiazole |
| Key Reagents | Bromine, Sodium methoxide, Potassium thiocyanate | Hydrobromic acid, Sodium nitrite |
| Solvent | Methanol | Water, Dichloromethane |
| Reaction Temperature | Ice-salt bath (initially), then room temperature | 40-45 °C |
| Reaction Time | 18 hours | ~6 hours for addition |
| Purification Method | Soxhlet extraction | Liquid-liquid extraction and washing |
| Reported Yield | ~47% | 81.6% |
| Reported Purity | Not specified, but characterized by NMR, IR, MP | 97.2% (GC) |
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion and Recommendations
The synthesis of this compound via the two-step sequence described is a well-documented and reproducible method, provided that careful attention is paid to the experimental parameters. The first step, the synthesis of the amino precursor, is robust, with a straightforward purification procedure. The second step, the Sandmeyer bromination, requires more stringent control over temperature and addition rates to ensure high yields and purity.
For researchers aiming to reproduce this synthesis, it is recommended to:
-
Adhere closely to the reported reaction temperatures and times.
-
Ensure the slow and controlled addition of sodium nitrite in the Sandmeyer step.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC or LC-MS) to confirm the consumption of the starting material.
-
Perform the work-up procedures, particularly the pH adjustments, with care to avoid product loss.
By following these guidelines, scientists can confidently and reproducibly synthesize this compound for their research and development needs.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-methyl-1,2,4-thiadiazole
For professionals in pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling novel heterocyclic compounds like 5-Bromo-3-methyl-1,2,4-thiadiazole requires not only a deep understanding of their reactivity but also a rigorous adherence to disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated thiadiazole derivative, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Immediate Safety
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance, and its primary risks must be mitigated through appropriate engineering controls and personal protective equipment (PPE).
The causality behind these precautions is directly linked to the compound's known health effects. The GHS07 "Exclamation Mark" pictogram indicates that this chemical can cause less severe, but nonetheless significant, health hazards.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Immediate Safety Protocols:
-
Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with halogenated organic compounds.
-
Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary.
-
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that hinges on one critical principle: segregation . As a brominated organic compound, it must be treated as halogenated hazardous waste .[1][2][3] Mixing it with non-halogenated waste streams can create dangerous reactions and significantly complicate the final disposal process, leading to increased costs and regulatory non-compliance.
The following diagram illustrates the procedural flow for safe disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol for Waste Collection and Storage
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container designated for halogenated solids .[4]
-
Liquid Waste (Organic): Collect solutions of the compound in organic solvents in a container designated for halogenated organic liquids .[2] Do not mix with non-halogenated solvents like acetone or hexanes.[3]
-
Liquid Waste (Aqueous): Small quantities of aqueous solutions should also be collected as hazardous waste. Drain disposal is strictly prohibited due to the compound's hazardous nature and its potential to harm aquatic life.[5][6]
-
Decontamination Rinsate: Any solvent (e.g., acetone) used to rinse contaminated glassware must be collected and disposed of as halogenated hazardous waste, as it is now contaminated with the compound.[1]
-
-
Container Requirements:
-
All hazardous waste must be stored in containers that are compatible with the chemical. For this compound, glass or high-density polyethylene (HDPE) containers are appropriate.[7][8]
-
Containers must be in good condition, free from damage, and equipped with a secure, leak-proof screw cap.[8][9]
-
To allow for expansion, do not fill liquid waste containers beyond 90% capacity, leaving at least one inch of headspace.[8]
-
-
Labeling:
-
Proper labeling is a regulatory mandate and a critical safety measure.[7] The waste container must be labeled before the first drop of waste is added.
-
The label must include:
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[7][8] This area must be at or near the point of waste generation.[7]
-
The SAA must be equipped with secondary containment, such as a spill tray, to capture any potential leaks.[9][10]
-
Ensure incompatible waste types are segregated within the SAA. For example, keep this halogenated waste separate from acids, bases, or oxidizers.[8]
-
Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three calendar days.[7]
-
Final Disposal and Record Keeping
The final step in the lifecycle of this chemical is its removal and disposal by trained professionals.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][4] Adherence to all federal, state, and local regulations is mandatory.[7]
-
Documentation: Maintain a detailed inventory of the chemical waste generated. This documentation is crucial for regulatory compliance and for ensuring the safety of waste handlers.
By adhering to this structured and scientifically grounded disposal plan, you uphold the highest standards of laboratory safety, protect our environment, and ensure the integrity of your research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. uakron.edu [uakron.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acs.org [acs.org]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. acewaste.com.au [acewaste.com.au]
Navigating the Safe Handling of 5-Bromo-3-methyl-1,2,4-thiadiazole: A Guide for Laboratory Professionals
For the adept researcher, scientist, or drug development professional, the introduction of any new reagent into a workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate, and procedural information for the safe handling, use, and disposal of 5-Bromo-3-methyl-1,2,4-thiadiazole. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the causality behind each safety recommendation, thereby fostering a self-validating system of laboratory safety.
Immediate Safety Briefing: Hazard Identification and Core Precautions
This compound and related compounds are classified with several key hazards that demand stringent adherence to safety protocols.[1][2] Understanding these hazards is the foundational step in mitigating risk.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
-
Harmful if Swallowed (H302): Harmful if swallowed.[1]
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) and engineering controls to create a safe handling environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles or a full-face shield.[1][3] | Protects against splashes and airborne particles of the compound, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can cause irritation.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin contact on arms, legs, and feet. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient.[1][5] | Protects against the inhalation of the compound, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Safe Handling Procedures
Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your research.
1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed before beginning work.[3]
-
Material Assembly: Gather all necessary equipment, reagents, and waste containers before introducing the compound to the work area.
2. Weighing and Transfer:
-
Location: Perform all weighing and transfer operations within the chemical fume hood.[1]
-
Technique: Handle the solid compound carefully to avoid generating dust. Use non-sparking tools.[1]
3. Dissolving and Reactions:
-
Addition: When dissolving the solid, add it slowly to the solvent to prevent splashing.[1]
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the process closely.
4. Post-Handling Decontamination:
-
Personal Hygiene: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Surface Decontamination: Decontaminate all surfaces and equipment used during the procedure.
Emergency Response: Preparedness for the Unexpected
In the event of an exposure or spill, a swift and correct response is crucial.
First Aid Measures:
-
If in Eyes: Immediately rinse cautiously with water for at least 15 minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[2][3] If skin irritation occurs, get medical advice/attention.[3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3] If respiratory irritation persists, seek medical attention.[1]
-
If Swallowed: Rinse mouth with water.[1][3] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
Spill Management Workflow:
The following diagram outlines the logical flow for managing a spill of this compound.
Caption: Workflow for the safe cleanup of a this compound spill.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste material, including excess compound, contaminated PPE, and cleaning materials, must be collected in a designated, clearly labeled, and sealed container for hazardous waste.[1]
-
Waste Segregation: Do not mix waste containing this compound with incompatible materials.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][3]
By integrating these safety protocols and understanding the principles behind them, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
